L-Leucine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i3D2 |
Clé InChI |
ROHFNLRQFUQHCH-YVKXTFNSSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H](C(=O)O)N)C(C)C |
SMILES canonique |
CC(C)CC(C(=O)O)N |
Séquence |
L |
Origine du produit |
United States |
Foundational & Exploratory
L-Leucine-d2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of L-Leucine-d2 in Scientific Research.
Introduction to this compound
This compound is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[1][2] In this compound, two hydrogen atoms at the gamma-carbon position are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, making it distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This property makes this compound an invaluable tool in metabolic research, proteomics, and drug development, where it is primarily used as a tracer to study metabolic pathways and as an internal standard for the precise quantification of L-Leucine and its metabolites in biological samples.[1][2]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound and its unlabeled counterpart, L-Leucine, is provided in the table below.
| Property | This compound | L-Leucine |
| Chemical Formula | C₆H₁₁D₂NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | ~133.19 g/mol | ~131.17 g/mol |
| CAS Number | 362049-59-0 | 61-90-5 |
| Appearance | White to off-white solid powder | White crystalline solid |
| Isotopic Purity | Typically ≥98% | Not Applicable |
Applications in Research
The unique properties of this compound make it a versatile tool in a wide array of research applications. Its primary uses revolve around its ability to act as a tracer for metabolic studies and as a reliable internal standard for quantitative analysis.
Metabolic Tracing and Flux Analysis
Stable isotope tracers like this compound are instrumental in elucidating the dynamics of metabolic pathways in vivo and in vitro. By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins and other metabolites. This allows for the measurement of protein synthesis rates and the investigation of how various physiological and pathological conditions affect protein metabolism.
Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. While traditionally using arginine and lysine, leucine (B10760876) isotopes can also be employed. In a typical SILAC experiment, one cell population is grown in a medium containing a "light" amino acid (e.g., unlabeled L-Leucine), while another is grown in a medium with a "heavy" counterpart (e.g., a deuterated form of L-Leucine). After experimental treatment, the protein lysates from the two populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an excellent internal standard for the accurate quantification of L-Leucine in complex biological matrices such as plasma, tissues, and cell lysates.[1] Since this compound has nearly identical chemical and physical properties to L-Leucine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating the translation of messenger RNA (mRNA) into protein.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Protocol: Quantification of L-Leucine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of L-Leucine in human plasma. Optimization of specific parameters may be required for different instrumentation and sample types.
Materials and Reagents
-
L-Leucine
-
This compound
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock Solutions and Standards
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS grade water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., stripped plasma or water) to achieve a desired concentration range (e.g., 1-500 µM).
-
IS Working Solution (10 µg/mL): Dilute the this compound stock solution with water.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate L-Leucine from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
L-Leucine: Q1 m/z 132.1 -> Q3 m/z 86.1
-
This compound: Q1 m/z 134.1 -> Q3 m/z 88.1 (Note: These transitions should be optimized for the specific instrument being used.)
-
Data Analysis
Quantify L-Leucine concentrations by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Caption: General workflow for LC-MS/MS analysis of L-Leucine.
Conclusion
This compound is a powerful and versatile tool for researchers in a variety of scientific disciplines. Its use as a metabolic tracer and an internal standard enables precise and accurate investigations into protein metabolism, cellular signaling, and quantitative biology. The methodologies outlined in this guide provide a foundation for the application of this compound in research, contributing to a deeper understanding of fundamental biological processes and the development of new therapeutic strategies.
References
Synthesis of Deuterium-Labeled L-Leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterium-labeled L-Leucine is an invaluable tool in metabolic research, quantitative proteomics, and structural biology.[1] Its applications range from tracing metabolic pathways to serving as an internal standard for mass spectrometry-based quantification of proteins.[1][2][] This technical guide provides an in-depth overview of the core synthesis methods for preparing deuterium-labeled L-Leucine, complete with experimental protocols and comparative data.
Core Synthesis Strategies
The synthesis of deuterium-labeled L-Leucine can be broadly categorized into two main approaches: chemical synthesis and enzymatic methods. Chemical synthesis offers precise control over the position and extent of deuterium (B1214612) incorporation, while enzymatic methods can provide high stereoselectivity.
Chemical Synthesis Methods
Chemical synthesis is a versatile approach for introducing deuterium atoms into the L-Leucine molecule. Key methods include direct hydrogen-deuterium exchange, synthesis from deuterated precursors, and palladium-catalyzed H/D exchange.
1. Direct Hydrogen-Deuterium (H/D) Exchange:
This method involves the direct replacement of hydrogen atoms with deuterium.[4] It is often catalyzed by a transition metal, such as platinum, and uses deuterium oxide (D₂O) as the deuterium source.[1][2] This approach can be cost-effective for producing highly deuterated L-Leucine.
2. Synthesis from Deuterated Precursors:
This multi-step strategy involves using starting materials that are already deuterated to construct the final L-Leucine molecule.[2] This allows for precise, site-specific labeling of the amino acid.
3. Palladium-Catalyzed H/D Exchange:
A more recent development involves the use of a palladium catalyst for the H/D exchange. This method can be applied to N-protected amino amides, which can then be deprotected to yield the desired β-deuterated amino acid.[5]
Enzymatic Synthesis Methods
Enzymatic methods leverage the high specificity of enzymes to achieve stereoselective synthesis of deuterium-labeled L-Leucine.
1. Transamination using Branched-Chain Aminotransferase (BCAT):
This method utilizes branched-chain aminotransferase (BCAT) to catalyze the transfer of an amino group to a deuterated keto-acid precursor of Leucine. For instance, L-tert-leucine can be asymmetrically synthesized from trimethylpyruvate using BCAT from Escherichia coli, with L-glutamate as the amino donor.[6] Coupling this reaction with other enzymes can overcome product inhibition and improve yields.[6]
Quantitative Data Summary
The efficiency and outcome of different synthesis methods can be evaluated based on parameters such as isotopic purity and reaction yield. The table below summarizes available quantitative data for various methods.
| Synthesis Method | Deuterated Product | Isotopic Purity/Enrichment | Yield | Reference(s) |
| Modified Bucherer-Strecker | L-[1-¹¹C]leucine | >99% radiochemical purity | 25% | [7] |
| Racemization via Schiff base | α-deuterated amino acids | >99.5% isotopic purity | - | [2] |
| Evans' Chiral Auxiliary Method | Leu-meth LD | 94% enantiomeric excess | - | [8] |
| BCAT/AspAT/PDC Coupling Reaction | L-tert-leucine | >99% ee | 89.2 mM from 100 mM precursor | [6] |
Note: Data is not available for all methods, and direct comparison may be challenging due to variations in experimental conditions and reporting standards.
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
Protocol 1: Direct H/D Exchange using Pt/C Catalyst
This protocol is adapted from a general procedure for the deuteration of amino acids.[9]
Materials:
-
L-Leucine
-
Platinum on activated carbon (Pt/C, 3 wt% Pt)
-
Deuterium oxide (D₂O)
-
2-Propanol
-
Celite
-
0.22 µm filter
Procedure:
-
Prepare a mixture of L-Leucine (1 g) and Pt/C (0.40 g) in a solution of 2-propanol (4 mL) and D₂O (40 mL).
-
Load the mixture into a suitable reactor.
-
Heat the reactor to a temperature between 100–230°C and stir continuously for one to several days. The optimal temperature and reaction time will vary depending on the desired level of deuteration.[1]
-
After the reaction, cool the mixture to 20°C.
-
Remove the Pt/C catalyst by filtration through Celite, followed by filtration through a 0.22 µm filter.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated L-Leucine.
Protocol 2: Enzymatic Synthesis of L-tert-leucine using a Coupled Enzyme System
This protocol is based on the synthesis of L-tert-leucine using a branched-chain aminotransferase (BCAT) coupled with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC).[6]
Materials:
-
Trimethylpyruvate (precursor)
-
Branched-chain aminotransferase (BCAT) from E. coli
-
Aspartate aminotransferase (AspAT)
-
Pyruvate decarboxylase (PDC)
-
L-glutamate (amino donor)
-
Appropriate buffer system
Procedure:
-
Prepare a reaction mixture containing trimethylpyruvate (100 mM) and L-glutamate in a suitable buffer.
-
Add the enzymes BCAT, AspAT, and PDC to the reaction mixture. The optimal enzyme concentrations and reaction conditions (pH, temperature) should be determined empirically.
-
Incubate the reaction mixture, allowing the coupled enzymatic reactions to proceed. The BCAT catalyzes the synthesis of L-tert-leucine, while AspAT and PDC are used to regenerate the amino donor and remove the inhibitory by-product, α-ketoglutarate.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC.
-
Upon completion, purify the L-tert-leucine from the reaction mixture using standard chromatographic techniques.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Chemical synthesis workflows for deuterium-labeled L-Leucine.
Caption: Enzymatic synthesis of deuterium-labeled L-Leucine via transamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d2 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of L-Leucine-d2 in metabolic studies. While direct research specifically on this compound is limited, the principles and methodologies described herein are based on extensive studies of other deuterated leucine (B10760876) isotopes (e.g., L-Leucine-d3, L-Leucine-d10) and are considered directly applicable. This compound serves as a powerful tool for quantifying dynamic metabolic processes, most notably muscle protein synthesis, and for elucidating the anabolic effects of leucine.
The Principle of Stable Isotope Tracers in Metabolic Research
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. Deuterium (²H), a stable isotope of hydrogen, is commonly used to label amino acids like leucine. The increased mass of the deuterated molecule allows it to be distinguished from its non-labeled counterpart by mass spectrometry. By introducing a known amount of the labeled tracer and measuring its incorporation into newly synthesized proteins or other metabolic products, researchers can calculate the rates of these metabolic processes.
Mechanism of Action of this compound as a Tracer
The fundamental principle behind using this compound is to trace the journey of leucine from the free amino acid pool into newly synthesized proteins. This allows for the quantification of the rate of protein synthesis.
The process can be summarized in the following steps:
-
Introduction of the Tracer: this compound is introduced into the body, typically through a primed-constant intravenous infusion. The "priming dose" rapidly raises the tracer concentration in the body's free amino acid pool to a steady state, which is then maintained by the "constant infusion".
-
Tracer Incorporation: As proteins are synthesized, amino acids from the free pool are incorporated into growing polypeptide chains. This compound competes with unlabeled L-leucine for incorporation into these new proteins.
-
Sample Collection: To measure the rate of incorporation, biological samples, such as muscle tissue (via biopsy) and blood, are collected at different time points.
-
Analysis: The enrichment of this compound in the free amino acid pool (precursor pool) and in the protein-bound amino acids is determined using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Synthesis Rate: The rate of protein synthesis, often expressed as the Fractional Synthetic Rate (FSR), is calculated from the increase in this compound enrichment in the protein over time relative to the enrichment in the precursor pool.
Leucine's Role in a Key Signaling Pathway: mTOR
Leucine is not just a building block for proteins; it also acts as a critical signaling molecule that stimulates muscle protein synthesis. One of the primary pathways through which leucine exerts this anabolic effect is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The activation of mTOR complex 1 (mTORC1) by leucine leads to the phosphorylation of downstream targets that initiate protein translation.
Experimental Protocols
While specific details can vary between studies, a typical experimental protocol for measuring muscle protein synthesis using a deuterated leucine tracer involves a primed-constant infusion.
Subject Preparation
-
Subjects typically fast overnight to ensure a post-absorptive state.
-
Catheters are inserted for tracer infusion and blood sampling.
Tracer Administration
-
A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.
-
This is immediately followed by a continuous infusion at a lower rate to maintain this steady state of tracer enrichment.
Sample Collection
-
Baseline blood samples are collected before the infusion begins.
-
Blood samples are collected at regular intervals throughout the infusion period to monitor plasma tracer enrichment.
-
Muscle biopsies are taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the measurement period.
Sample Processing and Analysis
-
Blood: Plasma is separated from whole blood, and amino acids are extracted.
-
Muscle Tissue: Muscle tissue is homogenized, and proteins are precipitated. The protein-bound amino acids are then hydrolyzed.
-
Mass Spectrometry: The isotopic enrichment of leucine in the plasma (precursor) and muscle protein hydrolysates is determined by GC-MS or LC-MS/MS.
Calculation of Fractional Synthetic Rate (FSR)
The FSR of muscle protein is calculated using the following general formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of this compound in the protein at the first and second biopsies, respectively.
-
E_precursor is the average enrichment of this compound in the precursor pool (e.g., plasma leucine) between the two biopsies.
-
t is the time in hours between the biopsies.
Quantitative Data from Metabolic Studies
The following tables summarize quantitative data from studies that have utilized deuterated leucine or investigated the effects of leucine on metabolic parameters.
Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis
| Study Population | Intervention | Outcome Measure | Result |
| Elderly Men | Leucine-supplemented meals | Myofibrillar muscle protein FSR | Increased by ~56% compared to control |
| Healthy Young Men | Dileucine consumption | Muscle protein synthesis | 42% greater than with leucine alone |
Table 2: Kinetic Parameters from Deuterated Leucine Tracer Studies
| Tracer | Condition | Parameter | Value |
| L-[3,3,3,-2H3]leucine | Leucine infusion vs. Saline | Endogenous leucine flux (μmol/kg/h) | 113 ± 7 vs. 128 ± 4 |
| L-[3,3,3,-2H3]leucine | Leucine infusion vs. Saline | Lysine oxidation (μmol/kg/h) | 10.7 ± 1 vs. 13.2 ± 0.9 |
Applications in Research and Drug Development
The use of this compound and other deuterated leucine tracers has broad applications in:
-
Nutritional Science: To determine the anabolic potential of different protein sources and the optimal leucine intake for stimulating muscle protein synthesis.
-
Exercise Physiology: To understand the effects of different types of exercise on muscle protein turnover.
-
Clinical Research: To investigate the mechanisms of muscle wasting in various diseases (e.g., cancer, sarcopenia, and muscular dystrophy) and to evaluate the efficacy of therapeutic interventions.
-
Drug Development: To assess the impact of new drugs on protein metabolism and to identify compounds that can promote muscle growth or prevent muscle loss. The kinetic data obtained from tracer studies can provide crucial insights into a drug's mechanism of action.
Conclusion
This compound is a valuable tool in the field of metabolic research, providing a safe and accurate method for quantifying protein synthesis and other metabolic fluxes. Its application, primarily through the primed-constant infusion technique coupled with mass spectrometric analysis, allows for a detailed understanding of the dynamic nature of protein metabolism. Furthermore, by tracing the fate of leucine, researchers can gain insights into the signaling pathways that regulate muscle mass, which is critical for the development of nutritional and therapeutic strategies to combat muscle wasting and metabolic diseases. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies.
The Biological Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are indispensable tools across a multitude of scientific disciplines, including biochemistry, proteomics, metabolomics, and pharmaceutical research.[1] Among the stable isotopes, deuterium (B1214612) (²H), the heavy, non-radioactive isotope of hydrogen, has garnered significant interest.[2] Deuterium labeling, the substitution of hydrogen atoms with deuterium in amino acids, imparts unique physicochemical properties that are exploited for a wide range of research and therapeutic applications.[1] This subtle atomic substitution can lead to profound and measurable effects, from altering metabolic rates to stabilizing drug compounds.
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium labeling in amino acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this powerful technology.
Core Principles of Deuterium Labeling
The utility of deuterium-labeled amino acids is primarily rooted in two key principles: the kinetic isotope effect (KIE) and the ability to be distinguished by mass-sensitive analytical instruments.
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][3] The carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[2][3] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step.[3] This effect is particularly significant in metabolic processes catalyzed by enzymes like cytochrome P450s, which often involve the cleavage of C-H bonds.[3][4] The KIE is a cornerstone of "heavy drug" development, where deuteration is used to slow drug metabolism, thereby improving pharmacokinetic profiles.[3][5]
Mass-Based Detection
The replacement of hydrogen (¹H, atomic mass ≈ 1) with deuterium (²H, atomic mass ≈ 2) results in a detectable mass shift in the amino acid and any subsequent molecules, such as proteins, into which it is incorporated. This mass difference is readily detected by mass spectrometry (MS), allowing researchers to differentiate between "light" (unlabeled) and "heavy" (labeled) molecules.[2][6] This principle is the foundation for using deuterium-labeled amino acids as tracers in metabolic studies and as internal standards for precise quantification in proteomics.[2][7]
Applications in Research and Drug Development
The unique properties of deuterium-labeled amino acids have led to their widespread application in various fields.
Metabolic Research and Flux Analysis
Deuterium-labeled amino acids are invaluable tracers for mapping metabolic pathways and quantifying the flux of metabolites through these networks.[1][2] By introducing a deuterated amino acid into a biological system, researchers can track its metabolic fate, identifying downstream metabolites and measuring the rates of protein synthesis and degradation.[2][8] Deuterium oxide (D₂O), or heavy water, is a cost-effective and easily administered precursor for labeling non-essential amino acids in vivo, making it ideal for long-term studies in free-living conditions.[2][9][10]
The general workflow for a D₂O-based metabolic labeling study involves administering D₂O to an organism, followed by sample collection over time. The incorporation of deuterium into amino acids and subsequently into proteins is then quantified using mass spectrometry to determine turnover rates.[10][11]
Figure 1: Workflow for measuring protein turnover using D₂O labeling.
Quantitative Proteomics
Deuterium-labeled amino acids are fundamental to many quantitative proteomics techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[12][13] In SILAC, cells are grown in media where a standard essential amino acid (e.g., leucine) is replaced by its deuterated counterpart (e.g., Leu-d3).[14] After several cell doublings, the deuterated amino acid is fully incorporated into the proteome.[14][15] This "heavy" cell population can then be compared to a "light" (unlabeled) population under different experimental conditions. The two populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by MS.[13] The relative signal intensities of the heavy and light peptide pairs allow for highly accurate protein quantification.[12][15]
Figure 2: General experimental workflow for a SILAC-based proteomics experiment.
Drug Development and Pharmacokinetics
Deuteration is a valuable strategy in drug discovery to enhance pharmacokinetic profiles.[2][5] By selectively replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed due to the KIE.[3][16] This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A longer drug half-life, allowing for less frequent dosing.[16][17]
-
Reduced Toxic Metabolites: Altering metabolic pathways to avoid the formation of harmful byproducts.[5][18]
-
Increased Bioavailability: A higher concentration of the active drug in circulation.
Deutetrabenazine, an approved drug for treating chorea associated with Huntington's disease, is a prime example of a successfully deuterated therapeutic.[5][18] Deuterated compounds also serve as ideal internal standards for quantitative bioanalysis in pharmacokinetic studies, ensuring high accuracy and precision.[2][19]
Figure 3: The Kinetic Isotope Effect (KIE) in drug metabolism.
Structural Biology
In structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is used to simplify complex spectra of large proteins.[2][20] By replacing most protons with deuterons, which are largely "silent" in ¹H-NMR, the remaining proton signals become sharper and easier to resolve.[21][22] This allows for the study of protein structure, dynamics, and interactions that would be intractable otherwise.[20][23] Selective deuteration of specific amino acids or at specific positions (e.g., Cα or Cβ) can provide even more detailed structural and mechanistic insights.[24]
Data Presentation: Quantitative Effects of Deuteration
The impact of deuterium labeling is quantifiable across its various applications. The following tables summarize key data from pharmacokinetic and metabolic labeling studies.
Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
This table illustrates the effect of deuteration on key pharmacokinetic (PK) parameters for select drugs. Note that the specific effects are highly dependent on the drug and the site of deuteration.
| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference(s) |
| Tetrabenazine | Half-life (t½) of active metabolites | ~2-4 hours | ~9-11 hours | ~2.5 - 4.5x | [5][18] |
| Cmax (active metabolites) | Lower | Higher | - | [5] | |
| AUC (active metabolites) | Lower | Higher | - | [5] | |
| Fludalanine | In vivo oxidative clearance (primate) | Higher | Lower | ~2.5x slower | [25] |
Data are approximate and compiled from various studies for illustrative purposes.
Table 2: Deuterium Incorporation into Non-Essential Amino Acids in Cell Culture
This table shows the determined number of deuterium-accessible labeling sites for various amino acids when cells are cultured in D₂O-enriched media. This data is critical for accurately calculating protein turnover rates.[26]
| Amino Acid | Abbreviation | Number of Deuterium Sites (in vitro) | Reference(s) |
| Alanine | Ala | ~4 | [26][27] |
| Aspartic Acid | Asp | ~2 | [26][27] |
| Glutamic Acid | Glu | ~4 | [26][27] |
| Glycine | Gly | ~2 | [27] |
| Proline | Pro | ~6 | [26][27] |
Values can vary slightly based on cell type and specific metabolic activity.[26][28]
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterium labeling techniques.
Protocol: D₂O Labeling for In Vivo Protein Turnover Analysis
This protocol provides a general framework for measuring protein synthesis rates in an animal model.
-
Acclimatization: House animals (e.g., mice) under standard conditions with free access to food and water.
-
Tracer Administration: Administer an initial bolus of D₂O (e.g., 99.9% D) via intraperitoneal injection to rapidly enrich the body water pool.[9] The target enrichment is typically low (e.g., 2-5%).
-
Maintenance: Provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the study to maintain a steady state of body water enrichment.[1]
-
Time-Course Sampling: Collect blood and tissue samples at predetermined time points (e.g., 0, 3, 7, 14, 21 days).
-
Sample Preparation:
-
Measure body water enrichment from plasma samples using techniques like gas chromatography-mass spectrometry (GC-MS).
-
Isolate proteins of interest from tissues. For proteome-wide analysis, extract total protein.
-
Hydrolyze proteins to release constituent amino acids.
-
-
Mass Spectrometry Analysis:
-
Data Analysis: Calculate the fractional synthesis rate (FSR) of the protein(s) based on the rate of deuterium incorporation over time, correcting for the precursor pool enrichment (body water).[11][26]
Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.
-
Media Preparation: Prepare two types of cell culture media that are identical except for specific essential amino acids.
-
Light Medium: Contains the natural ("light") forms of lysine (B10760008) and arginine.[13]
-
Heavy Medium: Lacks light lysine and arginine but is supplemented with stable isotope-labeled ("heavy") versions (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine, or deuterated variants).[12][13]
-
-
Cell Adaptation: Culture two separate populations of cells, one in the light medium and one in the heavy medium, for at least five to six cell doublings to ensure complete (>95%) incorporation of the labeled amino acids into the proteome of the "heavy" population.[12][15]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one cell population (typically the "heavy" one), while the other ("light") serves as the control.[15]
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract the proteins.
-
Protein Quantification and Mixing: Determine the total protein concentration for each lysate and mix them in a 1:1 ratio.[13] This step is critical as it minimizes downstream quantitative errors.
-
Protein Digestion: Digest the combined protein mixture into peptides using a protease, most commonly trypsin.[13]
-
LC-MS/MS Analysis: Analyze the complex peptide mixture using high-resolution LC-MS/MS.[12] The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by calculating the intensity ratios of the heavy and light peptide pairs.[30]
Conclusion
Deuterium labeling of amino acids is a versatile and powerful technology with profound biological significance.[1] Its applications, from elucidating metabolic pathways and quantifying proteomes to enhancing the therapeutic potential of drugs, provide researchers with an invaluable tool for exploring complex biological systems.[2] The foundational principles of the kinetic isotope effect and mass-based detection, coupled with advanced analytical instrumentation, have enabled sophisticated investigations into protein dynamics, metabolic flux, and pharmacokinetics. As analytical technologies continue to advance, the applications of deuterium-labeled amino acids are expected to expand, paving the way for new discoveries in both basic science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]
- 8. d.umn.edu [d.umn.edu]
- 9. metsol.com [metsol.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 13. chempep.com [chempep.com]
- 14. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 18. primo.uvm.edu [primo.uvm.edu]
- 19. benchchem.com [benchchem.com]
- 20. Indirect use of deuterium in solution NMR studies of protein structure and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 24. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
L-Leucine-d2: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, applications, and methodologies related to the stable isotope-labeled amino acid, L-Leucine-d2.
Introduction
In the fields of metabolic research, drug discovery, and clinical diagnostics, the use of stable isotope-labeled compounds has become an indispensable tool. This compound, a deuterated form of the essential branched-chain amino acid (BCAA) L-Leucine, offers a non-radioactive, reliable tracer for a variety of applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its critical role in activating the mTOR signaling pathway, and detailed methodologies for its use in experimental settings.
Physicochemical Properties of this compound
This compound is characterized by the substitution of two hydrogen atoms with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from its endogenous counterpart by mass spectrometry without significantly altering its biological activity.
| Property | Value | References |
| CAS Number | 362049-59-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁D₂NO₂ | [1] |
| Molecular Weight | 133.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Synonyms | L-Leucine-3,3-d2, (2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid |
Core Applications in Research and Drug Development
The primary utility of this compound lies in its application as a tracer for quantitative analysis in biological systems.
-
Metabolic Flux Analysis: Researchers can track the incorporation of this compound into newly synthesized proteins and other metabolites, providing insights into metabolic pathways and their kinetics.
-
Pharmacokinetic Studies: Deuterium labeling can subtly alter the metabolic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be studied to understand the pharmacokinetics of leucine (B10760876) and related compounds.
-
Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the accurate quantification of unlabeled L-Leucine in various biological matrices, such as plasma, tissues, and cell lysates, using techniques like GC-MS or LC-MS/MS.[2]
The Role of L-Leucine in mTOR Signaling
L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] The activation of mTORC1 by leucine is a critical step in initiating the translation of specific mRNAs, leading to muscle protein synthesis.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Protocols and Methodologies
The following sections provide an overview of common experimental workflows utilizing this compound.
General Workflow for In Vitro Protein Synthesis Assay
This protocol outlines a typical experiment to measure the rate of new protein synthesis in cultured cells using this compound.
Caption: Workflow for in vitro protein synthesis measurement.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate for a specific period, depending on the experimental goals.
2. Sample Preparation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Precipitate the protein from the cell lysate.
-
Hydrolyze the protein pellet to release individual amino acids.
3. Mass Spectrometry Analysis:
-
Derivatize the amino acids to improve their chromatographic properties and ionization efficiency.
-
Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the mass-to-charge ratio (m/z) for both unlabeled L-Leucine and this compound.
4. Data Analysis:
-
Calculate the ratio of the peak area of this compound to that of unlabeled L-Leucine.
-
This ratio reflects the rate of new protein synthesis during the labeling period.
Synthesis of this compound
The synthesis of deuterated amino acids can be achieved through various methods. A common approach for site-specific deuteration is through chemical synthesis, which may involve techniques like Pt/C-catalyzed hydrogen-deuterium exchange reactions. Enzymatic methods are also employed for their high positional selectivity. These processes involve reacting the precursor molecule in a deuterium-rich environment, such as in the presence of deuterium oxide (D₂O), to facilitate the exchange of hydrogen atoms with deuterium.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope tracer enables precise and accurate quantification of metabolic processes, providing valuable data for understanding disease states, drug efficacy, and the fundamental biology of protein synthesis. The methodologies outlined in this guide provide a foundation for the successful implementation of this compound in a variety of research applications.
References
A Technical Guide to L-Leucine-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Leucine-d2, a deuterated stable isotope of the essential branched-chain amino acid, L-Leucine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. It covers commercial suppliers, quantitative specifications, experimental applications, and the biochemical pathways involving L-Leucine.
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from several prominent suppliers to facilitate comparison.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment | Available Formulations |
| MedChemExpress | This compound | 362049-59-0 | 99.0% | Not specified | Solid (White to off-white) |
| InvivoChem | This compound | 362049-59-0 | ≥98% | Not specified | Solid |
| Cambridge Isotope Laboratories, Inc. | L-Leucine (5,5,5-D₃) | 87828-86-2 | 98% | 99% | Neat |
| Santa Cruz Biotechnology | L-Leucine-d3 | 87828-86-2 | Not specified | Not specified | Solid |
| Toronto Research Chemicals | L-Leucine-d3 | 87828-86-2 | 98% | Not specified | Solid |
Note: Isotopic purity and enrichment are critical parameters for ensuring the accuracy of experimental results. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data. While this compound is specifically requested, some suppliers more commonly offer L-Leucine-d3. The choice between d2 and d3 labeling will depend on the specific mass shift required for the analytical method.
Synthesis of this compound
The synthesis of isotopically labeled amino acids such as this compound is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed by commercial suppliers, the general approaches involve the introduction of deuterium (B1214612) atoms at specific positions within the L-Leucine molecule.
One common strategy involves the use of deuterated starting materials in a stereoselective synthesis route to ensure the correct L-enantiomer is produced. Enzymatic methods, utilizing enzymes such as leucine (B10760876) dehydrogenase, can also be employed for the stereospecific synthesis of L-amino acids. These methods often involve the reductive amination of a corresponding α-keto acid precursor. For instance, a deuterated α-ketoisocaproate could be used as a precursor for the synthesis of deuterated L-Leucine.
Experimental Applications and Protocols
This compound is a valuable tool in a range of research applications, primarily due to its utility as a stable isotope tracer. Its chemical properties are nearly identical to the unlabeled L-Leucine, allowing it to be metabolized and incorporated into proteins in the same manner. The key difference is its increased mass, which can be detected by mass spectrometry (MS).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into proteins. This compound can be used as a "heavy" amino acid in SILAC experiments.
Objective: To compare the relative abundance of proteins between two cell populations.
Generalized SILAC Protocol using this compound:
-
Media Preparation: Prepare two types of cell culture media that are identical except for the L-Leucine content.
-
"Light" Medium: Standard cell culture medium containing unlabeled L-Leucine.
-
"Heavy" Medium: Cell culture medium deficient in L-Leucine, supplemented with this compound.
-
-
Cell Culture: Grow two separate populations of the same cell line. One population is cultured in the "light" medium, and the other in the "heavy" medium.
-
Metabolic Labeling: Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective labeled or unlabeled L-Leucine into the cellular proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: The relative abundance of a given peptide (and by extension, the protein it originated from) is determined by comparing the signal intensities of the "light" (unlabeled) and "heavy" (deuterated) peptide pairs in the mass spectrum.
This compound as an Internal Standard in Mass Spectrometry
This compound is an ideal internal standard for the quantification of unlabeled L-Leucine in biological samples by mass spectrometry.
Objective: To accurately quantify the concentration of L-Leucine in a biological sample.
Generalized Protocol for L-Leucine Quantification using this compound as an Internal Standard:
-
Sample Preparation: Prepare the biological sample (e.g., plasma, cell lysate) for analysis. This may involve protein precipitation, extraction, or other cleanup steps.
-
Spiking with Internal Standard: Add a known amount of this compound to the sample at the beginning of the sample preparation process.
-
Derivatization (Optional): Depending on the analytical method, derivatization of the amino acids may be necessary to improve chromatographic separation or ionization efficiency.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions should be optimized to separate L-Leucine from other sample components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled L-Leucine and the this compound internal standard.
-
Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled L-Leucine and a fixed concentration of the this compound internal standard. The concentration of L-Leucine in the unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating protein synthesis.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
The diagram above illustrates a simplified model of how L-Leucine activates mTORC1. Leucine binds to Sestrin2, which relieves its inhibition of GATOR2. GATOR2, in turn, inhibits GATOR1, a GTPase-activating protein (GAP) for the Rag GTPases. Inhibition of GATOR1 allows RagA/B to become GTP-loaded, leading to the recruitment and activation of mTORC1 at the lysosomal surface. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes protein synthesis and inhibits autophagy.
Conclusion
This compound is a versatile and indispensable tool for researchers in various fields, including drug development, proteomics, and metabolic research. Its utility as a stable isotope tracer in techniques like SILAC and as an internal standard for mass spectrometry enables precise and accurate quantification of biological processes. A thorough understanding of its properties, available sources, and experimental applications is crucial for its effective implementation in research. This guide provides a foundational understanding to aid researchers in leveraging the power of this compound in their scientific endeavors.
The Role of L-Leucine-d2 in the Investigation of the mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, with its dysregulation implicated in numerous diseases, including cancer and metabolic disorders. L-Leucine, an essential branched-chain amino acid, is a potent activator of the mTOR complex 1 (mTORC1). Understanding the intricate molecular events downstream of leucine (B10760876) sensing is paramount for therapeutic development. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique that allows for the precise comparison of protein abundance between different cell populations. This technical guide details the application of L-Leucine-d2, a deuterated stable isotope of L-Leucine, in SILAC-based proteomics to investigate the mTOR signaling cascade. We provide an in-depth overview of the leucine-sensing mechanism, detailed experimental protocols for utilizing this compound, a summary of expected quantitative data, and visual workflows and pathway diagrams to facilitate experimental design and data interpretation.
Introduction: L-Leucine and the mTOR Signaling Nexus
The mTOR pathway, centered around the serine/threonine kinase mTOR, integrates signals from growth factors, cellular energy status, and amino acids to control protein synthesis and other anabolic processes.[1] Leucine is a key upstream regulator of mTORC1.[2] The molecular machinery responsible for sensing intracellular leucine levels and relaying this information to mTORC1 involves a sophisticated interplay of several protein complexes.
Upon entering the cell, leucine binds to Sestrin2, which acts as a direct cellular sensor for leucine.[3] This binding event disrupts the interaction between Sestrin2 and the GATOR2 complex. The dissociation of GATOR2 from its inhibitor, Sestrin2, allows GATOR2 to inhibit the GTPase-activating protein (GAP) activity of the GATOR1 complex. GATOR1 normally keeps the Rag GTPases in an inactive, GDP-bound state. With GATOR1 inhibited, the Rag GTPases become active (RagA/B loaded with GTP and RagC/D with GDP), translocate to the lysosomal surface, and recruit mTORC1. At the lysosome, the active Rag GTPase heterodimer brings mTORC1 into proximity with its activator, Rheb, leading to the phosphorylation and activation of mTORC1's downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.[4]
This compound serves as a valuable tool to dissect this pathway. As a stable, non-radioactive isotope-labeled amino acid, it is metabolically incorporated into proteins in cell culture.[5][6] In a SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the natural "light" L-Leucine, while the other receives the "heavy" this compound. After experimental treatment (e.g., stimulation or inhibition of the mTOR pathway), the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry. The mass difference between peptides containing "light" and "heavy" leucine allows for accurate quantification of changes in the proteome and in post-translational modifications like phosphorylation, providing a global view of the cellular response to mTOR activation.[7]
Data Presentation: Quantitative Proteomic Changes in Response to mTORC1 Activation
The following tables summarize representative quantitative data from SILAC-based proteomics studies investigating the effects of leucine and mTORC1 activation on protein expression and phosphorylation. These tables are illustrative of the types of data that can be generated using this compound as a metabolic label.
Table 1: Representative Changes in Protein Abundance Following Leucine-Mediated mTORC1 Activation
| Protein | UniProt ID | Function | Fold Change (Heavy/Light) | p-value | Reference |
| Ribosomal Protein S6 | P62753 | Component of the 40S ribosomal subunit | 1.8 | <0.05 | [8] |
| Eukaryotic Translation Initiation Factor 4B (eIF4B) | P23588 | RNA helicase, involved in translation initiation | 1.6 | <0.05 | [8] |
| Ornithine Decarboxylase (ODC1) | P11926 | Rate-limiting enzyme in polyamine biosynthesis | 2.1 | <0.01 | [8] |
| Fatty Acid Synthase (FASN) | P49327 | Enzyme involved in fatty acid synthesis | 1.5 | <0.05 | [9] |
Table 2: Representative Changes in Phosphorylation Status of mTORC1 Pathway Components and Substrates
| Phosphoprotein | Phosphosite | Fold Change (Heavy/Light) | p-value | Reference |
| mTOR | Ser2448 | 2.5 | <0.01 | [10] |
| Ribosomal protein S6 kinase 1 (S6K1) | Thr389 | 3.2 | <0.01 | [11] |
| Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) | Thr37/46 | 2.8 | <0.01 | [11] |
| ULK1 | Ser757 | 1.9 | <0.05 | [12] |
Experimental Protocols
This section provides detailed methodologies for conducting a SILAC experiment using this compound to investigate the mTOR pathway.
Preparation of SILAC Media
Materials:
-
DMEM or RPMI-1640 medium deficient in L-Leucine (custom formulation or commercially available)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine (e.g., Sigma-Aldrich)
-
"Heavy" this compound (e.g., Cambridge Isotope Laboratories, Inc.)
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare "Light" Medium: To 500 mL of L-Leucine-deficient medium, add 50 mL of dFBS (10% final concentration), 5 mL of Penicillin-Streptomycin, and "light" L-Leucine to the standard final concentration (e.g., 105 mg/L for DMEM).
-
Prepare "Heavy" Medium: To a separate 500 mL of L-Leucine-deficient medium, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin. Add "heavy" this compound to the same molar concentration as the "light" medium. Note that the mass concentration will be slightly higher due to the deuterium (B1214612) atoms.
-
Sterile-filter both media using a 0.22 µm filter unit. Store at 4°C.[13]
Cell Culture and Metabolic Labeling
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Prepared "Light" and "Heavy" SILAC media
-
Standard cell culture flasks and reagents
Procedure:
-
Culture cells in standard "light" medium to establish a healthy, proliferating culture.
-
Passage the cells into two separate flasks: one containing "light" medium and the other containing "heavy" medium.
-
Culture the cells for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acid.[6] Monitor cell growth and morphology to ensure the heavy isotope does not negatively impact cell health.
-
(Optional but recommended) To verify labeling efficiency, harvest a small aliquot of cells from the "heavy" culture, extract proteins, and analyze by mass spectrometry to confirm the mass shift in leucine-containing peptides.[14]
Experimental Treatment and Cell Harvesting
Procedure:
-
Once full incorporation is achieved, apply the desired experimental treatment. For example, to study leucine-induced mTOR activation:
-
Starve both "light" and "heavy" cell populations of amino acids for a defined period (e.g., 1-2 hours).
-
Stimulate one population (e.g., the "heavy" cells) with a known concentration of L-Leucine or a complete amino acid mixture for a specific duration (e.g., 30-60 minutes). The "light" population can serve as the unstimulated control.
-
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest the cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[15]
Protein Extraction and Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
Procedure:
-
Resuspend the "light" and "heavy" cell pellets separately in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatants (protein extracts) to new tubes.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg of each).[16]
In-Gel Protein Digestion
Materials:
-
SDS-PAGE gels and running buffer
-
Coomassie blue stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Sequencing-grade modified trypsin
-
Peptide extraction buffers (e.g., 50% acetonitrile/5% formic acid)
Procedure:
-
Separate the mixed protein sample on a 1D SDS-PAGE gel.
-
Stain the gel with Coomassie blue and then destain.
-
Excise the entire protein lane and cut it into smaller pieces.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and acetonitrile.
-
Reduce the proteins with reduction buffer at 56°C for 1 hour.
-
Alkylate the proteins with alkylation buffer in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel pieces.
-
Digest the proteins with trypsin overnight at 37°C.
-
Extract the peptides from the gel pieces using peptide extraction buffers.
-
Dry the extracted peptides in a vacuum centrifuge.[17]
LC-MS/MS Analysis and Data Processing
Procedure:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system (e.g., an Orbitrap mass spectrometer). The mass spectrometer should be configured to detect the mass difference between peptides containing L-Leucine and this compound.
-
Process the raw mass spectrometry data using specialized software that supports SILAC quantification, such as MaxQuant.[18] This software will identify peptides, determine the intensity ratios of the "heavy" and "light" peptide pairs, and provide relative protein abundance data.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Conclusion
The use of this compound in SILAC-based quantitative proteomics provides a robust and precise method for investigating the complex cellular responses regulated by the mTOR signaling pathway. This technical guide offers a comprehensive framework for researchers, from understanding the underlying biology of leucine sensing to the practical execution of experiments and interpretation of results. By employing these methodologies, scientists can gain deeper insights into the role of mTOR in health and disease, paving the way for the development of novel therapeutic strategies that target this critical cellular pathway. The careful application of the protocols and data analysis workflows described herein will enable the generation of high-quality, reproducible data essential for advancing our understanding of mTOR-mediated cellular processes.
References
- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Quantitative Proteomic Analysis Reveals the Perturbation of Multiple Cellular Pathways in Jurkat-T Cells Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific mTOR Phosphorylation Promotes mTORC1-Mediated Signaling and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Kinase Domain Phosphorylation Promotes mTORC1 Signaling, Cell Growth, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. UWPR [proteomicsresource.washington.edu]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. researchgate.net [researchgate.net]
Unraveling Cellular Dynamics: An In-depth Technical Guide to Isotopic Labeling with L-Leucine-d2
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein synthesis, degradation, and metabolic flux is paramount. Stable isotope labeling, particularly with deuterated amino acids like L-Leucine-d2, has emerged as a powerful tool to illuminate these fundamental cellular processes. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with this compound labeling, offering a vital resource for those seeking to harness this technology in their research and development endeavors.
Core Principles of this compound Labeling
Isotopic labeling with this compound involves the substitution of two hydrogen atoms with their heavier isotope, deuterium. This subtle alteration in mass allows for the differentiation of newly synthesized proteins and metabolites from their pre-existing counterparts using mass spectrometry (MS). L-Leucine, an essential branched-chain amino acid, plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[1] By introducing this compound into a biological system, researchers can trace its incorporation into newly synthesized proteins, providing a dynamic measure of protein turnover and metabolic flux.[1]
This compound serves two primary functions in these experiments:
-
As a tracer: It allows for the quantitative measurement of metabolic pathways and protein synthesis rates.[1]
-
As an internal standard: It can be used for precise quantification in nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) analyses.[1]
The choice of deuterated leucine (B10760876) can vary, with d3, d7, and d10 variants also being utilized in different experimental contexts. The selection of a specific isotopologue often depends on the desired mass shift for MS analysis and the specific research question being addressed.
Quantitative Data Presentation
The following tables summarize key quantitative parameters and comparisons relevant to isotopic labeling experiments using deuterated leucine.
| Parameter | Description | Typical Values/Ranges | Analytical Method |
| Incorporation Efficiency | The percentage of labeled amino acid incorporated into the proteome. | >95% after 5-6 cell doublings in SILAC experiments. | LC-MS/MS |
| Mass Shift per Leucine-d2 | The increase in mass of a peptide for each incorporated this compound residue. | +2 Da | Mass Spectrometry |
| Fractional Synthesis Rate (FSR) | The rate at which new proteins are synthesized, often expressed as a percentage per hour. | Varies significantly based on tissue type, physiological state, and experimental conditions. | GC-MS or LC-MS/MS |
| Protein Half-Life | The time it takes for 50% of a specific protein to be degraded. | Ranges from minutes to days depending on the protein. | Dynamic SILAC with LC-MS/MS |
| Deuterated Leucine Isotope | Common Applications | Reported Performance Considerations |
| This compound | Tracer studies, internal standard for quantification. | Provides a minimal mass shift, which can be advantageous in certain MS analyses. |
| L-Leucine-d3 | SILAC-based quantitative proteomics. | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate. |
| L-Leucine-d10 | SILAC, metabolomics, NMR-based structural studies. | Offers a larger mass shift, which can be beneficial for high-resolution mass spectrometry. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound labeling experiments. Below are protocols for two common applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Primed-Constant Infusion for in vivo studies.
Protocol 1: SILAC for Quantitative Proteomics
Objective: To quantitatively compare protein abundance between two cell populations.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine (unlabeled)
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Methodology:
-
Cell Culture Adaptation:
-
Culture cells for at least five to six doublings in two separate SILAC media: one containing "light" L-Leucine and the other containing "heavy" this compound. This ensures complete incorporation of the labeled amino acid.
-
Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the "light" and "heavy" cell populations separately in lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.[2]
-
Protocol 2: Primed-Constant Infusion for Muscle Protein Synthesis
Objective: To measure the rate of muscle protein synthesis in vivo.
Materials:
-
This compound (or other suitable labeled amino acid tracer)
-
Saline solution for infusion
-
Catheters for intravenous administration and blood sampling
-
Equipment for muscle biopsy collection
-
Liquid nitrogen for sample preservation
-
Homogenization buffer
-
Perchloric acid (PCA) for protein precipitation
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Subject Preparation:
-
Subjects are typically studied in a post-absorptive state (overnight fast).
-
-
Tracer Infusion:
-
A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the precursor pool.
-
This is immediately followed by a continuous infusion of this compound at a constant rate for a defined period (e.g., several hours).
-
-
Sample Collection:
-
Blood Samples: Collect blood samples at regular intervals to measure the enrichment of the tracer in the plasma, which serves as a surrogate for the precursor pool for protein synthesis.
-
Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the tissue in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Deproteinate plasma samples and prepare for analysis of this compound enrichment.
-
Muscle Tissue: Homogenize the muscle tissue, precipitate the protein with PCA, and hydrolyze the protein to release individual amino acids.
-
-
GC-MS Analysis:
-
Derivatize the amino acids from both plasma and muscle hydrolysates to make them volatile for GC-MS analysis.
-
Measure the isotopic enrichment of this compound in both the plasma (precursor) and the muscle protein (product).
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the formula: FSR (%/h) = (E_p / E_a) * (1 / t) * 100 Where:
-
E_p is the enrichment of this compound in muscle protein.
-
E_a is the average enrichment of this compound in the plasma precursor pool over the infusion period.
-
t is the duration of the infusion in hours.
-
-
Mandatory Visualizations
Signaling Pathways
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of protein synthesis and is activated by L-Leucine.
References
Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated amino acids, stable, non-radioactive isotopes of their naturally occurring counterparts, have become indispensable tools in modern proteomics. Their unique mass signatures, when incorporated into proteins, enable precise and robust quantitative analysis of protein expression, turnover, and structure. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids in proteomics, with a focus on quantitative techniques, experimental protocols, and data interpretation.
Quantitative Proteomics: Unraveling the Dynamics of the Proteome
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate protein quantification.[1][2] In SILAC, cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. As cells grow and divide, these amino acids are incorporated into newly synthesized proteins.[1]
By comparing the mass spectrometry signal intensities of heavy and light-labeled peptides, researchers can accurately determine the relative abundance of proteins between different experimental conditions.[2] Commonly used deuterated amino acids in SILAC include deuterated leucine, lysine, and arginine. The choice of amino acid depends on the specific experimental design and the protease used for protein digestion.[3]
Mass Shifts of Commonly Used Deuterated Amino Acids in SILAC
The mass difference between the light and heavy amino acid isotopes allows for their differentiation in the mass spectrometer. The following table summarizes the mass shifts for several commonly used deuterated and other isotopically labeled amino acids.
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| Lysine | 4,4,5,5-D4 | +4 |
| Lysine | 13C6 | +6 |
| Lysine | 13C6, 15N2 | +8 |
| Arginine | 13C6 | +6 |
| Arginine | 13C6, 15N4 | +10 |
| Leucine | D3 | +3 |
Table 1: Mass shifts of commonly used isotopically labeled amino acids in SILAC experiments.[4][5]
Experimental Workflow for a Typical SILAC Experiment
The following diagram illustrates the general workflow of a SILAC experiment for quantitative proteomics.
References
foundational research on branched-chain amino acid (BCAA) metabolism
An In-depth Technical Guide to Foundational Branched-Chain Amino Acid (BCAA) Metabolism for Researchers, Scientists, and Drug Development Professionals.
Introduction
Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play pivotal roles beyond their fundamental function as protein building blocks. They are crucial signaling molecules, particularly in the regulation of protein synthesis and metabolic control. Dysregulation of BCAA metabolism is increasingly implicated in a range of pathological conditions, including metabolic syndrome, diabetes, cancer, and neurological disorders.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of BCAA metabolism, focusing on the foundational enzymatic pathways, regulatory mechanisms, and key experimental methodologies for their study.
Core Catabolic Pathway of BCAAs
The catabolism of all three BCAAs initiates with two common enzymatic steps before their carbon skeletons are funneled into distinct downstream pathways for energy production or biosynthesis.[4][5]
Reversible Transamination by Branched-Chain Aminotransferase (BCAT)
The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which transfers the amino group from the BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[4][5] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[6] BCAT2 is the predominant isoform in most peripheral tissues, including skeletal muscle, while BCAT1 is more prevalent in the brain and certain cancer cells.[6][7]
-
Leucine → α-Ketoisocaproate (KIC)
-
Isoleucine → α-Keto-β-methylvalerate (KMV)
-
Valine → α-Ketoisovalerate (KIV)
Irreversible Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5] This multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The reaction produces the corresponding branched-chain acyl-CoA derivatives, NADH, and CO2.[4]
-
α-Ketoisocaproate (KIC) → Isovaleryl-CoA
-
α-Keto-β-methylvalerate (KMV) → α-Methylbutyryl-CoA
-
α-Ketoisovalerate (KIV) → Isobutyryl-CoA
Downstream Catabolic Pathways
Following the initial two steps, the branched-chain acyl-CoA molecules are further metabolized through distinct pathways:
-
Isovaleryl-CoA (from Leucine) is ultimately converted to acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid.[4]
-
α-Methylbutyryl-CoA (from Isoleucine) is metabolized to acetyl-CoA and succinyl-CoA, making isoleucine both ketogenic and glucogenic.
-
Isobutyryl-CoA (from Valine) is converted to succinyl-CoA, rendering valine a glucogenic amino acid.[4]
The succinyl-CoA produced from isoleucine and valine can enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis.
Caption: Overview of the BCAA catabolic pathway.
Regulation of BCAA Metabolism
The catabolism of BCAAs is tightly regulated, primarily at the level of the BCKDH complex. This regulation occurs through a phosphorylation/dephosphorylation cycle mediated by a specific kinase and phosphatase.
BCKDH Kinase (BCKDK) and PPM1K Phosphatase
The activity of the BCKDH complex is inhibited by phosphorylation of its E1α subunit, a reaction catalyzed by the BCKDH kinase (BCKDK).[8] Conversely, the BCKDH complex is activated by dephosphorylation, a reaction carried out by the protein phosphatase, Mg2+-dependent, 1K (PPM1K).[8] The expression and activity of BCKDK and PPM1K are influenced by various factors, including nutritional status and hormonal signals.
Allosteric Regulation
The BCKDH kinase is allosterically inhibited by the branched-chain α-keto acids, particularly KIC.[9] This creates a feedback mechanism where an accumulation of BCKAs promotes their own degradation by inhibiting the kinase that inactivates the BCKDH complex.
Hormonal and Nutritional Regulation
Insulin (B600854) promotes BCAA uptake into muscle and stimulates protein synthesis, while also suppressing BCAA catabolism by promoting the phosphorylation and inactivation of the BCKDH complex. In contrast, during fasting or periods of low glucose, glucagon (B607659) promotes BCAA catabolism to provide substrates for gluconeogenesis and energy production.
BCAA Metabolism and mTORC1 Signaling
Leucine, in particular, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[2] This signaling role links BCAA availability to anabolic processes. Dysregulation of mTORC1 signaling due to altered BCAA metabolism is implicated in various diseases, including cancer and metabolic syndrome.[2][3]
Caption: Regulation of the BCKDH complex activity.
Quantitative Data on BCAA Metabolism
The concentrations of BCAAs and their metabolites, as well as the activity of key catabolic enzymes, vary across different tissues and are altered in various physiological and pathological states.
Table 1: Plasma BCAA Concentrations in Healthy Humans and Patients with Type 2 Diabetes (T2DM)
| Amino Acid | Healthy Controls (µM) | T2DM Patients (µM) | Fold Change | Reference |
| Leucine | 120 - 150 | 180 - 250 | ~1.5x | [10][11] |
| Isoleucine | 60 - 80 | 90 - 120 | ~1.5x | [10][11] |
| Valine | 200 - 260 | 300 - 400 | ~1.5x | [10][11] |
| Note: Values are approximate ranges compiled from multiple studies and can vary based on factors such as diet, age, and sex. |
Table 2: BCAA and BCKA Concentrations in Mouse Tissues
| Metabolite | Liver (nmol/g) | Skeletal Muscle (nmol/g) | White Adipose Tissue (nmol/g) | Reference |
| Leucine | ~50-100 | ~100-200 | ~20-50 | [12][13] |
| Isoleucine | ~20-50 | ~40-80 | ~10-30 | [12][13] |
| Valine | ~40-80 | ~80-150 | ~15-40 | [12][13] |
| KIC | ~2-5 | ~5-15 | ~1-3 | [12][13] |
| KMV | ~1-3 | ~3-10 | ~0.5-2 | [12][13] |
| KIV | ~2-6 | ~5-15 | ~1-4 | [12][13] |
| Note: Values are approximate and can vary based on mouse strain, diet, and metabolic state. |
Table 3: BCKDH Activity in Mouse Tissues
| Tissue | BCKDH Activity (nmol/min/mg protein) | Reference |
| Liver | ~2.0 - 5.0 | [2][12] |
| Skeletal Muscle | ~0.1 - 0.5 | [2][12] |
| Heart | ~0.5 - 1.5 | [8] |
| White Adipose Tissue | ~0.05 - 0.2 | [12] |
| Note: Activity levels are highly dependent on the assay conditions and the phosphorylation state of the enzyme. |
Experimental Protocols
Accurate and reproducible measurement of BCAA metabolites and enzyme activities is crucial for research in this field. Below are detailed protocols for key experiments.
Quantification of BCAAs in Plasma by LC-MS/MS
This method allows for the sensitive and specific quantification of BCAAs.
4.1.1. Materials
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Stable isotope-labeled internal standards (e.g., Leucine-¹³C₆,¹⁵N; Isoleucine-¹³C₆,¹⁵N; Valine-¹³C₅,¹⁵N)
-
LC-MS/MS system with a mixed-mode or C18 column
4.1.2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ice-cold methanol containing the internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Column: Mixed-mode Intrada column or equivalent C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Isocratic or a shallow gradient depending on the column and separation requirements.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Leucine/Isoleucine: m/z 132.2 → 86.4
-
Valine: m/z 118.2 → 72.4
-
Leucine-¹³C₆,¹⁵N / Isoleucine-¹³C₆,¹⁵N: m/z 139.2 → 92.4
-
Valine-¹³C₅,¹⁵N: m/z 124.2 → 77.4
-
4.1.4. Data Analysis Quantify BCAA concentrations by comparing the peak area ratios of the endogenous BCAAs to their respective stable isotope-labeled internal standards against a standard curve.
Caption: Workflow for BCAA quantification by LC-MS/MS.
Spectrophotometric Assay for BCKDH Activity
This assay measures the activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH.
4.2.1. Materials
-
Tissue homogenates (e.g., liver, muscle)
-
Extraction Buffer: 30 mM KPi (pH 7.5), 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 µM Leupeptin.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.2 mM Thiamine pyrophosphate (TPP), 1 mM NAD⁺, 0.2 mM Coenzyme A.
-
Substrate: 10 mM α-ketoisovalerate.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
4.2.2. Tissue Homogenate Preparation
-
Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold Extraction Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Use the supernatant for the activity assay.
4.2.3. Assay Procedure
-
In a cuvette, add 180 µL of Assay Buffer and 20 µL of tissue homogenate supernatant.
-
Incubate at 30°C for 5 minutes to establish a baseline absorbance at 340 nm.
-
Initiate the reaction by adding 20 µL of 10 mM α-ketoisovalerate (final concentration 1 mM).
-
Continuously monitor the increase in absorbance at 340 nm for 10-20 minutes.
-
To measure total BCKDH activity, pre-incubate the tissue extract with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate and fully activate the enzyme.
4.2.4. Calculation of Activity Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). Express the activity as nmol of NADH formed per minute per mg of protein.
Stable Isotope Tracing for Metabolic Flux Analysis
This technique allows for the in vivo or in vitro tracing of BCAA metabolism through various pathways.
4.3.1. Experimental Design
-
In Vitro: Culture cells in a medium containing a stable isotope-labeled BCAA (e.g., U-¹³C-Leucine).
-
In Vivo: Administer a stable isotope-labeled BCAA to an animal model via gavage or infusion.
-
Collect samples (cells, media, tissues, plasma) at different time points.
-
Extract metabolites from the samples.
-
Analyze the isotopic enrichment of downstream metabolites (e.g., TCA cycle intermediates, other amino acids) using LC-MS/MS or GC-MS.
4.3.2. Data Interpretation The pattern and extent of isotope labeling in downstream metabolites provide insights into the activity of BCAA catabolic pathways and their contribution to other metabolic routes.
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of circulating branched-chain amino acids with risk of pre-diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association between type 2 diabetes and branched chain amino acids (BCAA); a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma Branched-Chain Amino Acids Are Associated With Greater Fasting and Postprandial Insulin Secretion in Non-diabetic Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of L-Leucine-d2 in Advancing Drug Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the quest for more precise and effective therapeutic agents is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor, offering unparalleled insights into metabolic pathways, protein dynamics, and drug pharmacokinetics. Among these, L-Leucine-d2, a deuterated form of the essential branched-chain amino acid L-Leucine, has garnered significant attention. Its subtle alteration in mass, without a significant change in its biochemical properties, makes it an ideal tracer for a variety of applications, from quantitative proteomics to in vivo metabolic studies.
This technical guide provides an in-depth exploration of this compound's core applications in drug discovery and development. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, supported by detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Core Applications of this compound
This compound's primary utility in drug discovery stems from its role as a stable isotope tracer. This allows for the differentiation and quantification of molecules in complex biological systems.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the quantitative analysis of proteomes.[1] Cells are cultured in media containing either the natural "light" L-Leucine or a "heavy" isotopic variant, such as this compound.[1] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[1] The "light" and "heavy" cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). By combining the cell lysates and analyzing the peptides by mass spectrometry, the relative abundance of each protein can be accurately quantified based on the intensity ratio of the heavy and light peptide pairs.[1]
Metabolic Tracer Studies
This compound serves as an invaluable tracer for in vivo metabolic studies, allowing researchers to track the fate of leucine (B10760876) in various physiological and pathological states.[2] By administering this compound and subsequently measuring its incorporation into proteins and other metabolites in different tissues, it is possible to determine rates of protein synthesis, breakdown, and oxidation.[2][3] This is particularly relevant in the study of metabolic diseases, muscle wasting conditions, and the metabolic effects of drug candidates.[3]
Pharmacokinetic and Bioavailability Studies
Deuterated compounds like this compound are instrumental in pharmacokinetic (PK) studies.[4] They can be used as internal standards for the accurate quantification of the unlabeled drug or metabolite in biological matrices such as plasma and tissue.[4] Furthermore, co-administering a deuterated and non-deuterated version of a compound (a technique known as "cassette dosing") allows for the simultaneous assessment of the PK profiles of multiple candidates, thereby accelerating the drug development process. While direct comparative pharmacokinetic data for D- and L-leucine is limited, studies on their derivatives provide insights into their differential metabolism.[5]
Key Signaling Pathway: The mTOR Pathway
L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] Understanding how drug candidates modulate this pathway is critical in many therapeutic areas, including oncology and metabolic diseases. This compound, in conjunction with SILAC, can be used to quantify the downstream effects of mTOR activation on the proteome.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of deuterated leucine in various applications.
Table 1: Pharmacokinetic Parameters of Deuterated Leucine Analogs
| Parameter | D-[2H7]Leucine (in rats) | L-[5,5,5-2H3]Leucine (in humans) | Reference |
| Administration | Intravenous | Primed-continuous tracer infusion | [8],[2] |
| Conversion to L-Leucine | 28.2% | - | [8] |
| Absolute Production Rate (VLDL apoB-100) | - | 11.4 +/- 5.8 mg/kg/day | [9] |
| Absolute Production Rate (LDL apoB-100) | - | 8.0 +/- 4.7 mg/kg/day | [9] |
| Absolute Production Rate (HDL apoA-I) | - | 9.7 +/- 0.2 mg/kg/day | [9] |
Table 2: Leucine-Induced Activation of mTOR Signaling Components in Human Myotubes
| Treatment (30 min) | Phosphorylated mTOR (Fold Change vs. Untreated) | Phosphorylated p70S6K (Fold Change vs. Untreated) | Reference |
| Leucine (5 mM) | 1.3 | 2.0 | [7] |
| Insulin (100 nM) | 1.6 | 2.0 | [7] |
| Leucine + Insulin | - | 2.9 | [7] |
Table 3: Comparison of Deuterated Amino Acids for Metabolic Labeling
| Deuterated Amino Acid | Isotopic Purity | Common Applications | Reported Performance & Considerations | Reference |
| This compound | >98% | Tracer, Internal Standard for NMR, GC-MS, or LC-MS | Affects pharmacokinetic and metabolic profiles of drugs | [4] |
| L-Leucine-d3 | >98% | Proteomics (SILAC) | Complete incorporation typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate. | [10] |
| D-Leucine-d10 | >98% | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | Can be converted to L-Leucine in vivo. The D-isomer may have different metabolic fates and transport kinetics. | [10] |
| L-Leucine-d10 | >98% | Proteomics (SILAC), Metabolomics, NMR-based structural studies | Similar to L-Leucine-d3, used for high-resolution mass spectrometry with a larger mass shift. | [10],[11] |
Experimental Protocols
Protocol 1: SILAC for Quantitative Proteomics using this compound
This protocol outlines the key steps for a typical SILAC experiment.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of leucine on whole body leucine, valine, and threonine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application Note 29 â Determining Protein Turnover in Fish with D7-Leucine [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
L-Leucine-d2 safety data sheet and handling information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for L-Leucine-d2, a deuterated form of the essential branched-chain amino acid L-Leucine. Given that the primary difference between this compound and L-Leucine is isotopic, this guide leverages safety data for L-Leucine as a reliable surrogate for its deuterated counterpart, a standard practice for stable isotope-labeled compounds which do not pose a radiological hazard.[1][2] This document is intended for professionals in research and drug development and outlines critical safety protocols, physical and chemical properties, and relevant biological pathways.
Safety and Hazard Information
L-Leucine and its deuterated forms are generally not classified as hazardous substances.[3] However, as with any chemical, prudent laboratory practices should always be observed.[2]
GHS Classification
L-Leucine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4]
Toxicological Data
The toxicological data available is for L-Leucine. The acute toxicity is low.
| Toxicological Data for L-Leucine | |
| Acute Toxicity | Oral LD0 (Rat) |
| Value | > 2,000 mg/kg |
| Skin Corrosion/Irritation | Non-irritant (Rabbit) |
| Serious Eye Damage/Irritation | Non-irritant (Rabbit) |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3] |
Potential Health Effects
-
Inhalation : May cause respiratory tract irritation.
-
Skin Contact : May cause skin irritation upon prolonged contact.
-
Eye Contact : May cause eye irritation.
-
Ingestion : Ingestion of large amounts may cause gastrointestinal discomfort.
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of L-Leucine, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.
| Property | Value for L-Leucine | Value for this compound |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₁D₂NO₂ |
| Molecular Weight | 131.17 g/mol | Approximately 133.18 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 293-295 °C (decomposes) | Not specified, expected to be similar to L-Leucine |
| Solubility in Water | 22.4 g/L at 20 °C | Not specified, expected to be similar to L-Leucine |
| Odor | Odorless | Odorless |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and purity of this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : Under normal conditions of use, respiratory protection is not required. If dust is generated, use a NIOSH-approved respirator.
Safe Handling Practices
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[5]
-
Recommended storage temperature is room temperature.
-
For long-term storage of solutions, aliquoting and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols and Methodologies
General Protocol for Handling and Preparing Solutions of Isotopically Labeled Amino Acids
This protocol outlines the general steps for safely handling and preparing solutions of stable isotope-labeled amino acids like this compound.
-
Acclimatization : Before opening, allow the container of the lyophilized amino acid to equilibrate to room temperature to prevent condensation.
-
Weighing : In a chemical fume hood or a designated weighing station with local exhaust ventilation, carefully weigh the desired amount of this compound using a calibrated analytical balance. Use anti-static weighing paper or a suitable weighing vessel.
-
Dissolution : Add the desired solvent (e.g., sterile water, buffer) to the weighed this compound. Gently vortex or sonicate to ensure complete dissolution.
-
Sterilization : If for use in cell culture or in vivo studies, sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage : Aliquot the sterile solution into single-use vials to minimize contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Example Experimental Design: In Vivo Study of L-Leucine Supplementation in Rats
This section describes the methodology from a study investigating the effects of L-Leucine supplementation on protein synthesis in rats, which can serve as a template for designing studies with this compound.[6]
-
Animal Model : Male Sprague-Dawley rats.
-
Acclimatization : Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and provided with standard chow and water ad libitum for a one-week acclimatization period.
-
Grouping : Animals are randomly assigned to different experimental groups (e.g., control, low-dose L-Leucine, high-dose L-Leucine).
-
Supplementation Protocol :
-
A stock solution of L-Leucine in water is prepared.
-
Daily oral administration of L-Leucine or a vehicle (saline) is performed using a gavage needle.
-
Dosages are calculated based on the body weight of the animals. For example, a low dose of 0.135 g/kg and a high dose of 0.675 g/kg body weight.[6]
-
-
Exercise Protocol (if applicable) : If the study involves exercise, a standardized resistance exercise protocol, such as ladder climbing with a load, is implemented.[6]
-
Sample Collection : At the end of the study period, animals are euthanized, and tissues of interest (e.g., muscle, liver) are collected for analysis. Blood samples can also be collected for plasma analysis.
-
Analysis : Tissues are analyzed for markers of protein synthesis, such as the phosphorylation status of proteins in the mTOR signaling pathway, using techniques like Western blotting.
Signaling Pathways and Workflows
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][8]
Caption: L-Leucine activates mTORC1, promoting protein synthesis.
Safe Handling Workflow for this compound
This workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Logical Framework for Handling Isotopically Labeled Amino Acids
This diagram provides a logical framework for determining the appropriate handling procedures for isotopically labeled amino acids based on the type of isotope.
Caption: Decision framework for handling isotopically labeled amino acids.
First Aid Measures
-
If Inhaled : Move person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact : Wash off with soap and plenty of water.
-
In Case of Eye Contact : Flush eyes with water as a precaution.
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention if symptoms persist.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards : Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
-
Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions : Do not let product enter drains.
-
Methods for Cleaning Up : Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of waste in accordance with federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different doses of leucine ingestion following eight weeks of resistance exercise on protein synthesis and hypertrophy of skeletal muscle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: L-Leucine-d2 as an Internal Standard for Accurate Quantification by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acids is critical in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.[3] However, variabilities in sample preparation, matrix effects, and instrument response can compromise the accuracy and precision of quantification.[1][3] The use of stable isotope-labeled internal standards (SIL-IS), such as L-Leucine-d2, is the gold standard for mitigating these issues.[1][4] A SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[1][3] By adding a known amount of this compound to samples at the beginning of the workflow, it co-elutes with the endogenous L-Leucine and experiences the same experimental variations, enabling robust normalization and highly accurate quantification.[1][3] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of L-Leucine in plasma samples.
Logical Flow for Quantification using an Internal Standard
Caption: Logical flow for quantification using an internal standard.
Experimental Protocols
This protocol outlines the necessary steps for the quantitative analysis of L-Leucine in human plasma using this compound as an internal standard.
Materials and Reagents
-
L-Leucine (analytical standard)
-
This compound (stable isotope-labeled internal standard)
-
Human Plasma (control)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Preparation of Stock and Working Solutions
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to achieve a final concentration of 1 mg/mL.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with water to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking control plasma with the L-Leucine stock solution to achieve a concentration range of 1-500 µmol/L.[5]
Sample Preparation: Protein Precipitation
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to each tube and vortex briefly.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Incubate the samples at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[5][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.[8]
-
Analysis: Transfer the final supernatant to an LC autosampler vial for injection.[8]
Experimental Workflow Diagram
Caption: A generalized workflow for LC-MS analysis with an internal standard.
LC-MS/MS Parameters
The following are suggested starting parameters and may require optimization for specific instrumentation.
| Parameter | Setting |
| LC System | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of leucine (B10760876) from isobars (e.g., isoleucine) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | L-Leucine: Q1: 132.1 -> Q3: 86.1This compound: Q1: 134.1 -> Q3: 88.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
The use of this compound as an internal standard allows for excellent linearity, precision, and accuracy.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.07 - 0.16 µM |
| Intra-day Precision (%RSD) | < 3%[9] |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy | 93.6 - 98.3%[9] |
| Recovery | 80 - 120%[2] |
Application: L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key branched-chain amino acid that plays a crucial role in regulating energy metabolism, protein synthesis, and cell growth, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[10][11] Accurate quantification of L-Leucine is essential for studying its impact on this pathway in various physiological and pathological states, such as muscle wasting, type 2 diabetes, and cancer.[11][12] The mTOR pathway is sensitive to amino acid availability, particularly leucine.[6] By using this compound, researchers can trace the metabolic fate of leucine and its influence on mTORC1 activation and downstream signaling.[6]
mTORC1 Signaling Pathway Activated by Leucine
Caption: Role of Leucine in activating the mTORC1 signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of L-Leucine in biological matrices by LC-MS/MS.[3] This approach effectively corrects for analytical variability, ensuring high accuracy and precision, which is crucial for applications in clinical research, drug development, and metabolic studies.[1] The detailed protocol and methodologies provided herein serve as a comprehensive guide for researchers to implement this technique in their laboratories.
References
- 1. iroatech.com [iroatech.com]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. Leucine -MetwareBio [metwarebio.com]
- 12. researchgate.net [researchgate.net]
Protocol for the Quantification of L-Leucine in Biological Matrices using L-Leucine-d2 and LC-MS/MS
Application Note & Protocol: AN-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, signaling pathways, and metabolism. It is a key activator of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[1] Accurate quantification of L-Leucine in biological matrices is crucial for a wide range of research areas, including metabolic disorders, nutritional science, and drug development.
This document provides a detailed protocol for the quantitative analysis of L-Leucine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Leucine-d2, to ensure high accuracy, precision, and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.[2] The principle of this method is based on isotopic dilution, where a known amount of the deuterated internal standard is added to the sample, and the ratio of the analyte to the internal standard is used for quantification.[3]
Experimental Protocols
Materials and Reagents
-
L-Leucine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
LC-MS/MS grade water
-
LC-MS/MS grade acetonitrile (B52724) (ACN)
-
LC-MS/MS grade formic acid (FA)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS/MS grade water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS/MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Leucine stock solution with water to create calibration standards with concentrations ranging from 1 µM to 1000 µM.
-
IS Working Solution (10 µg/mL): Dilute the this compound IS stock solution with water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the 10 µg/mL IS working solution to each tube (except for blank samples).
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
The separation of L-Leucine from its isobaric isomer L-Isoleucine is critical for accurate quantification and must be achieved chromatographically.[5][6] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for this purpose.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for L-Leucine and this compound. Two transitions are typically monitored for each analyte for confirmation purposes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| L-Leucine | 132.1 | 86.1 | 15 | 100 |
| L-Leucine | 132.1 | 44.1 | 25 | 100 |
| This compound | 134.1 | 88.1 | 15 | 100 |
| This compound | 134.1 | 46.1 | 25 | 100 |
Calibration Curve
A calibration curve should be generated by plotting the peak area ratio of L-Leucine to this compound against the concentration of the calibration standards. A linear regression analysis should be performed, and a correlation coefficient (R²) greater than 0.99 is desirable for a valid calibration curve.
| Concentration (µM) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of L-Leucine.
L-Leucine and mTOR Signaling Pathway
References
- 1. Leucine & iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Quantitative Proteomics with L-Leucine-d2 SILAC Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics.[1] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance. While arginine and lysine (B10760008) are the most commonly used amino acids for SILAC, L-leucine offers distinct advantages, particularly in studies of nutrient signaling pathways like the mechanistic Target of Rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation and is activated by leucine.[2][3]
This document provides detailed application notes and protocols for quantitative proteomics using L-Leucine-d2, a deuterated stable isotope of L-Leucine. The use of this compound allows for the precise relative quantification of proteins between different experimental conditions, providing critical insights into cellular processes and the mechanism of action of therapeutic compounds.
Application: Investigating the mTOR Signaling Pathway
A primary application for this compound SILAC is the elucidation of the mTOR signaling pathway. Leucine directly activates the mTOR complex 1 (mTORC1), a key regulator of protein synthesis. By treating cells with a drug candidate and using this compound SILAC, researchers can quantify changes in the proteome downstream of mTOR activation. This can reveal on-target and off-target effects of a drug, identify biomarkers of drug response, and provide a deeper understanding of the drug's mechanism of action.[2][3]
Signaling Pathway: mTOR Activation by L-Leucine
L-Leucine is a critical activator of the mTORC1 signaling pathway, a central hub for regulating cell growth, proliferation, and metabolism. Understanding this pathway is crucial for developing drugs targeting diseases like cancer and metabolic disorders where mTOR signaling is often dysregulated.
Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.
Experimental Workflow
The overall experimental workflow for quantitative proteomics with this compound involves two parallel cell culture conditions. In the "light" condition, cells are grown in a medium containing the natural abundance of L-Leucine. In the "heavy" condition, the medium is supplemented with this compound. Following a period of incorporation, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the d2-labeled and unlabeled peptides allows for the relative quantification of proteins.
Caption: Experimental workflow for quantitative proteomics using this compound SILAC.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound SILAC Media
Materials:
-
Leucine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (unlabeled)
-
This compound
-
Penicillin-Streptomycin solution (100X)
-
Sterile, deionized water
-
0.22 µm sterile filter units
Procedure:
-
Prepare "Light" Medium:
-
To 445 mL of Leucine-free medium, add 50 mL of dFBS (final concentration 10%).
-
Add 5 mL of 100X Penicillin-Streptomycin (final concentration 1X).
-
Add unlabeled L-Leucine to the final concentration recommended for your cell line (e.g., 52 mg/L).
-
Bring the final volume to 500 mL with sterile, deionized water if necessary.
-
Sterile-filter the complete "Light" medium using a 0.22 µm filter unit.
-
-
Prepare "Heavy" Medium:
-
To 445 mL of Leucine-free medium, add 50 mL of dFBS.
-
Add 5 mL of 100X Penicillin-Streptomycin.
-
Add this compound to the same final concentration as the unlabeled L-Leucine in the "Light" medium.
-
Bring the final volume to 500 mL with sterile, deionized water if necessary.
-
Sterile-filter the complete "Heavy" medium using a 0.22 µm filter unit.
-
Protocol 2: SILAC Labeling and Sample Preparation
Materials:
-
Prepared "Light" and "Heavy" SILAC media
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
-
C18 desalting columns
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium until they reach 70-80% confluency.
-
Split the cells into two populations.
-
Culture one population in the "Light" SILAC medium and the other in the "Heavy" SILAC medium.
-
Continuously culture the cells for at least 5-6 cell divisions to ensure >97% incorporation of the labeled amino acid. The required time will depend on the doubling time of the specific cell line.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the "Heavy" labeled cells and a vehicle control to the "Light" labeled cells.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Combine the "Light" and "Heavy" cell pellets at a 1:1 ratio based on cell count.
-
Lyse the combined cell pellet with lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using C18 columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant.
-
The software will identify peptides and calculate the heavy-to-light (H/L) ratios for each peptide pair.
-
Protein ratios are then inferred from the corresponding peptide ratios.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table is a representative example of data that could be obtained from an this compound SILAC experiment investigating the effects of a drug on a specific cell line.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | Regulation | Biological Process |
| P62308 | EEF2 | Eukaryotic translation elongation factor 2 | 0.52 | Down-regulated | Protein synthesis |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.03 | Unchanged | Cytoskeleton organization |
| Q13148 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 1.89 | Up-regulated | mTOR signaling |
| P42345 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 2.15 | Up-regulated | mTOR signaling |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.08 | Unchanged | Cell cycle arrest |
| Q9Y2Y2 | SESN2 | Sestrin-2 | 0.95 | Unchanged | Stress response |
Conclusion
The use of this compound in a SILAC-based quantitative proteomics workflow offers a powerful tool for investigating the dynamics of the proteome, particularly in the context of nutrient-sensing pathways like mTOR. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute these experiments, enabling new discoveries in cell biology and drug development. Careful experimental design and data analysis are crucial for generating high-quality, reliable quantitative proteomics data.
References
Application Notes and Protocols for Measuring Muscle Protein Synthesis with L-Leucine-d2 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of muscle protein synthesis (MPS) is a cornerstone of research in metabolism, aging, nutrition, and the development of therapeutics for muscle-wasting conditions. The use of stable isotope-labeled amino acids, particularly deuterated leucine (B10760876) tracers like L-Leucine-d2, offers a robust and safe method for quantifying the fractional synthetic rate (FSR) of muscle proteins in vivo. This document provides detailed application notes and protocols for the use of this compound as a tracer to measure MPS.
The underlying principle of this technique is the administration of a known amount of labeled this compound, which is then incorporated into newly synthesized muscle proteins. By measuring the enrichment of the tracer in muscle tissue proteins and the precursor pool (intracellular free amino acids) over a defined period, the FSR can be calculated. This provides a dynamic measure of protein synthesis, offering valuable insights into the anabolic state of the muscle under various physiological and pathological conditions.
Signaling Pathways Regulating Muscle Protein Synthesis
Muscle protein synthesis is a complex process regulated by a network of signaling pathways that respond to various stimuli, including nutrients (like leucine), growth factors (such as insulin (B600854) and IGF-1), and mechanical stress (e.g., exercise). A key regulatory pathway is the PI3K/Akt/mTOR pathway. Leucine directly activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central hub for controlling cell growth and protein synthesis.[1][2]
Figure 1: Simplified signaling cascade of muscle protein synthesis.
Experimental Workflow
The measurement of MPS using this compound typically involves a primed, continuous infusion of the tracer to achieve a steady-state isotopic enrichment in the precursor pool. The general workflow includes subject preparation, tracer infusion, and the collection of blood and muscle biopsy samples.
Figure 2: General experimental workflow for measuring MPS.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific research question and experimental model.
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis in Humans
1. Subject Preparation:
-
Subjects should fast overnight (8-10 hours) prior to the study.
-
Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.
2. Tracer Infusion:
-
A primed, continuous intravenous infusion of this compound is administered.
-
Priming Dose: A bolus injection to rapidly raise the isotopic enrichment of the precursor pool to a level that will be maintained by the continuous infusion. The exact priming dose should be calculated based on the subject's body weight and the desired steady-state enrichment.
-
Continuous Infusion: Following the priming dose, a constant infusion is maintained for the duration of the experimental period (typically 3-6 hours).
3. Sample Collection:
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma leucine enrichment and concentration.
-
Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are obtained using the Bergström needle biopsy technique under local anesthesia.
-
A baseline biopsy is typically taken before or shortly after the start of the infusion.
-
A second biopsy is taken at the end of the infusion period to measure the incorporation of the tracer into muscle protein.
-
4. Sample Processing and Analysis:
-
Plasma: Plasma is separated from blood samples by centrifugation and stored at -80°C. Plasma proteins are precipitated, and the supernatant is used for the analysis of free this compound enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C.
-
The tissue is later weighed, homogenized, and the proteins are precipitated.
-
The protein pellet is washed and then hydrolyzed to its constituent amino acids.
-
The enrichment of this compound in the protein-bound and intracellular free amino acid pools is determined by GC-MS.
-
5. Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/h) = [(E_p2 - E_p1) / (E_ic * t)] * 100
Where:
-
E_p2 is the enrichment of this compound in the protein-bound pool at the end of the infusion.
-
E_p1 is the enrichment of this compound in the protein-bound pool at baseline.
-
E_ic is the average enrichment of this compound in the intracellular free amino acid pool (precursor pool) during the infusion period.
-
t is the time in hours between the two muscle biopsies.
Protocol 2: In Vitro Measurement of Muscle Protein Synthesis in Cell Culture (e.g., C2C12 myotubes)
1. Cell Culture and Treatment:
-
C2C12 myoblasts are differentiated into myotubes.
-
Myotubes are incubated in media containing a known concentration of this compound.
-
Experimental treatments (e.g., growth factors, hormones, or drug candidates) can be added to the media.
2. Sample Collection:
-
At the end of the incubation period, the media is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed, and the protein is precipitated.
3. Sample Processing and Analysis:
-
The protein pellet is washed and hydrolyzed.
-
The enrichment of this compound in the protein-bound and intracellular free amino acid pools is determined by GC-MS.
4. Calculation of FSR: The FSR is calculated using a similar formula as in the in vivo protocol, with appropriate adjustments for the in vitro system.
Data Presentation
The following tables summarize typical FSR values obtained using leucine stable isotope tracers under various conditions. These values can serve as a reference for expected outcomes.
Table 1: Basal (Post-absorptive) Muscle Protein Fractional Synthetic Rates in Humans
| Muscle Fiber Type | FSR (%/hour) | Reference |
| Mixed Muscle | 0.03 - 0.08 | [3][4] |
| Myofibrillar | 0.027 - 0.034 | [5] |
| Sarcoplasmic | 0.055 - 0.064 | [5] |
Table 2: Muscle Protein Fractional Synthetic Rates in Response to Anabolic Stimuli in Humans
| Condition | FSR (%/hour) | Fold Change vs. Basal | Reference |
| Amino Acid/Protein Ingestion | 0.05 - 0.10 | ~1.5 - 2.0 | [4][6] |
| Resistance Exercise (Post-exercise) | 0.10 - 0.12 | ~2.0 - 2.5 | [3] |
| Leucine Supplementation (Fed state) | 0.083 ± 0.008 | ~1.6 | [6] |
Table 3: Comparison of FSR using different Leucine Tracers
| Tracer | Muscle | Condition | FSR (%/hour) | Reference |
| [2H3]-leucine | Vastus Lateralis | Rest | 0.085 ± 0.004 | [3] |
| [2H3]-leucine | Vastus Lateralis | Post-exercise | 0.109 ± 0.005 | [3] |
| [2H3]-leucine | Soleus | Rest | 0.094 ± 0.008 | [3] |
| [2H3]-leucine | Soleus | Post-exercise | 0.122 ± 0.005 | [3] |
Conclusion
The use of this compound as a stable isotope tracer is a powerful technique for the quantitative assessment of muscle protein synthesis. The detailed protocols and reference data provided in these application notes are intended to guide researchers in the design and execution of their studies. Accurate and reproducible measurements of MPS are critical for advancing our understanding of muscle physiology and for the development of effective interventions for a range of health conditions.
References
- 1. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d2 in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein metabolism and a critical component in various cellular processes. Its role extends beyond being a simple building block for protein synthesis; it also acts as a signaling molecule, most notably activating the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[1][2][3] Understanding the dynamics of leucine (B10760876) metabolism is therefore crucial in various fields of research, including cancer biology, metabolic diseases, and sarcopenia.[4][5]
Stable isotope-labeled L-Leucine, such as L-Leucine-d2, serves as a powerful tracer in metabolic flux analysis (MFA).[1] By introducing this "heavy" version of leucine into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This allows for the quantitative measurement of metabolic rates, or fluxes, providing a dynamic snapshot of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone.[6][7] This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.
Applications of this compound in Metabolic Flux Analysis
The use of this compound as a tracer enables the precise quantification of several key metabolic processes:
-
Protein Synthesis and Degradation: By monitoring the rate of incorporation of this compound into proteins and its dilution in the free amino acid pool, researchers can simultaneously measure the rates of protein synthesis and breakdown. This is fundamental in studying conditions characterized by muscle wasting (atrophy) or growth (hypertrophy).
-
Whole-Body and Tissue-Specific Leucine Turnover: In vivo studies using this compound infusion allow for the determination of leucine turnover rates at the whole-body level and within specific tissues, providing insights into inter-organ metabolism.[8]
-
Branched-Chain Amino Acid (BCAA) Metabolism: As a BCAA, leucine's metabolic fate is intertwined with that of isoleucine and valine. This compound tracing can elucidate the flux through BCAA catabolic pathways.
-
Cancer Metabolism: Cancer cells often exhibit altered metabolism to support their rapid proliferation.[9] Tracing with this compound can reveal how these cells utilize leucine for protein synthesis and other biosynthetic processes, identifying potential therapeutic targets.[5][10]
-
Drug Development: In the development of drugs targeting metabolic pathways, this compound can be used to assess the on-target effects of a compound by measuring changes in leucine metabolism and protein synthesis.
Experimental Protocols
Protocol 1: In Vitro this compound Labeling for Metabolic Flux Analysis in Cultured Cells
This protocol outlines the general steps for a stable isotope tracing experiment using this compound in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Leucine-free version of the cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Unlabeled L-Leucine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of Labeling Media:
-
Light Medium: Prepare the leucine-free medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (e.g., 10%). Add unlabeled L-Leucine to the final concentration typically used for the specific cell line.
-
Heavy Medium: Prepare the leucine-free medium as above, supplementing with dFBS. Add this compound to the same final concentration as the unlabeled L-Leucine in the light medium.
-
-
Cell Culture and Labeling:
-
Culture cells in the standard "light" medium to the desired confluency (typically 70-80%).
-
To start the labeling, aspirate the light medium, wash the cells once with pre-warmed PBS, and then replace it with the "heavy" medium.
-
Incubate the cells in the heavy medium for a predetermined period. The incubation time should be optimized to approach isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.[11]
-
-
Metabolite Extraction:
-
After the labeling period, rapidly quench metabolism by placing the culture plate on dry ice.
-
Aspirate the heavy medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate).[11]
-
Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.[11]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
-
-
Sample Analysis by GC-MS or LC-MS:
-
Prepare samples for analysis. For GC-MS, this typically involves derivatization to increase the volatility of the amino acids.[12][13]
-
Analyze the samples using a GC-MS or LC-MS method optimized for the detection and quantification of L-Leucine and its deuterated isotopologue.
-
The mass spectrometer will separate and detect the labeled and unlabeled leucine based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Calculate the isotopic enrichment of L-Leucine in the intracellular pool and in protein hydrolysates (if measuring protein synthesis).
-
Use appropriate metabolic flux analysis software to calculate the rates of protein synthesis, degradation, and other relevant fluxes based on the isotopic labeling data.
-
Protocol 2: In Vivo this compound Infusion for Whole-Body Protein Turnover Studies
This protocol provides a general outline for in vivo studies in humans or animals. All procedures should be performed under approved ethical guidelines.
Materials:
-
Sterile, pyrogen-free this compound solution for infusion
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Equipment for plasma separation and storage (-80°C)
-
GC-MS or LC-MS system
Procedure:
-
Subject Preparation:
-
Subjects should typically be in a post-absorptive state (e.g., overnight fast).
-
Place catheters in suitable veins for tracer infusion and blood sampling.
-
-
Tracer Infusion:
-
A primed, constant infusion of this compound is often used. A priming dose is administered to rapidly achieve isotopic steady-state in the plasma, followed by a continuous infusion to maintain it.
-
The infusion rate should be carefully controlled using an infusion pump.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of plasma this compound.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples and perform protein precipitation.
-
Derivatize the amino acids for GC-MS analysis.[12]
-
Use GC-MS or LC-MS to measure the isotopic enrichment of this compound in the plasma.
-
-
Data Analysis and Flux Calculation:
-
Calculate the rate of appearance (Ra) of leucine, which reflects whole-body protein breakdown, and the rate of disappearance (Rd) of leucine, which represents its removal from the plasma for protein synthesis and oxidation.
-
Leucine flux (Q) can be calculated using the formula: Q = I * (Ei / Ep - 1), where I is the infusion rate, Ei is the enrichment of the infusate, and Ep is the enrichment of plasma leucine at steady state.
-
Data Presentation
The following tables summarize representative quantitative data from studies using deuterated leucine tracers to assess protein and amino acid metabolism.
Table 1: Leucine Kinetics in Human Subjects at Rest
| Parameter | Value (nmol · kg⁻¹ · min⁻¹) | Reference |
| Leucine Oxidation | 4.4 ± 2.0 | [4] |
| Leucine Incorporation into Protein | 70.0 ± 10.8 | [4] |
| Leucine Release from Protein | 101.8 ± 9.1 | [4] |
| Net Leucine Balance | -31.8 ± 5.8 | [4] |
Table 2: Effect of Glucose Supplementation on Leucine Oxidation During Exercise
| Condition | Leucine Oxidation (μmol · kg⁻¹ · h⁻¹) | Reference |
| High Protein Diet + Water | 72.4 ± 3.9 | [8] |
| High Protein Diet + Glucose | 58.2 ± 2.8 | [8] |
| Low Protein Diet + Water | 51.7 ± 5.5 | [8] |
| Low Protein Diet + Glucose | 51.1 ± 5.9 | [8] |
Visualizations
L-Leucine Metabolism and Signaling
Caption: L-Leucine signaling and incorporation into protein.
Experimental Workflow for In Vitro Metabolic Flux Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of amino acid infusion on leg protein turnover assessed by L-[15N]phenylalanine and L-[1-13C]leucine exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-Edge Effects of Leucine on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oral glucose on leucine turnover in human subjects at rest and during exercise at two levels of dietary protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for In Vivo L-Leucine-d2 Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become indispensable tools in metabolic research, allowing for the dynamic measurement of metabolic fluxes in vivo.[1][2][3] L-leucine, an essential branched-chain amino acid, plays a crucial role in stimulating muscle protein synthesis.[4][5] The use of deuterated L-leucine (such as L-Leucine-d2) in infusion studies offers a powerful method to quantify the rates of protein synthesis in various tissues.[6][7] This document provides detailed application notes and protocols for designing and conducting in vivo this compound infusion studies to measure protein synthesis, aimed at researchers, scientists, and drug development professionals.
The primary goal of these studies is to determine the fractional synthetic rate (FSR) and absolute synthetic rate (ASR) of proteins in tissues like skeletal muscle. This is achieved by introducing this compound into the systemic circulation and measuring its incorporation into tissue proteins over time. The enrichment of the tracer in both the precursor pool (e.g., plasma or intracellular free amino acids) and the product pool (i.e., tissue protein) is measured using mass spectrometry.[8][9]
Signaling Pathways
Leucine (B10760876) is a key signaling molecule that activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth. Understanding this pathway is crucial for interpreting the results of this compound infusion studies.
Caption: Leucine activates mTORC1, leading to protein synthesis.
Experimental Design and Protocols
A successful this compound infusion study requires careful planning and execution. The following protocols provide a detailed methodology for conducting such studies in a research setting.
Experimental Workflow
The general workflow for an in vivo this compound infusion study is outlined below.
References
- 1. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 2. physoc.org [physoc.org]
- 3. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating muscle protein synthesis using deuterium oxide: The impact of dietary protein interventions across the lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of leucine infusion on intracellular amino acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Assessing Muscle Protein Synthesis Rates In Vivo in Humans: The Deuterated Water (2H2O) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for L-Leucine-d2 Analysis in Plasma
This document provides a detailed methodology for the sample preparation and analysis of L-Leucine-d2 in plasma, intended for researchers, scientists, and professionals in drug development. The protocol focuses on robust and reproducible methods for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a stable isotope-labeled form of the essential amino acid L-leucine. Stable isotope tracers are widely used in metabolic research to study protein synthesis, degradation, and amino acid kinetics in vivo.[][2][3] Accurate quantification of these tracers in biological matrices like plasma is critical for the integrity of such studies. This protocol outlines a validated sample preparation procedure using protein precipitation, a common and effective method for removing protein interferences from plasma samples prior to LC-MS/MS analysis.[4][5][6][7][8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.[9][10]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the preparation of plasma samples for this compound analysis.
Materials and Reagents
-
Plasma Samples: Collected in EDTA- or heparin-containing tubes and stored at -80°C until analysis.
-
This compound: Analytical standard.
-
Internal Standard (IS): A suitable stable isotope-labeled analog of leucine (B10760876), such as L-Leucine-d7, L-Leucine-d10, or ¹³C,¹⁵N-L-Leucine.[11]
-
Protein Precipitation Agent:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (B129727) (MeOH), HPLC grade.[5]
-
Trichloroacetic acid (TCA) solution (10% w/v in water).[4][5][6]
-
Sulfosalicylic acid (SSA) solution (30% w/v in water).[12]
-
-
Reconstitution Solution: Typically the initial mobile phase of the LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Microcentrifuge tubes (1.5 mL).
-
Pipettes and tips.
-
Vortex mixer.
-
Centrifuge capable of reaching >12,000 x g.
-
LC-MS/MS system with an electrospray ionization (ESI) source.[9][11]
Sample Preparation Workflow
The following diagram illustrates the general workflow for plasma sample preparation.
Detailed Protocol: Protein Precipitation using Acetonitrile
This protocol is a common and effective method for preparing plasma samples for amino acid analysis.
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely on ice.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.
-
Add Internal Standard: Add the appropriate amount of internal standard solution to each tube.
-
Vortex: Briefly vortex the mixture for approximately 10 seconds.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to plasma is a common starting point.
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Incubate: Incubate the samples at 4°C for 10 minutes to further enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 12,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Alternative Protocol: Solid-Phase Extraction (SPE)
For cleaner samples, a cation exchange SPE method can be employed, which is particularly useful for separating amino acids from other plasma components.[11][13]
-
Sample Pre-treatment: Precipitate proteins from 100 µL of plasma as described in the protocol above (steps 1-8).
-
Condition SPE Cartridge: Condition a cation exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an acidic aqueous solution.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge to remove neutral and anionic compounds. The wash solution is typically a mild acidic buffer or water.
-
Elute: Elute the retained amino acids, including this compound, using a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical quantitative performance parameters for LC-MS/MS-based amino acid analysis in plasma. The exact values will vary depending on the specific instrumentation and method parameters.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.001 - 1000 µg/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 1 µmol/L | [14] |
| Intra-assay Precision (%RSD) | < 10% | [14] |
| Inter-assay Precision (%RSD) | < 15% | [9] |
| Accuracy (% Bias) | 82 - 117.7% | [14] |
| Recovery | > 80% | [9] |
Logical Relationships in Method Development
The selection of a sample preparation method involves considering several factors that are logically interconnected.
Conclusion
The described protein precipitation protocol offers a reliable and high-throughput method for the preparation of plasma samples for this compound analysis by LC-MS/MS. For applications requiring higher sensitivity and selectivity, a solid-phase extraction method is a suitable alternative. The choice of method should be guided by the specific requirements of the study, including the desired limit of quantification, sample throughput, and the complexity of the plasma matrix. Proper method validation is essential to ensure accurate and precise quantification of this compound for metabolic research.
References
- 2. chempep.com [chempep.com]
- 3. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Protein precipitation - Wikipedia [en.wikipedia.org]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 11. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Leucine-d2 in Amino Acid Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are indispensable tools for quantifying the dynamic processes of protein and amino acid metabolism in vivo. L-Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role not only as a building block for protein synthesis but also as a key signaling molecule in metabolic regulation, particularly through the activation of the mTORC1 pathway. The use of deuterated L-Leucine, such as L-Leucine-d2, offers a safe and effective method to trace the fate of leucine (B10760876) in the body, enabling the precise measurement of protein synthesis, breakdown, and overall turnover. These measurements are critical in various research fields, including sarcopenia, metabolic diseases like diabetes, and the development of therapeutic interventions targeting muscle metabolism.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in amino acid turnover studies. The content is designed to guide researchers through experimental design, execution, and data analysis, ensuring robust and reliable results.
Principle of the Method
The fundamental principle behind using this compound as a tracer is the precursor-product relationship for measuring protein synthesis. A known amount of this compound is introduced into the systemic circulation, typically through a primed-constant infusion. This raises the isotopic enrichment of the free leucine pool in the plasma and, subsequently, in the intracellular space, which serves as the precursor pool for protein synthesis.
As new proteins are synthesized, they incorporate this compound from this enriched precursor pool. By measuring the isotopic enrichment of this compound in the precursor pool (plasma or intracellular fluid) and the product (tissue proteins) over a defined period, the fractional synthesis rate (FSR) of the protein can be calculated. FSR represents the percentage of the protein pool that is newly synthesized per unit of time.
Data Presentation
Table 1: Representative Quantitative Data from Amino Acid Turnover Studies
| Parameter | Value | Notes |
| Tracer | This compound | |
| Priming Dose (adapted) | 9.0 µmol/kg body weight | Adapted from protocols using other deuterated leucine isotopes. Should be optimized for specific experimental conditions.[1] |
| Infusion Rate (adapted) | 0.15 µmol/kg body weight/min | Adapted from protocols using other deuterated leucine isotopes. Should be optimized for specific experimental conditions.[1] |
| Typical Study Duration | 4-6 hours | |
| Fasted State Muscle Protein FSR | 0.05 - 0.07 %/hour | Values can vary based on the specific precursor pool used for calculation (plasma vs. intracellular).[2] |
| Fed State Muscle Protein FSR | 0.08 - 0.10 %/hour | Demonstrates the anabolic effect of feeding.[2] |
| Plasma Leucine Concentration | 100 - 150 µmol/L | Typical fasting plasma concentration. |
| Target Plasma Enrichment | 5-10 Mole Percent Excess (MPE) | A common target to ensure a detectable signal without significantly altering physiological leucine concentrations. |
Note: The priming dose and infusion rate are adapted from studies using other deuterated leucine isotopes and may require optimization for this compound.
Experimental Protocols
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using Primed-Constant Infusion of this compound
Objective: To determine the fractional synthesis rate (FSR) of muscle protein in vivo.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Equipment for muscle biopsy (e.g., Bergström needle)
-
Liquid nitrogen for snap-freezing samples
-
-80°C freezer for sample storage
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Subject Preparation: Subjects should be studied after an overnight fast to establish a baseline metabolic state. Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
-
Background Blood Sample: Collect a baseline blood sample before the infusion begins to determine the natural isotopic enrichment of leucine.
-
Tracer Preparation: Prepare the this compound infusion solution by dissolving the tracer in sterile 0.9% saline to the desired concentration. The priming dose should also be prepared in a separate syringe.
-
Tracer Administration: Administer a priming bolus dose of this compound (e.g., 9.0 µmol/kg body weight) to rapidly achieve isotopic steady-state in the plasma.[1] Immediately following the prime, begin a continuous infusion of this compound (e.g., 0.15 µmol/kg body weight/min) for the duration of the study (e.g., 4-6 hours).[1]
-
Blood Sampling: Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. Immediately centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.
-
Muscle Biopsies: Obtain muscle tissue biopsies from a suitable muscle (e.g., vastus lateralis) at two time points. The first biopsy is typically taken after an initial period to allow for tracer equilibration (e.g., at 2 hours), and the second biopsy is taken at the end of the infusion period (e.g., at 6 hours). Immediately after collection, the muscle samples should be cleared of any visible connective and adipose tissue, rinsed with saline, blotted dry, and snap-frozen in liquid nitrogen. Store samples at -80°C.
-
Sample Analysis:
-
Plasma: Precipitate plasma proteins and extract free amino acids. The isotopic enrichment of this compound in the plasma supernatant is determined by GC-MS or LC-MS/MS.
-
Muscle Tissue: Homogenize the muscle tissue samples and separate the intracellular free amino acid pool and the muscle protein pool. The enrichment of this compound in the intracellular free pool and in the protein-bound leucine (after protein hydrolysis) is determined by GC-MS or LC-MS/MS.
-
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following precursor-product equation:
FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
Where:
-
E_p1 and E_p2 are the this compound enrichments in the protein-bound pool at the time of the first and second biopsies, respectively.
-
E_precursor is the average this compound enrichment in the precursor pool (plasma or intracellular free leucine) between the two biopsies.
-
t is the time in hours between the two biopsies.
-
Protocol 2: Sample Preparation and Mass Spectrometry Analysis of this compound Enrichment
Objective: To determine the isotopic enrichment of this compound in plasma and muscle tissue samples.
Materials:
-
Perchloric acid (PCA) or other protein precipitating agent
-
Cation exchange columns for amino acid purification
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA for GC-MS)
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid for LC-MS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold protein precipitating agent (e.g., 10% PCA) and vortexing.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing free amino acids.
-
Purify the amino acids in the supernatant using cation exchange chromatography.
-
Elute the amino acids and dry them under a stream of nitrogen.
-
-
Muscle Tissue Preparation:
-
Homogenize the frozen muscle tissue in a suitable buffer.
-
Precipitate proteins and separate the intracellular free amino acid pool (supernatant) and the protein pellet.
-
Process the supernatant containing intracellular free amino acids as described for plasma samples.
-
Wash the protein pellet multiple times to remove any contaminating free amino acids.
-
Hydrolyze the protein pellet (e.g., in 6N HCl at 110°C for 24 hours) to release the constituent amino acids.
-
Purify the amino acids from the hydrolysate using cation exchange chromatography.
-
-
Derivatization (for GC-MS):
-
Derivatize the purified amino acid samples to make them volatile for GC analysis. A common method is to create t-butyldimethylsilyl (t-BDMS) derivatives using MTBSTFA.
-
-
Mass Spectrometry Analysis:
-
GC-MS: Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode. For this compound, monitor the ions corresponding to the unlabeled (m/z) and the d2-labeled (m/z+2) leucine.
-
LC-MS/MS: Analyze the underivatized amino acids by LC-MS/MS using a suitable column for amino acid separation. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for both unlabeled leucine and this compound.
-
-
Enrichment Calculation:
-
Isotopic enrichment is expressed as Mole Percent Excess (MPE). MPE is calculated from the ratio of the labeled to unlabeled ion peak areas, after correcting for the natural abundance of isotopes.
-
Visualizations
Caption: Experimental workflow for amino acid turnover studies.
References
- 1. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Leucine-d2 in NMR-Based Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-leucine, an essential branched-chain amino acid (BCAA), is a key regulator of cellular metabolism and growth. Beyond its role as a building block for protein synthesis, L-leucine acts as a signaling molecule, most notably activating the mechanistic Target of Rapamycin (mTOR) pathway, which is a central controller of cell proliferation, growth, and survival. Dysregulation of leucine (B10760876) metabolism and mTOR signaling is implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.
Stable isotope tracing using deuterated L-leucine (such as L-Leucine-d2) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method to probe the dynamics of leucine metabolism in vitro and in vivo. By replacing hydrogen atoms with deuterium (B1214612), the metabolic fate of L-leucine can be tracked and quantified, providing valuable insights into metabolic pathways and fluxes. The low natural abundance of deuterium ensures that the detected ²H-NMR signals are specific to the labeled substrate and its downstream metabolites, offering high specificity and quantitative accuracy. These studies are instrumental in understanding disease pathogenesis, identifying novel drug targets, and assessing the efficacy of therapeutic interventions.
Key Applications
-
Mapping Metabolic Pathways: Elucidating the metabolic fate of L-leucine and its contribution to pathways such as the tricarboxylic acid (TCA) cycle.
-
Pharmacokinetic Studies: Quantifying the uptake, distribution, and metabolism of L-leucine in cellular and animal models.
-
Disease State Investigation: Characterizing alterations in leucine metabolism in diseases like cancer, where tumor cells often exhibit increased amino acid uptake.
-
Drug Efficacy Assessment: Evaluating the impact of therapeutic agents on specific metabolic pathways involving leucine.
Signaling Pathways and Metabolic Fate of L-Leucine
L-leucine plays a critical role in cellular signaling, primarily through the activation of the mTORC1 complex. This pathway regulates protein synthesis and cell growth. The metabolic breakdown of leucine provides energy and building blocks for other biomolecules.
Caption: L-Leucine signaling and metabolic pathway.
Experimental Workflow for this compound NMR Metabolomics
The general workflow for a stable isotope tracing study using this compound and NMR spectroscopy involves cell culture and labeling, metabolite extraction, NMR data acquisition, and data analysis.
Application Notes and Protocols for Cell Culture Labeling with L-Leucine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling technique for quantitative proteomics.[1][2][3] This method allows for the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome. While canonical SILAC commonly employs amino acids labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), the use of deuterated amino acids, such as L-Leucine-d2, offers a cost-effective alternative for quantitative proteomic analysis.[4][5]
L-Leucine is an essential branched-chain amino acid that plays a crucial role in protein synthesis and activates the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][6] Metabolic labeling with this compound involves replacing the natural L-Leucine in the cell culture medium with its deuterium-labeled counterpart. As cells proliferate, the "heavy" this compound is incorporated into newly synthesized proteins. The mass difference between the labeled and unlabeled proteins can then be precisely measured by mass spectrometry, enabling the quantification of changes in protein expression or turnover in response to various stimuli or drug treatments.[1][7]
These application notes provide a detailed protocol for the metabolic labeling of cultured cells using this compound, applicable to a wide range of adherent and suspension cell lines.
Data Presentation
Quantitative Performance Metrics for Deuterated Leucine (B10760876) Labeling
| Parameter | This compound (projected) | L-Leucine-d3 | D-Leucine-d10 | Reference |
| Mass Shift (Da) | +2 | +3 | +10 | - |
| Incorporation Efficiency | >95% after 5-6 cell doublings | >95% after 5 cell doublings | >97% after 6-8 cell doublings | [5][7] |
| Typical Concentration in Medium | Same as standard L-Leucine (e.g., 105 mg/L for DMEM) | Same as standard L-Leucine | Same as standard L-Leucine (e.g., 105 mg/L for DMEM) | [8] |
| Effect on Cell Viability/Morphology | No significant effects reported at standard concentrations | No adverse effects on cell morphology or growth rate | Generally low toxicity, but high concentrations can be toxic | [5][7] |
| Primary Applications | Quantitative Proteomics (SILAC), Protein Turnover Studies | Quantitative Proteomics (SILAC) | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | [5][6] |
Experimental Protocols
Key Experiment: SILAC-based Metabolic Labeling for Quantitative Proteomics using this compound
Objective: To metabolically label two cell populations with "light" (unlabeled L-Leucine) and "heavy" (this compound) amino acids for relative protein quantification by mass spectrometry.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine (unlabeled)
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin for cell detachment (for adherent cells)
Procedure:
1. Preparation of SILAC Media:
-
Light Medium: Prepare the Leucine-free cell culture medium according to the manufacturer's instructions. Supplement with the desired concentration of dFBS (e.g., 10%). Add unlabeled L-Leucine to the final concentration required for your specific cell line (refer to the formulation of your standard growth medium, e.g., 105 mg/L for DMEM).[8] Filter-sterilize the medium.
-
Heavy Medium: Prepare the Leucine-free cell culture medium as described for the light medium. Supplement with dFBS. Add this compound to the same final concentration as the unlabeled L-Leucine in the light medium.[1] Filter-sterilize the medium.
2. Cell Adaptation and Labeling:
-
Thaw and culture your cells in the standard "light" medium to establish a healthy, proliferating culture.
-
Passage the cells into two separate flasks: one with "light" medium and one with "heavy" medium.
-
Culture the cells for at least 5-6 cell doublings in the respective SILAC media to ensure complete (>95%) incorporation of the labeled amino acid.[5][7] The doubling time will vary depending on the cell line (e.g., approximately 24 hours for HEK293 and HeLa cells).[8]
-
Verification of Incorporation (Optional but Recommended): To confirm labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, lysed, and a small amount of protein digested and analyzed by mass spectrometry to check for the mass shift in leucine-containing peptides.[1]
3. Experimental Treatment:
-
Once complete labeling is achieved, the cells are ready for the experiment.
-
Treat the cells in the "light" medium with the vehicle control and the cells in the "heavy" medium with the drug or experimental condition of interest. The duration and concentration of the treatment should be optimized for your specific experiment.
-
Ensure that both cell populations are treated under identical conditions (e.g., incubation time, temperature, CO₂ concentration).[1]
4. Cell Harvesting and Lysis:
-
After the treatment period, harvest the cells. For adherent cells, wash with ice-cold PBS and then use a non-enzymatic cell dissociation solution or scrape the cells.[1][5] For suspension cells, pellet them by centrifugation.
-
Lyse the "light" and "heavy" cell populations separately in lysis buffer containing protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.[8]
5. Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.[5][8]
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[5] This 1:1 ratio is crucial for accurate relative quantification.
6. Protein Digestion and Mass Spectrometry Analysis:
-
The mixed protein sample is then processed for mass spectrometry analysis. This typically involves reduction, alkylation, and digestion with trypsin.
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS. The mass difference of 2 Da for each leucine residue in a peptide will be used to distinguish between the "light" and "heavy" forms and to calculate the relative abundance of the proteins.
Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Simplified mTOR signaling pathway activated by Leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of L-Leucine-d2 in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and various metabolic processes.[][2] Stable isotope-labeled L-Leucine, such as L-Leucine-d2, is an invaluable tracer for in vivo studies of protein metabolism and amino acid kinetics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the accurate and sensitive quantification of this compound in complex biological matrices.[2] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument analysis.
Principle
The quantification of this compound by GC-MS requires a derivatization step to increase the volatility and thermal stability of the amino acid.[2][3][4] This protocol utilizes a two-step derivatization process involving esterification followed by acylation. The resulting derivative is then separated by gas chromatography and detected by a mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions for both this compound and an internal standard can be monitored, allowing for precise and accurate quantification.[5]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., L-Leucine-d10 or L-Norleucine)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Protein precipitation agent (e.g., 15% sulfosalicylic acid (SSA))
-
Cation-exchange columns
-
Derivatization Reagents:
-
Esterification reagent: 2 M HCl in methanol
-
Acylation reagent: Pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate
-
-
Solvents: Methanol, Ethyl Acetate, Toluene (B28343) (all HPLC grade)
-
Sodium bicarbonate solution (1 M)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS grade vials and inserts
Sample Preparation
-
Deproteinization: To a 100 µL aliquot of the biological sample (e.g., plasma), add 1 mL of 15% SSA. Vortex thoroughly.[6]
-
Centrifugation: Centrifuge the mixture at 2500 x g for 15 minutes at 4°C to precipitate proteins.[6]
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids.
-
Solid-Phase Extraction (SPE):
-
Condition a cation-exchange column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove interfering substances.
-
Elute the amino acids from the column.
-
-
Drying: Dry the eluted sample completely under a stream of nitrogen gas or by lyophilization. The presence of moisture can interfere with the derivatization reaction.[4]
Derivatization Protocol
This protocol describes a two-step esterification and acylation derivatization.
-
Esterification:
-
To the dried sample, add 200 µL of 2 M HCl in methanol.
-
Cap the vial tightly and heat at 80°C for 60 minutes.[7]
-
After heating, evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried, esterified sample, add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate.
-
Cap the vial and heat at 65°C for 30 minutes.[7]
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 500 µL of toluene to the reaction vial and vortex.
-
Add 500 µL of 1 M sodium bicarbonate solution to neutralize any excess reagent and vortex again.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper organic layer (containing the derivatized amino acids) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC-MS vial for analysis.
-
GC-MS Analysis
The following are general GC-MS parameters and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI)[7] or Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined empirically based on the mass spectrum of the derivatized this compound and internal standard. |
Data Presentation
Quantitative data should be summarized in a table for clear comparison. The following table presents representative performance data for GC-MS methods for leucine (B10760876) quantification. Note that these values are illustrative and specific performance for this compound must be determined during method validation.
| Parameter | Representative Value | Reference |
| Linearity Range | 1 - 40 µg/mL | [5][7] |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL | [5][7] |
| Accuracy (% Bias) | Within ±15-20% | [7] |
| Precision (%RSD) | Intra-day: <15%, Inter-day: <20% | [7] |
| Recovery | >80% (method dependent) | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
L-Leucine Degradation Pathway
Caption: Simplified metabolic degradation pathway of L-Leucine.
References
- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Applications of L-Leucine-d2 in Neutron Scattering Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutron scattering is a powerful technique for elucidating the structure and dynamics of biological macromolecules in solution and in crystalline states. A key advantage of neutron scattering is the ability to manipulate the scattering signal through isotopic substitution, particularly the replacement of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D). L-Leucine, an essential amino acid, is abundant in many proteins, and its deuterated form, L-Leucine-d2, serves as a valuable tool for selectively highlighting or masking specific regions within a protein or protein complex. This document provides detailed application notes and protocols for the use of this compound in neutron scattering studies, with a focus on Small-Angle Neutron Scattering (SANS), Neutron Crystallography, and Quasi-Elastic Neutron Scattering (QENS).
The primary applications of incorporating this compound in neutron scattering studies include:
-
Contrast Variation in SANS: By selectively deuterating leucine (B10760876) residues, the neutron scattering length density (SLD) of a protein can be tuned. This allows researchers to "contrast match" a protein or a specific domain to the solvent, rendering it effectively invisible to neutrons. This technique is invaluable for studying the structure of individual components within multi-protein complexes.[1][2]
-
Reduction of Incoherent Scattering: Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal in neutron scattering experiments, reducing the signal-to-noise ratio. Replacing ¹H with ²H in leucine residues significantly reduces this incoherent background, leading to cleaner data, which is particularly beneficial for neutron crystallography and QENS.[3][4]
-
Probing Protein Dynamics: Specific deuteration of leucine residues allows for the focused study of the dynamics of these residues and their local environment using QENS. This can provide insights into protein flexibility, conformational changes, and interactions with other molecules.[5][6]
-
Structural Determination via Neutron Crystallography: Incorporating deuterated leucine can improve the quality of neutron diffraction data by enhancing the visibility of the protein structure and reducing background scattering. This facilitates the accurate determination of hydrogen/deuterium atom positions, which is crucial for understanding hydrogen bonding networks and enzymatic mechanisms.[7][8][9]
Key Applications and Methodologies
Contrast Variation in Small-Angle Neutron Scattering (SANS)
Contrast variation SANS is a powerful technique for studying the structure of multi-component biological complexes. By selectively deuterating one component (e.g., by incorporating this compound), its SLD can be altered to match that of the solvent (a specific H₂O/D₂O mixture), effectively making it "invisible" to neutrons. This allows for the direct observation of the shape and conformation of the non-deuterated components within the complex.[10][11][12]
This protocol describes the steps for preparing a protein selectively labeled with this compound and its subsequent analysis in a complex with an unlabeled partner protein using SANS.
A. Expression and Purification of this compound Labeled Protein
-
Host Strain and Vector: Use an E. coli expression strain (e.g., BL21(DE3)) and a suitable expression vector containing the gene of interest.
-
Adaptation to Deuterated Media (optional but recommended): For high levels of deuteration, gradually adapt the E. coli cells to grow in D₂O-based minimal media. This can be done by sequentially growing the cells in media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100% D₂O).[4]
-
Growth in Minimal Media:
-
Prepare a deuterated minimal medium (e.g., M9 medium) using D₂O.
-
Use a deuterated carbon source (e.g., d₇-glucose or d₈-glycerol) to maximize overall deuteration.
-
Supplement the medium with all necessary amino acids except for leucine.
-
Add this compound at a concentration sufficient for protein expression (typically 50-100 mg/L).
-
-
Protein Expression and Purification:
-
Grow the adapted cells in the deuterated minimal medium to an appropriate optical density (OD₆₀₀ of 0.6-0.8).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Harvest the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Verification of Deuteration: Determine the level of this compound incorporation using mass spectrometry.[13]
B. SANS Data Acquisition and Analysis
-
Sample Preparation:
-
Reconstitute the complex of the this compound labeled protein and its unlabeled partner in a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O). The "match-out" point for a typical hydrogenated protein is around 42% D₂O, where its scattering is minimal.
-
The concentration of the complex should be optimized to obtain a good scattering signal (typically 1-10 mg/mL).
-
-
SANS Measurement:
-
Collect SANS data for the complex at each D₂O concentration.
-
Also, collect data for each individual component (labeled and unlabeled) in 100% D₂O and the respective buffer blanks.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering at each contrast point.
-
Analyze the scattering curves to determine the radius of gyration (Rg) and the forward scattering intensity I(0) for the complex and its individual components.
-
Use modeling software (e.g., SASREF, MONSA) to build a low-resolution structural model of the complex, using the data from the different contrast points as constraints.
-
| Parameter | Typical Value/Range | Reference |
| Scattering Length Densities (SLD) | ||
| H₂O | -0.56 x 10¹⁰ cm⁻² | [10] |
| D₂O | 6.34 x 10¹⁰ cm⁻² | [10] |
| Hydrogenated Protein | ~2.2 x 10¹⁰ cm⁻² | [10] |
| Perdeuterated Protein | ~7.5 x 10¹⁰ cm⁻² | [2] |
| Contrast Match Points | ||
| Hydrogenated Protein | ~42% D₂O | [10] |
| Partially Deuterated Protein (e.g., with this compound) | 60-100% D₂O (dependent on deuteration level) | [2] |
| SANS Instrument Parameters (Example) | ||
| Wavelength (λ) | 6 Å | [14] |
| Wavelength spread (Δλ/λ) | ~10% | |
| Sample-to-detector distance | 1.5 m and 5 m | |
| q-range | 0.01 - 0.5 Å⁻¹ |
Logical Relationship for SANS Contrast Variation
Caption: Workflow for SANS contrast variation.
Neutron Crystallography
Neutron crystallography provides detailed information about the positions of hydrogen atoms, which is often not possible with X-ray crystallography. Using this compound labeled proteins can significantly improve the quality of the diffraction data.[8][15][16]
-
Protein Expression and Purification: Follow the protocol described in the SANS section to produce the this compound labeled protein. High purity (>98%) is critical for crystallization.
-
Crystallization:
-
Screen for crystallization conditions using standard vapor diffusion (sitting or hanging drop) or batch methods.
-
Optimize conditions to grow large single crystals (typically >0.1 mm³).[9]
-
Crystallization is often performed in H₂O-based buffers to allow for H/D exchange of labile protons with the surrounding solvent.
-
-
H/D Exchange: Soak the crystal in a deuterated mother liquor for an extended period to exchange solvent-accessible labile protons with deuterium.
-
Neutron Diffraction Data Collection:
-
Mount the crystal on a goniometer at a neutron crystallography beamline.
-
Collect diffraction data at room temperature or cryo-cooled. Long exposure times are typically required.
-
-
Data Processing and Structure Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Refine the crystal structure using software that can handle neutron scattering data (e.g., PHENIX, CNS). This will reveal the positions of deuterium atoms, including those on the leucine side chains.
-
| Parameter | Typical Value/Range | Reference |
| Crystal Volume | > 0.1 mm³ | [9][16] |
| Neutron Beamline (Example) | IMAGINE (HFIR), LADI-III (ILL) | [15][16] |
| Wavelength Range | 2.8 - 4.5 Å (quasi-Laue) | [15] |
| Exposure Time | Several hours to days per dataset | [8] |
| Resolution | 1.5 - 2.5 Å | [8] |
Experimental Workflow for Neutron Crystallography
Caption: Neutron crystallography experimental workflow.
Quasi-Elastic Neutron Scattering (QENS)
QENS is used to study the diffusive motions of atoms and molecules on the picosecond to nanosecond timescale. By labeling specific residues like leucine with deuterium, the dynamics of these regions can be selectively suppressed in the incoherent scattering signal, allowing for a clearer observation of the dynamics of the remaining hydrogenated parts of the protein or the surrounding water.[17][18][19]
-
Sample Preparation:
-
Prepare a highly purified sample of the this compound labeled protein.
-
Hydrate the protein powder with D₂O to a specific hydration level (e.g., 0.4 g D₂O / g protein) or dissolve it in D₂O buffer. The use of D₂O as the solvent minimizes the incoherent scattering from the solvent.
-
The protein concentration for solution studies is typically in the range of 10-50 mg/mL.
-
-
QENS Measurement:
-
Perform QENS measurements on a backscattering or time-of-flight spectrometer at various temperatures.
-
Collect data over a range of momentum transfers (Q).
-
-
Data Analysis:
-
Analyze the quasi-elastic broadening of the scattered neutron energy spectrum.
-
Fit the data to appropriate models (e.g., Lorentzian functions) to extract dynamic parameters such as diffusion coefficients, residence times, and the geometry of motions.
-
By comparing the dynamics of the this compound labeled protein with its fully hydrogenated counterpart, the contribution of leucine residue motions to the overall protein dynamics can be inferred.
-
| Parameter | Typical Value/Range | Reference |
| Energy Resolution | 1 - 100 µeV | [14] |
| Timescale of Motions | ps - ns | [17] |
| Q-range | 0.2 - 2.0 Å⁻¹ | [14] |
| Temperature Range | 10 K - 350 K | [17] |
| Mean Square Displacement (MSD) | 0.1 - 1.0 Ų | [17] |
Signaling Pathway Visualization (Example) Note: This is an illustrative example of a biological pathway where leucine plays a role. The use of this compound in neutron scattering would be to study the structural and dynamic aspects of the proteins involved in this pathway.
Caption: L-Leucine activation of the mTORC1 pathway.
Conclusion
The use of this compound in neutron scattering studies provides a versatile and powerful approach to investigate the structure and dynamics of proteins and their complexes. By leveraging the principles of contrast variation and the reduction of incoherent scattering, researchers can gain unique insights into biological systems that are often inaccessible with other techniques. The protocols and data presented here serve as a guide for scientists and drug development professionals to design and execute neutron scattering experiments utilizing this compound for a deeper understanding of protein function and interaction.
References
- 1. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matchout deuterium labelling of proteins for small-angle neutron scattering studies using prokaryotic and eukaryotic expression systems and high cell-density cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keele-repository.worktribe.com [keele-repository.worktribe.com]
- 6. The dynamics of protein hydration water: a quantitative comparison of molecular dynamics simulations and neutron-scattering experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. Incorporation of methyl-protonated valine and leucine residues into deuterated ocean pout type III antifreeze protein: expression, crystallization and preliminary neutron diffraction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large crystal growth for neutron protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epj-conferences.org [epj-conferences.org]
- 11. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data Collection for Dilute Protein Solutions via a Neutron Backscattering Spectrometer [mdpi.com]
- 15. osti.gov [osti.gov]
- 16. Production, crystallization and neutron diffraction of fully deuterated human myelin peripheral membrane protein P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutron scattering reveals the dynamic basis of protein adaptation to extreme temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Data Analysis of Dynamics in Protein Solutions Using Quasi-Elastic Neutron Scattering—Important Insights from Polarized Neutrons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols for L-Leucine-d2 in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of L-Leucine-d2 as a stable isotope-labeled internal standard and tracer in clinical mass spectrometry. The protocols outlined below are intended to assist in the quantitative analysis of leucine (B10760876) and the study of metabolic dynamics, such as muscle protein synthesis, in various biological matrices.
Introduction to this compound in Mass Spectrometry
This compound is a deuterated form of the essential amino acid L-leucine, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based clinical research. Its primary applications include:
-
Internal Standard for Accurate Quantification: Due to its chemical identity with endogenous L-leucine, this compound co-elutes chromatographically and exhibits similar ionization efficiency. Its distinct mass-to-charge ratio (m/z) allows for its use as an internal standard to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of L-leucine.
-
Tracer for Metabolic Studies: In clinical research, this compound can be administered to subjects to trace the metabolic fate of leucine in vivo. This is particularly useful for measuring rates of protein synthesis and breakdown, providing insights into muscle metabolism in various physiological and pathological states.[1]
Quantitative Analysis of L-Leucine in Plasma using this compound as an Internal Standard
This protocol describes a method for the accurate quantification of L-leucine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Protocol
2.1.1. Materials and Reagents
-
L-Leucine
-
This compound
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sulfosalicylic Acid
2.1.2. Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 10 µg/mL in water) to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile or 3 volumes of methanol to each tube to precipitate proteins.[2][3] Alternatively, a solution of 30% sulfosalicylic acid can be used for precipitation.[4][5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column or a mixed-mode column suitable for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate leucine from other amino acids and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
2.1.4. MRM Transitions
The following are proposed MRM transitions for L-Leucine and this compound. These should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Leucine | 132.1 | 86.1 | 15 |
| L-Leucine | 132.1 | 44.1 | 20 |
| This compound | 134.1 | 88.1 | 15 |
| This compound | 134.1 | 46.1 | 20 |
Note: The fragmentation of leucine typically involves the loss of the carboxyl group (as CO2 and H2O) and fragmentation of the side chain. For this compound, the corresponding fragments will have a +2 Da mass shift.
Data Presentation
The following table provides an example of expected quantitative data for L-leucine in human plasma.
| Sample Type | L-Leucine Concentration (µM) |
| Healthy Control - Fasting | 80 - 150 |
| Healthy Control - Post-prandial | 150 - 300 |
| Maple Syrup Urine Disease (MSUD) | > 500 |
Measurement of Muscle Protein Synthesis Rate using this compound Tracer
This protocol outlines the use of this compound as a tracer to measure the fractional synthesis rate (FSR) of muscle proteins in a clinical research setting. The "flooding dose" technique is described here to rapidly achieve a steady-state enrichment of the tracer in the precursor pool.[6]
Experimental Workflow
The following diagram illustrates the general workflow for a muscle protein synthesis study.
Experimental Protocol
3.2.1. In Vivo Procedure
-
Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the subject.
-
Tracer Administration: Administer a priming "flooding dose" of this compound intravenously.[6]
-
Timed Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor plasma tracer enrichment.
-
Final Biopsy: After a set period (e.g., 2-4 hours), collect a final muscle biopsy.
3.2.2. Sample Processing
-
Plasma: Process blood samples to obtain plasma and perform protein precipitation as described in section 2.1.2.
-
Muscle Tissue:
-
Immediately freeze muscle biopsy samples in liquid nitrogen.
-
Homogenize the frozen tissue.
-
Hydrolyze the muscle protein to release individual amino acids.
-
Isolate the amino acid fraction.
-
3.2.3. LC-MS/MS Analysis
-
Analyze the plasma and muscle hydrolysate samples by LC-MS/MS using the conditions outlined in section 2.1.3.
-
Monitor the MRM transitions for both endogenous L-Leucine and the this compound tracer.
3.2.4. Data Analysis and FSR Calculation
The fractional synthesis rate (FSR) is calculated using the following formula:
FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
Where:
-
E_p1 and E_p2 are the enrichments of this compound in muscle protein at the beginning and end of the infusion period.
-
E_precursor is the average enrichment of this compound in the plasma (precursor pool) during the infusion period.
-
t is the duration of the infusion period in hours.
Data Presentation
The following table presents representative data for muscle protein fractional synthesis rates (FSR) in different populations.
| Condition | Myofibrillar Protein FSR (%/hour) | Reference |
| Young, Healthy (Fasted) | 0.04 - 0.06 | |
| Young, Healthy (Fed) | 0.08 - 0.12 | |
| Elderly (Fasted) | 0.03 - 0.05 | |
| Elderly (Fed) | 0.05 - 0.08 |
L-Leucine Signaling and its Relevance
L-leucine is not only a building block for proteins but also a key signaling molecule that regulates protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. Understanding this pathway is crucial for interpreting data from metabolic studies using this compound.
mTORC1 Signaling Pathway
The diagram below illustrates the central role of L-leucine in activating the mTORC1 signaling cascade, leading to increased protein synthesis.
Pathway Description: L-leucine promotes the translocation of mTORC1 to the lysosomal surface where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1, which in turn promote mRNA translation and protein synthesis. Growth factor signaling through the PI3K/Akt pathway also activates mTORC1 by inhibiting the TSC1/TSC2 complex.
Conclusion
This compound is a versatile and powerful tool for clinical mass spectrometry, enabling both precise quantification of L-leucine and the dynamic assessment of protein metabolism. The protocols and information provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement these advanced techniques in their studies. Careful optimization of experimental conditions and adherence to best practices in mass spectrometry are essential for obtaining high-quality, reproducible data.
References
- 1. physoc.org [physoc.org]
- 2. agilent.com [agilent.com]
- 3. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Leucine-d2 in Newborn Screening Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such group of disorders is the aminoacidopathies, which includes Maple Syrup Urine Disease (MSUD). MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKD) complex. This deficiency leads to the accumulation of branched-chain amino acids (BCAAs) – L-leucine, L-isoleucine, and L-valine – and their corresponding ketoacids in blood and urine.[1][2] Untreated, this accumulation can cause severe neurological damage, developmental delays, and even death.[2]
The primary analyte for MSUD screening is L-leucine. Tandem mass spectrometry (MS/MS) is the standard method for analyzing amino acids in dried blood spots (DBS) collected from newborns.[3] To ensure accurate quantification and to correct for matrix effects and variations in instrument response, a stable isotope-labeled internal standard is employed. L-Leucine-d2, a deuterated form of L-leucine, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the endogenous L-leucine, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in newborn screening research for MSUD.
Principle of the Method
The methodology is based on the principle of stable isotope dilution analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of this compound is added to the sample extract from a dried blood spot. The endogenous L-leucine and the this compound internal standard are then extracted, and if necessary, derivatized, and analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous L-leucine to that of the this compound internal standard is used to calculate the concentration of L-leucine in the sample. This method provides high sensitivity, specificity, and accuracy for the quantification of L-leucine in complex biological matrices like blood.
A critical aspect of MSUD diagnostics is the differentiation of L-leucine from its isomers, particularly D-alloisoleucine, which is a pathognomonic marker for MSUD.[4] Standard flow-injection MS/MS cannot distinguish between these isomers. Therefore, a second-tier test using liquid chromatography (LC) prior to mass spectrometry is often employed for confirmatory testing to separate these compounds.[4][5]
I. Materials and Reagents
Reagents
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
L-Leucine (analytical standard)
-
L-Alloisoleucine (analytical standard)
-
L-Isoleucine (analytical standard)
-
L-Valine (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Control dried blood spots (normal and MSUD-positive)
Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Automated DBS puncher or manual punch
-
96-well microplates
-
Microplate shaker
-
Centrifuge for microplates
-
Nitrogen evaporator
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
II. Experimental Protocols
A. Preparation of Stock and Working Solutions
1. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of 50:50 methanol:water to obtain a 1 mg/mL stock solution.
- Store at -20°C.
2. This compound IS Working Solution (5 µM):
- The molecular weight of this compound is approximately 133.18 g/mol .
- Dilute the 1 mg/mL stock solution with the extraction solution (e.g., 80:20 acetonitrile:water with 0.1% formic acid) to a final concentration of 5 µM.[4]
- This working solution will be used for sample extraction.
3. L-Leucine Calibration Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of L-Leucine.
- Dissolve in 1 mL of 50:50 methanol:water to obtain a 1 mg/mL stock solution.
- Store at -20°C.
4. Calibration Standards:
- Prepare a series of working standard solutions by serially diluting the L-Leucine calibration stock solution with a suitable solvent (e.g., 50:50 methanol:water).
- Spike these working solutions into pooled, normal dried blood spot extracts to create a calibration curve over the desired concentration range (e.g., 25-1000 µmol/L).
B. Sample Preparation from Dried Blood Spots (DBS)
1. Punching:
- Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microplate.[4]
2. Extraction:
- To each well containing a DBS disc, add 150 µL of the this compound IS Working Solution (5 µM in extraction solvent).[4]
- Seal the microplate.
- Shake on a microplate shaker at 650-750 rpm for 20 minutes at room temperature.[4]
3. Supernatant Transfer:
- After shaking, centrifuge the microplate to pellet the filter paper disc.
- Carefully transfer the supernatant to a new 96-well microplate.
4. Evaporation and Reconstitution:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[4]
- Vortex briefly to ensure complete dissolution.
5. Analysis:
- The reconstituted sample is now ready for injection into the LC-MS/MS system.
III. LC-MS/MS Analysis
A. Liquid Chromatography Conditions (for isomer separation)
-
Column: A suitable column for amino acid analysis, such as a C18 or a mixed-mode column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is necessary to separate leucine, isoleucine, and alloisoleucine. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over several minutes.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
B. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for L-leucine and this compound need to be optimized for the specific instrument. Based on the molecular weight of L-leucine (131.17 g/mol ) and this compound (133.18 g/mol ), the expected precursor ions ([M+H]+) and a common product ion (loss of the carboxyl group) are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Leucine | 132.1 | 86.1 |
| This compound | 134.2 | 88.1 |
-
Instrument Parameters: Other parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.
IV. Data Presentation
Quantitative Data Summary
| Analyte | Normal Newborn Range (µmol/L)[6] | Classical MSUD (µmol/L)[7] |
| L-Leucine | 45 - 214 | > 400 (often > 750) |
| L-Isoleucine | 13 - 135 | Elevated |
| L-Alloisoleucine | Not detectable - < 2 | > 5 (pathognomonic) |
| L-Valine | 61 - 325 | Elevated |
LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI+ |
| Scan Type | MRM |
| L-Leucine MRM | 132.1 -> 86.1 |
| This compound MRM | 134.2 -> 88.1 |
| L-Alloisoleucine MRM | 132.1 -> 86.1 |
| L-Isoleucine MRM | 132.1 -> 86.1 |
| L-Valine MRM | 118.1 -> 72.1 |
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Metabolic pathway of branched-chain amino acids and the defect in MSUD.
Caption: Experimental workflow for DBS sample preparation.
Caption: Logical flow for quantification using an internal standard.
References
- 1. Maple Syrup Urine Disease | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Incorporating L-Leucine-d2 into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics. By incorporating stable isotope-labeled amino acids into proteins, SILAC allows for the accurate determination of relative protein abundance between different cell populations. L-Leucine-d2, a deuterated analog of the essential amino acid L-Leucine, serves as an effective and cost-efficient label for these studies.
L-Leucine is not only a fundamental building block of proteins but also a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] Therefore, incorporating this compound into cell culture media enables researchers to not only quantify changes in protein expression but also to probe the dynamics of protein turnover and investigate the intricacies of mTOR signaling.
These application notes provide detailed protocols for the use of this compound in both steady-state and dynamic SILAC experiments, guidance on data analysis, and expected outcomes for cell viability and mTOR pathway activation.
Core Applications
-
Quantitative Proteomics: Determine relative protein abundance between different experimental conditions.
-
Protein Turnover Analysis (Dynamic SILAC): Measure the synthesis and degradation rates of proteins.[2]
-
mTOR Signaling Pathway Analysis: Investigate the activation of the mTOR pathway in response to various stimuli.[3][4][5]
Data Presentation
Table 1: Dose-Dependent Effect of L-Leucine on mTORC1 Pathway Activation
This table summarizes the expected dose-dependent activation of key downstream targets of mTORC1 in response to L-Leucine supplementation in human myotubes and other cell lines. Data is presented as fold change in phosphorylation relative to untreated controls.
| L-Leucine Concentration | Phospho-mTOR (Ser2448) Fold Change (30 min) | Phospho-p70S6K (Thr389) Fold Change (30 min) | Reference |
| 100 µM | - | ~1.5 | [3] |
| 300 µM | - | ~2.5 | [3] |
| 1 mM | ~1.8 | ~3.0 | [6] |
| 5 mM | ~2.0 | ~3.5 | [7] |
Note: The magnitude of the response can vary between cell types and experimental conditions.
Table 2: Effect of L-Leucine Concentration on Cell Proliferation and Viability
This table illustrates the impact of L-Leucine concentration on the proliferation and viability of different cell lines.
| Cell Line | L-Leucine Concentration | Effect on Proliferation/Viability | Duration of Treatment | Reference |
| Primary Preterm Rat Satellite Cells | 0 - 1 mM | Dose-dependent increase in proliferation | 24-48 hours | [8] |
| MC3T3-E1 (pre-osteoblasts) | 50 µM (12.5% increase) | ~40% decrease in proliferation | 48 hours | [9] |
| MDA-MB-231 (breast cancer) | Leucine-free media | Significant reduction in viability | 24-72 hours | [10] |
| Porcine Mammary Epithelial Cells | 0 - 1 mM | Dose-dependent increase in proliferation | 24-48 hours | [6] |
Note: The effects of L-Leucine on cell proliferation can be highly cell-type specific.
Table 3: Representative Protein Half-Lives in HeLa Cells Determined by Dynamic SILAC
This table provides a reference for the expected turnover rates of different classes of proteins in HeLa cells, a commonly used cell line in proteomics studies.
| Protein Class | Representative Protein | Half-Life (hours) | Reference |
| Ribosomal Proteins | 40S ribosomal protein S6 | ~6 | [11] |
| 40S ribosomal protein S15a | ~805 | [11] | |
| Proteasome Subunits | 20S proteasome subunit alpha-2 | ~27 | [11] |
| 20S proteasome subunit beta-1 | ~3150 | [11] | |
| General Cellular Proteins | Average HeLa protein | ~20 | [8] |
Experimental Protocols
Protocol 1: Steady-State SILAC for Quantitative Proteomics
This protocol describes the complete labeling of a cell proteome with this compound to compare protein abundance between two conditions.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-Leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
"Light" L-Leucine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Media Preparation:
-
Heavy Medium: Prepare Leucine-free medium supplemented with dFBS (typically 10%), penicillin/streptomycin, and this compound at the same concentration as L-Leucine in your standard culture medium.
-
Light Medium: Prepare Leucine-free medium supplemented with dFBS, penicillin/streptomycin, and "light" L-Leucine at the same concentration as the heavy medium.
-
-
Cell Adaptation:
-
Culture cells in the "Heavy Medium" for at least five to six cell doublings to ensure >95% incorporation of this compound.[12]
-
Culture a parallel set of cells in the "Light Medium".
-
Monitor cell morphology and doubling time to ensure the labeled amino acid is not cytotoxic.
-
-
Experimental Treatment:
-
Once cells are fully labeled, apply the experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells.
-
-
Cell Harvesting and Lysis:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in lysis buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Quantify the protein concentration of the lysate.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Protocol 2: Dynamic SILAC (dSILAC) for Protein Turnover Analysis (Pulse-Chase)
This protocol is designed to measure protein degradation rates by chasing a fully "heavy" labeled proteome with "light" medium.
Methodology:
-
Full Labeling:
-
Adapt and grow cells in "Heavy Medium" containing this compound for at least five to six doublings to achieve complete labeling of the proteome.[13]
-
-
The Chase:
-
At time point zero (t=0), remove the "Heavy Medium," wash the cells with PBS, and replace it with "Light Medium" containing unlabeled L-Leucine.
-
This initiates the "chase," where newly synthesized proteins will incorporate the "light" amino acid.
-
-
Time Course Collection:
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[14] The optimal time points will depend on the expected turnover rates of the proteins of interest.
-
-
Sample Preparation and Analysis:
-
For each time point, lyse the cells, digest the proteins, and analyze the peptides by LC-MS/MS.
-
The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate of the protein.
-
Mandatory Visualizations
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Caption: Experimental workflow for steady-state SILAC.
Caption: Workflow for dynamic SILAC (dSILAC) pulse-chase experiment.
References
- 1. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 2. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hdxms.net [hdxms.net]
- 5. researchgate.net [researchgate.net]
- 6. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 7. benchchem.com [benchchem.com]
- 8. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. Leucine reduces the proliferation of MC3T3-E1 cells through DNA damage and cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pulse-chase SILAC–based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-Leucine-d2 Concentration for Internal Standard Applications: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the optimization of L-Leucine-d2 as an internal standard in mass spectrometry-based quantitative assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] Since this compound is chemically almost identical to the endogenous L-Leucine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[2][3]
Q2: What is the recommended concentration for my this compound internal standard?
The optimal concentration of the internal standard (IS) is a critical parameter that requires experimental determination. A general guideline is to use a concentration that is in the mid-range of the calibration curve for the analyte (L-Leucine). Some studies suggest matching the IS concentration to be in the range of one-third to one-half of the upper limit of quantification (ULOQ). The goal is to have a consistent and reproducible signal for the IS across all samples that is sufficient for reliable detection without saturating the detector.
Q3: How do I prepare the stock and working solutions for this compound?
Proper preparation of standard solutions is crucial for accurate quantification. The following is a general protocol:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or a water/acetonitrile mixture, to achieve a concentration of 1 mg/mL.[2][3] Store this solution at an appropriate temperature (e.g., -20°C) to ensure stability.
-
Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the primary stock solution with the appropriate solvent (often the mobile phase or a solvent compatible with your sample preparation) to a final concentration that will be spiked into your samples.[2] The final concentration in the sample should be optimized as mentioned in Q2.
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the ideal concentration of this compound for your specific assay.
-
Prepare a Series of IS Working Solutions: From your this compound primary stock solution, prepare several working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Spike into Blank Matrix: For each concentration, spike a consistent volume into a set of blank matrix samples (e.g., plasma, cell lysate) that are representative of your study samples.
-
Process and Analyze: Process these samples using your established sample preparation workflow and analyze them via LC-MS/MS.
-
Evaluate IS Response: Assess the peak area and signal-to-noise ratio of the this compound at each concentration. The ideal concentration should provide a stable and reproducible peak area that is well above the limit of detection but not so high that it causes detector saturation.
-
Assess Matrix Effects: To ensure the chosen concentration effectively compensates for matrix effects, you can perform a post-extraction spike experiment. Compare the IS response in the extracted blank matrix to the response in a neat solution. The matrix factor should be close to 1.[4]
Data Presentation
The following tables provide examples of how to summarize the data from your optimization and validation experiments.
Table 1: Evaluation of this compound Concentration
| IS Concentration (ng/mL) | Mean Peak Area | Peak Area %RSD (n=6) | Signal-to-Noise (S/N) |
| 10 | 55,000 | 8.5 | 150 |
| 50 | 275,000 | 4.2 | 780 |
| 100 | 560,000 | 3.1 | 1600 |
| 500 | 2,800,000 | 2.5 | 8200 |
Table 2: Example Calibration Curve for L-Leucine using Optimized this compound IS
| L-Leucine Conc. (µM) | Analyte/IS Peak Area Ratio | % Accuracy |
| 1 | 0.015 | 103.2 |
| 5 | 0.078 | 98.5 |
| 25 | 0.395 | 101.8 |
| 100 | 1.582 | 99.3 |
| 500 | 7.915 | 100.5 |
A linear regression should yield an R² value > 0.99 for a valid calibration curve.[3]
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (µM) | Measured Conc. (Mean ± SD, n=6) | % Accuracy | % RSD |
| Low | 10 | 10.3 ± 0.5 | 103.0 | 4.9 |
| Medium | 150 | 147.8 ± 6.1 | 98.5 | 4.1 |
| High | 400 | 405.2 ± 15.8 | 101.3 | 3.9 |
Acceptable accuracy is typically within ±15% of the nominal concentration, and precision (%RSD) should be ≤15%.[3]
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| High Variability in IS Signal | Inconsistent pipetting of the IS solution. | Ensure proper pipette calibration and technique. Consider using an automated liquid handler for improved precision. |
| IS instability in the sample matrix or autosampler. | Evaluate the stability of this compound under your experimental conditions (e.g., temperature, time). | |
| Inconsistent sample extraction recovery. | Review and optimize the sample preparation procedure to ensure consistent recovery for both the analyte and the IS. | |
| Poor IS Signal/Sensitivity | IS concentration is too low. | Increase the concentration of the IS working solution. |
| Inefficient ionization of this compound. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Significant ion suppression. | Improve sample cleanup procedures to remove interfering matrix components. Consider sample dilution. | |
| Isotopic Crosstalk | Contribution of the M+2 isotope of L-Leucine to the this compound signal. | Select a deuterated standard with a larger mass difference (e.g., L-Leucine-d7 or d10) if significant crosstalk is observed.[5] |
| Presence of unlabeled L-Leucine impurity in the this compound standard. | Verify the isotopic purity of the this compound standard. The contribution of the unlabeled analyte in the IS solution should be less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[6] | |
| Chromatographic Shift | Deuterium isotope effect causing a slight shift in retention time between L-Leucine and this compound. | While often minimal, ensure that the integration parameters for both peaks are appropriate. This slight shift can sometimes be beneficial in resolving the analyte from its labeled internal standard. |
Visualizations
Caption: A generalized workflow for the optimization of the this compound internal standard concentration.
Caption: A decision pathway for troubleshooting high variability in the internal standard signal.
References
- 1. Increased N,N-Dimethyl Leucine Isobaric Tag Multiplexing by a Combined Precursor Isotopic Labeling and Isobaric Tagging Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
avoiding isotopic exchange of deuterium in L-Leucine-d2
Welcome to the Technical Support Center for L-Leucine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing the isotopic exchange of deuterium (B1214612).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium atoms located?
A1: this compound is a stable isotope-labeled version of the essential amino acid L-Leucine. In commercially available this compound, the two deuterium atoms are typically located on the beta-carbon (C3) of the leucine (B10760876) molecule, designated as L-Leucine-3,3-d2. These C-D bonds are generally stable under standard experimental conditions. However, exposure to harsh conditions can lead to the exchange of deuterium for hydrogen.
Q2: What is deuterium exchange and why is it a concern?
A2: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent. For researchers using this compound as an internal standard or for metabolic tracing, maintaining the isotopic purity is critical. Loss of deuterium can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised experimental results.
Q3: Which deuterium positions on an amino acid are most susceptible to exchange?
A3: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are highly labile and will exchange rapidly in protic solvents. Deuterium on a carbon adjacent to a carbonyl group (the alpha-carbon) is more susceptible to exchange, especially under acidic or basic conditions, through a process called enolization.[1] Deuterium on other carbon atoms, like the beta-carbon in L-Leucine-3,3-d2, are generally more stable.
Q4: What are the primary experimental factors that can cause deuterium exchange?
A4: The main factors that can induce deuterium exchange are:
-
pH: Both strongly acidic and, more significantly, basic conditions can catalyze deuterium exchange. The rate of exchange is generally slowest at a slightly acidic pH.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]
-
Solvent: The presence of protic solvents (solvents with exchangeable protons, like water or methanol) is necessary for the exchange to occur.
-
Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the potential for deuterium loss.
Q5: How should I store this compound to ensure its stability?
A5: To maintain the isotopic and chemical purity of this compound, proper storage is essential.
-
Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent if possible. If an aqueous solvent is necessary, use a buffer with a slightly acidic pH. Aliquot stock solutions into single-use vials and store them at -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.[2]
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal or Inaccurate Quantification in Mass Spectrometry Analysis
-
Potential Cause: Deuterium back-exchange during sample preparation or analysis.
-
Recommended Solutions:
-
Maintain Low Temperature: Keep samples on ice or at 4°C throughout the entire sample preparation process.
-
Control pH: Ensure that all buffers and solutions are maintained at a slightly acidic to neutral pH. Avoid strongly basic conditions.
-
Minimize Exposure to Protic Solvents: Reduce the time the sample spends in aqueous solutions. If possible, use aprotic solvents for extraction and reconstitution.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C.
-
Issue 2: Variability in Results When Using this compound as an Internal Standard
-
Potential Cause: Inconsistent deuterium exchange between samples and standards.
-
Recommended Solutions:
-
Standardize Workflow: Ensure that all samples, calibration standards, and quality controls are treated identically. This includes using the same solvents, incubation times, temperatures, and pH conditions.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix. This helps to account for any matrix effects that might influence the rate of exchange.
-
Check for Contamination: Ensure that solvents and reagents are free from sources of hydrogen that could contribute to exchange.
-
Data Presentation
The following table summarizes the relative stability of the deuterium label on this compound under various experimental conditions.
| Parameter | Condition | Relative Deuterium Stability | Rationale |
| pH | pH < 3 | Moderate | Acid-catalyzed exchange can occur, particularly at the alpha-position if any deuterium is present there. |
| pH 3 - 6 | High | The rate of H/D exchange is generally at a minimum in this slightly acidic range.[3] | |
| pH 7 - 8 | Moderate to High | Neutral to slightly basic conditions can slowly promote exchange. | |
| pH > 9 | Low | Base-catalyzed exchange is significantly faster, especially for hydrogens on carbons alpha to a carbonyl group.[1] | |
| Temperature | -80°C | Very High | Extremely low temperatures effectively halt chemical reactions, including isotopic exchange. |
| -20°C | High | Recommended for long-term storage of solid compounds and stock solutions.[2] | |
| 0 - 4°C | Good | Slows the rate of exchange significantly; ideal for sample processing. | |
| Room Temp (20-25°C) | Moderate | Exchange can occur over time, especially in solution. Avoid prolonged storage at this temperature. | |
| > 40°C | Low | Elevated temperatures will accelerate the rate of deuterium exchange. | |
| Solvent | Aprotic (e.g., Acetonitrile (B52724), DMSO) | High | Lack of exchangeable protons minimizes the potential for H/D exchange. |
| Protic (e.g., Water, Methanol) | Moderate to Low | Provide a source of protons for exchange. The rate will depend on pH and temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare solutions of this compound while minimizing the risk of isotopic exchange.
-
Methodology:
-
Equilibration: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Solvent Choice: For the stock solution, use a high-purity, anhydrous aprotic solvent like DMSO if compatible with your experimental workflow. If an aqueous solution is required, use a slightly acidic buffer (e.g., 0.1% formic acid in water).
-
Dissolution: Accurately weigh the this compound and dissolve it in the chosen solvent. Gentle vortexing or sonication may be used to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, airtight vials and store at -80°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution immediately before use. Use the same solvent system as for the stock solution if possible.
-
Protocol 2: Sample Preparation for LC-MS Analysis of this compound from Plasma
-
Objective: To extract this compound from plasma while minimizing back-exchange for accurate quantification.
-
Methodology:
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma sample.
-
Protein Precipitation: Add ice-cold acetonitrile (containing 0.1% formic acid to maintain an acidic pH) to the plasma sample to precipitate proteins. A typical ratio is 4:1 (v/v) of acetonitrile to plasma.
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or below.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Analysis: Analyze the samples immediately or store at -80°C.
-
Visualizations
Caption: Factors promoting the isotopic exchange of deuterium in this compound.
Caption: A logical workflow for troubleshooting issues with this compound.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Analysis of Protein Structure and Dynamics by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in L-Leucine-d2 quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantification of L-Leucine-d2, with a core focus on minimizing and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In biological samples like plasma or serum, this includes a complex mixture of proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] Because L-Leucine is a small, polar molecule, it is particularly susceptible to these interferences.[6]
Q2: What is the most effective type of internal standard (IS) to compensate for matrix effects?
A2: A stable isotope-labeled (SIL) internal standard is the most effective choice for compensating for matrix effects.[1][7][8] For this compound, an ideal internal standard would be a more heavily labeled version of L-Leucine, such as L-Leucine-¹³C₆,¹⁵N.[9][10] SIL internal standards co-elute with the analyte and experience nearly identical ionization suppression or enhancement.[1] This ensures that the ratio of the analyte signal to the internal standard signal remains consistent, allowing for reliable and accurate quantification even in the presence of significant matrix effects.[1][11]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The goal of sample preparation is to remove interfering matrix components, particularly proteins and phospholipids (B1166683), which are major causes of ion suppression.[1][2]
-
Protein Precipitation (PPT): This is a simple and common technique using organic solvents (like acetonitrile (B52724) or methanol) or acids to denature and precipitate proteins.[12][13] While effective for removing proteins, PPT is often insufficient on its own as it leaves significant amounts of phospholipids in the supernatant.[14]
-
Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique than PPT for cleaning up complex samples.[1][15] Specific SPE cartridges, such as those with mixed-mode or phospholipid removal sorbents (e.g., HybridSPE®), can effectively remove both proteins and phospholipids, resulting in a much cleaner extract and significantly reduced matrix effects.[14][16][17] Studies have shown that such methods can remove over 95-99% of phospholipids.[15][17]
-
Liquid-Liquid Extraction (LLE): LLE can also produce clean extracts, but analyte recovery, especially for polar compounds like L-Leucine, can be low and less reproducible compared to modern SPE methods.[14][18]
For robust this compound quantification, an SPE method targeting phospholipid removal is highly recommended over simple protein precipitation.[14]
Q4: How can I optimize my Liquid Chromatography (LC) method to reduce matrix effects?
A4: LC optimization aims to chromatographically separate this compound from co-eluting matrix components.
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often recommended for retaining and separating small, polar analytes like underivatized amino acids.[6][9][19] Alternatively, specialized columns like C18-PFP or specific amino acid columns can also provide the necessary selectivity.[9][11]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the separation between this compound and interfering peaks. A longer gradient can increase resolution, helping to move the analyte peak away from regions of high ion suppression.[1][14]
-
Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) systems use smaller particles, providing better resolution and narrower peaks. This increased peak capacity can significantly improve separation from matrix components and has been shown to reduce matrix effects compared to traditional HPLC.[14]
Q5: How do I quantitatively assess the extent of matrix effects in my assay?
A5: The matrix effect should be evaluated during method validation. The most common method is the post-extraction spike comparison.[20][21] This involves comparing the peak area of an analyte spiked into a blank matrix extract (Set A) with the peak area of the same analyte in a neat solvent (Set B).
The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To account for variability, this should be tested across multiple lots of the biological matrix.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, especially phospholipids, are competing with this compound for ionization.[1][2][5] | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a Solid-Phase Extraction (SPE) method specifically designed for phospholipid removal.[14][16][17] 2. Optimize Chromatography: Use a HILIC column for better retention of polar analytes.[6] Adjust the LC gradient to separate the analyte from the suppression zone.[14] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if sensitivity is sufficient.[22] |
| Inconsistent Results / Poor Reproducibility | Variable Matrix Effects: The composition of the biological matrix can vary between samples or lots, causing inconsistent ion suppression or enhancement.[3] Inconsistent Sample Preparation: Analyte loss or incomplete removal of interferences varies between samples. | 1. Use a Stable Isotope-Labeled IS: A SIL-IS like L-Leucine-¹³C₆,¹⁵N is crucial as it co-elutes and experiences the same matrix effects, correcting for variability.[1][7][9] 2. Standardize Protocols: Ensure precise and repeatable pipetting and extraction procedures. Automated sample preparation can improve consistency.[19] 3. Assess Matrix Effect Across Lots: During validation, test at least 6-8 different lots of blank matrix to ensure the method is robust.[21] |
| Poor Peak Shape (Tailing, Splitting) | Matrix Overload: High concentrations of matrix components can interact with the analytical column or analyte.[3] Column Degradation: Accumulation of phospholipids and proteins on the column can degrade performance.[2] | 1. Enhance Sample Cleanup: A cleaner sample from a more effective SPE method will reduce the load on the column.[14] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Implement Column Flushing: After each batch, flush the column with a strong solvent to remove accumulated contaminants.[19] |
| High Background Noise | Contaminated System: Buildup of matrix components in the LC system or MS ion source.[19] Insufficient Sample Cleanup: Many matrix components are being injected into the system. | 1. Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the beginning of the run to waste instead of the MS source.[22] 2. Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source. 3. Use High-Purity Solvents: Ensure all mobile phases are prepared with LC-MS grade solvents and additives.[19] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a direct impact on data quality by influencing analyte recovery and the degree of matrix effects.
| Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Matrix Effect Factor (Typical Range) | Advantages | Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85-105% | Low (< 30%)[15] | 0.4 - 0.9 (Significant Suppression)[14] | Simple, fast, low cost | High residual phospholipids, significant matrix effects[14] |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate | 0.7 - 1.0 | Cleaner extract than PPT | Low recovery for polar analytes, solvent-intensive[14] |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | 90-105% | High (> 95%) | 0.9 - 1.1 (Minimal Effect)[14] | High recovery, excellent removal of interferences | More complex and costly than PPT |
| Phospholipid Removal (PLR) Plates/Cartridges | > 95% | Very High (> 99%)[2][17] | 0.95 - 1.05 (Minimal Effect) | Simple workflow, highly effective phospholipid removal | Higher cost per sample |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is simple but may not be sufficient for eliminating matrix effects.
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (L-Leucine-¹³C₆,¹⁵N).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.[13]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an LC autosampler vial for analysis.[19]
Protocol 2: Sample Preparation using Phospholipid Removal SPE
This protocol is highly recommended for minimizing matrix effects.
-
Pre-treat Sample: Add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma in a microcentrifuge tube. Add 10 µL of the internal standard. Vortex for 1 minute. Centrifuge at >10,000 x g for 10 minutes.[16]
-
Condition SPE Plate: (This step may not be necessary for all products, check manufacturer instructions).[15]
-
Load Supernatant: Transfer the supernatant from the pre-treatment step onto the phospholipid removal 96-well plate or cartridge (e.g., HybridSPE®).[16]
-
Elute: Apply gentle vacuum or positive pressure to pass the sample through the sorbent. The eluate is collected in a clean collection plate. Phospholipids are retained on the sorbent through a specific interaction.[16]
-
Evaporate the collected eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Method
Parameters should be optimized for the specific instrument and application.
-
LC System: UPLC/UHPLC System
-
Column: HILIC Column (e.g., Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm) or Intrada Amino Acid column (50 x 3 mm, 3 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: 95% to 50% B
-
5.0 - 5.5 min: 50% to 95% B
-
5.5 - 7.0 min: Hold at 95% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
This compound: Precursor Ion > Product Ion (e.g., m/z 134.1 > 88.1)
-
L-Leucine-¹³C₆,¹⁵N (IS): Precursor Ion > Product Ion (e.g., m/z 138.1 > 92.1) (Note: Exact m/z values must be optimized empirically on the specific instrument.)
-
Visualizations
Caption: General workflow for sample preparation and LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
Caption: Diagram illustrating the mechanism of electrospray ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chempep.com [chempep.com]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Site-Specific Deuteration of Leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of site-specific deuterated leucine (B10760876).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of site-specific deuterated leucine, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Deuterium (B1214612) Incorporation | Inefficient catalyst activity (chemical synthesis). | - Catalyst Selection: For α-deuteration, Ru/C has been shown to be effective under basic conditions in D₂O.[1] Platinum and palladium on carbon catalysts may be ineffective for this specific hydrogen-deuterium exchange on L-alanine, a finding that can be relevant to other amino acids.[1] - Catalyst Loading: Ensure optimal catalyst loading. For instance, a scalable method for stereoselective deuteration of amino acids used 10% Ru/C catalyst loading.[1] - Reaction Conditions: Optimize temperature and pressure. For example, direct deuteration of amino acids has been explored at temperatures as high as 400°C in strong acid.[1] |
| Inactive enzymes (enzymatic synthesis). | - Enzyme Purity and Activity: Confirm the activity of your enzyme preparations (e.g., DsaD, DsaE).[2][3][4] - Cofactor Presence: Ensure the presence of necessary cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP).[2][4] - Reaction Buffer: Use an appropriate buffer system at the optimal pD. For the DsaD/E system, 50 mM sodium phosphate at pD 8.4 has been used.[2][4] | |
| Poor Site-Selectivity (e.g., deuteration at both Cα and Cβ when only Cα is desired) | Incorrect choice of catalyst or enzyme system. | - Enzymatic Control: For highly selective Cα deuteration, use the aminotransferase DsaD without its partner protein DsaE.[2][3][4] For Cα and Cβ deuteration, a combination of DsaD and DsaE is required.[2][3][4] - Chemical Methods: Achieving high site-selectivity with chemical methods can be challenging and may require the use of specific protecting groups or synthetic routes. |
| Racemization of the Chiral Center | Harsh reaction conditions (e.g., strong acid or base, high temperature). | - pH Control: Acidic conditions are generally less suitable for producing deuterated amino acids due to a higher degree of racemization.[1] Basic conditions can also lead to racemization.[5] - Temperature Management: Extended heating can increase deuteration but also the risk of racemization.[1] - Catalyst Choice: Some catalytic systems can promote racemization. The choice of catalyst and reaction conditions is crucial to preserve stereochemical integrity.[1] - Enzymatic Synthesis: Enzymatic methods often offer high stereoselectivity, minimizing racemization.[2][6] |
| Isotopic Scrambling (Loss of Deuterium Label) | Base-catalyzed epimerization during peptide synthesis. | - Fmoc Deprotection: The use of piperidine (B6355638) for Fmoc deprotection can lead to the abstraction of the α-deuteron.[5] Consider minimizing piperidine exposure time.[5] - Coupling Reagents: Use coupling reagents that minimize racemization, such as HBTU, HATU, or HCTU with an additive like HOBt or Oxyma.[5] Avoid excess tertiary amines in the coupling step.[5] |
| Back-exchange with protic solvents. | - Solvent Choice: Minimize exposure to H₂O during workup and purification if the deuterium label is on an exchangeable site. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing site-specific deuterated leucine?
A1: The primary challenges include achieving high site-selectivity (i.e., deuterating a specific carbon atom without affecting others), maintaining the stereochemical integrity at the α-carbon to prevent racemization, and obtaining high levels of deuterium incorporation.[1][2]
Q2: Which methods are available for site-specific deuteration of leucine?
A2: There are two main approaches:
-
Enzymatic Methods: These methods offer high efficiency and site-selectivity.[2][3][4] For example, the dual-protein system of DsaD and DsaE can be used to selectively deuterate the Cα position or both the Cα and Cβ positions of amino acids.[2][3][4]
-
Chemical Methods: These include de novo synthesis from deuterated precursors or direct hydrogen-deuterium exchange reactions on leucine itself.[6][7] Direct exchange often uses catalysts like ruthenium on carbon (Ru/C) in D₂O.[1]
Q3: How can I achieve Cα-specific deuteration of leucine?
A3: Using the aminotransferase DsaD in D₂O without its partner protein DsaE leads to the site- and enantio-selective formation of Cα-deuterated L-leucine.[2]
Q4: What if I need to deuterate both the Cα and Cβ positions?
A4: The combination of the DsaD and DsaE enzymes in D₂O catalyzes hydrogen-deuterium exchange at both the Cα and Cβ positions of aliphatic amino acids like leucine.[2][3][4]
Q5: What level of deuterium incorporation can I expect with enzymatic methods?
A5: High levels of deuterium incorporation have been reported. For example, using the DsaD/E system, aliphatic amino acids were successfully deuterated with high incorporation levels at Cα (95%) and Cβ (84–93%).[2]
Q6: Can chemical methods also provide high levels of deuteration?
A6: Yes, under optimized conditions. For instance, using 5% Ru/C under basic conditions in D₂O has achieved approximately 95% deuterium incorporation at the α-carbon of several amino acids.[1]
Q7: How can I minimize racemization during chemical synthesis?
A7: To minimize racemization, it is crucial to use milder reaction conditions. Avoid strong acids and bases and high temperatures where possible.[1] The choice of catalyst is also important, as some can contribute to racemization.[1]
Q8: What are the recommended storage conditions for deuterated leucine?
A8: For solid, powdered forms of deuterated leucine, storage at -20°C is recommended for long-term stability, which can preserve the compound for up to three years.[8][9] Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and can be stable for up to 6 months.[9]
Q9: Can the deuterium labels on my synthesized leucine exchange back with protons?
A9: Deuterium atoms on carbon atoms, such as the α- and β-carbons of leucine, are generally stable under typical analytical conditions. However, it is crucial to avoid harsh acidic or basic conditions and high temperatures for prolonged periods, as this could potentially lead to back-exchange.[5] Deuterons on amide bonds or some side chains are more prone to exchange with protons from aqueous environments during purification and analysis.[5]
Quantitative Data Summary
Table 1: Comparison of Deuteration Levels for Leucine using Different Methods
| Method | Position(s) Deuterated | Catalyst/Enzyme | Deuterium Incorporation Level | Reference(s) |
| Enzymatic | Cα | DsaD | 95% | [2] |
| Enzymatic | Cα and Cβ | DsaD and DsaE | Cα: 95%, Cβ: 86% | [2] |
| Chemical | α-position | 5% Ru/C, NaOH, D₂O | ~95% | [1] |
| Chemical | Partial (methyl groups) | Direct deuteration at 400°C | 70% | [1] |
Experimental Protocols
Protocol 1: Enzymatic Cα-Specific Deuteration of L-Leucine
This protocol is based on the use of the DsaD enzyme for site-selective deuteration.
Materials:
-
L-Leucine
-
DsaD enzyme (clarified lysate or purified)
-
Pyridoxal phosphate (PLP)
-
Sodium phosphate buffer
-
D₂O (99.9%)
-
Standard laboratory equipment for incubation and purification
Procedure:
-
Prepare a reaction mixture containing 10–20 mM L-leucine, 2.5% v/v DsaD clarified lysate, 50 mM sodium phosphate buffer (pD 8.4), and 0.1 mM PLP in D₂O.[2]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 8 hours).[2]
-
Monitor the reaction progress by a suitable analytical method such as UPLC-MS to determine deuterium incorporation.
-
Quench the reaction, for example, by adding acetone (B3395972) and centrifuging to remove the protein.[2]
-
Purify the Cα-deuterated L-leucine using standard chromatographic techniques.
-
Confirm the site of deuteration and the level of incorporation using ¹H NMR and mass spectrometry.[2]
Protocol 2: Chemical α-Deuteration of L-Leucine
This protocol is a general guideline based on catalytic deuteration.
Materials:
-
L-Leucine
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Sodium hydroxide (B78521) (NaOH)
-
D₂O
-
H₂ gas supply
-
Reaction vessel suitable for heating under a hydrogen atmosphere
Procedure:
-
In a reaction vessel, dissolve L-leucine in D₂O with 3 molar equivalents of NaOH.[1]
-
Add 10% w/w of 5% Ru/C catalyst to the solution.[1]
-
Pressurize the vessel with H₂ gas (1 atm).[1]
-
Heat the reaction mixture to 70-90°C for 12 hours.[1]
-
After cooling, carefully filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the deuterated amino acid.
-
Purify the product as necessary and analyze by NMR and mass spectrometry to confirm deuteration level and stereochemical purity.
Visualizations
Caption: Enzymatic pathways for site-specific deuteration of leucine.
Caption: General workflow for chemical synthesis of deuterated leucine.
Caption: Troubleshooting logic for common issues in deuteration synthesis.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Data Analysis for L-Leucine-d2 Tracer Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the data analysis of L-Leucine-d2 tracer experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound tracer experiments, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal for Labeled Metabolites | Inefficient Cell Lysis and Metabolite Extraction: Incomplete disruption of cells leads to poor recovery of intracellular metabolites.[1] | Ensure complete cell lysis by using an appropriate lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors and incubating on ice.[1][2] For tissue samples, homogenization is critical.[3] |
| Ineffective Quenching of Metabolism: Continued enzymatic activity after sample collection can alter metabolite profiles. | Quench metabolism rapidly by adding a pre-chilled extraction solvent, such as an 80:20 methanol:water solution, to the cell culture dish immediately after removing the medium.[4] | |
| Poor Ionization Efficiency in Mass Spectrometer: The settings on the mass spectrometer may not be optimal for your metabolites of interest. | Optimize the ionization source parameters, including spray voltage, gas flow, and temperature. Consider testing both positive and negative ionization modes. | |
| Ion Suppression: Co-eluting compounds can interfere with the ionization of your target analyte. | Improve chromatographic separation to reduce co-elution. Diluting the sample can also help reduce the concentration of interfering matrix components. | |
| High Background Noise or Unexpected Peaks in Mass Spectrometry Data | Contamination from Labware and Solvents: Plasticware, glassware, and solvents can introduce contaminants that interfere with your analysis. | Use high-purity, LC-MS grade solvents and certified contaminant-free labware. Run a blank sample (solvent only) to identify any contaminant peaks. |
| Carryover Between Samples: Residual sample from a previous injection can appear in the current analysis. | Implement needle washes between sample injections. Running blank injections between samples can also help mitigate carryover.[5] | |
| Inaccurate Mass Values in Mass Spectrometry Data | Mass Spectrometer Calibration Drift: The instrument's calibration can drift over time, leading to inaccurate mass assignments. | Perform a mass calibration of the instrument before starting your sample acquisition. It is recommended to recalibrate after any system reboot. |
| Improperly Prepared Reference Mass Solution: The solution used for real-time mass correction may be at the wrong concentration or incorrectly formulated. | Ensure the reference mass solution is prepared correctly and is being delivered consistently to the mass spectrometer. | |
| Negative Mass Isotopomer Abundances After Natural Abundance Correction | High Background Interference: Background noise or co-eluting species can distort the measured mass isotopologue distribution. | Improve chromatographic separation and utilize software features to subtract background noise before correction. |
| Incorrect Elemental Composition: The software used for natural abundance correction requires the correct elemental formula for the metabolite. | Verify the elemental composition of L-Leucine and its downstream metabolites in your data analysis software. | |
| Kinetic Isotope Effects Skewing Results | Deuterium (B1214612) Isotope Effect: The heavier isotope (deuterium) can cause reactions to proceed at a slower rate, which can affect metabolic flux calculations.[6] | Be aware of potential kinetic isotope effects when interpreting your data. The magnitude of the effect can provide insights into reaction mechanisms.[6][7] While this compound is a valuable tracer, for certain applications where kinetic isotope effects are a major concern, consider using 13C or 15N labeled leucine. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design, execution, and interpretation of this compound tracer experiments.
Q1: Why is this compound used as a tracer?
A1: this compound is a stable, non-radioactive isotope-labeled version of the essential amino acid L-Leucine. It is used as a tracer to study various metabolic processes, including protein synthesis, amino acid metabolism, and the activation of signaling pathways like the mTOR pathway.[8][9] The deuterium label allows researchers to track the fate of L-Leucine within a biological system using mass spectrometry.
Q2: What is the primary signaling pathway activated by L-Leucine?
A2: L-Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, specifically mTOR complex 1 (mTORC1).[10][11][12][13] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Q3: How is the rate of protein synthesis calculated from this compound tracer data?
A3: The fractional synthesis rate (FSR) of protein is a common metric calculated from tracer experiments. It is determined by measuring the incorporation of the labeled amino acid (this compound) into protein over time. The formula for FSR is:
FSR (%/h) = (E_p / (E_a * t)) * 100
Where:
-
E_p is the enrichment of the tracer in the protein-bound amino acid.
-
E_a is the average enrichment of the tracer in the precursor pool (e.g., plasma or intracellular free amino acid pool).[2]
-
t is the duration of the tracer infusion in hours.[2]
Q4: What are the key steps in a typical this compound tracer experiment workflow?
A4: A typical workflow includes:
-
Cell Culture and Labeling: Cells are grown in a medium containing this compound for a specific duration to allow for incorporation into proteins and metabolites.[4]
-
Sample Collection and Quenching: Metabolism is rapidly halted (quenched) to preserve the metabolic state at the time of collection.[4]
-
Metabolite and Protein Extraction: Metabolites and proteins are extracted from the cells or tissues.[1]
-
Sample Preparation for Mass Spectrometry: Proteins are typically digested into peptides, and both peptides and metabolites are prepared for analysis.[14]
-
LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry to measure the abundance and isotopic enrichment of this compound and its downstream products.
-
Data Analysis: The raw data is processed to calculate isotopic enrichment, fractional synthesis rates, and other relevant metabolic parameters.
Q5: Why is correction for natural isotope abundance important?
A5: Many elements, including carbon and hydrogen, have naturally occurring heavy isotopes. This means that even in the absence of a tracer, there will be a small percentage of molecules with a higher mass. Failing to correct for this natural abundance will lead to an overestimation of the tracer incorporation and result in inaccurate calculations of metabolic fluxes.
Experimental Protocols
Protocol 1: this compound Labeling and Sample Preparation from Cultured Cells
This protocol outlines the steps for labeling cultured cells with this compound and preparing samples for mass spectrometry analysis.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (e.g., 70-80%) in standard growth medium.
-
Prepare the tracer medium by supplementing leucine-free medium with a known concentration of this compound. The concentration should be similar to that in the standard medium.
-
Incubate the cells in the tracer medium for a duration sufficient to reach isotopic steady-state, which can range from 8 to 24 hours depending on the cell type and metabolic rates.[4]
-
-
Metabolite Extraction and Quenching:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish to quench metabolism and extract metabolites.[4]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice or at -80°C for at least 15 minutes.[4]
-
Centrifuge at maximum speed at 4°C to pellet cellular debris.[4]
-
Collect the supernatant containing the polar metabolites for analysis.[4]
-
-
Protein Extraction and Digestion:
-
After removing the metabolite-containing supernatant, the remaining pellet contains proteins.
-
Lyse the pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][2]
-
Quantify the protein concentration using a BCA assay.[2]
-
Denature, reduce, and alkylate the proteins.[14]
-
Digest the proteins into peptides using an endoproteinase such as trypsin.[14]
-
Desalt the resulting peptides using C18 spin columns.[1]
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol is for assessing the activation of the mTORC1 pathway in response to L-Leucine treatment.
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of key mTORC1 pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Visualizations
Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis.
Caption: Experimental workflow for this compound tracer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing L-Leucine-d2 Peak Resolution in Chromatography
Welcome to the technical support center for the analysis of L-Leucine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic peak for my this compound standard exhibiting poor shape (e.g., tailing, fronting, or splitting)?
Poor peak shape for a deuterated internal standard like this compound can arise from several factors, similar to its non-deuterated counterpart. Common causes include:
-
Secondary Interactions: Polar analytes can interact with active sites, such as residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1]
-
Column Degradation: Over time, columns can become contaminated, or the packing bed can deform, leading to broader or distorted peaks.[1]
-
Mobile Phase Issues: An incorrect mobile phase pH relative to the analyte's pKa can cause peak tailing.[1][2] Inadequate buffer strength can also lead to distorted peak shapes.[1]
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1][3]
-
Co-elution with an Interfering Compound: An interference peak eluting at or very near the retention time of the deuterated standard can distort its peak shape.[1]
-
On-Column Deuterium (B1214612) Exchange: If the deuterium atoms are in chemically unstable positions, they can exchange with hydrogen from the mobile phase, leading to a mixed population of molecules that may separate chromatographically and cause peak splitting.[1]
Q2: My this compound standard has a different retention time than the unlabeled L-Leucine. Why is this happening and is it a problem?
This phenomenon is known as the "deuterium isotope effect." The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[4] This can lead to subtle differences in the physicochemical properties of the molecule, resulting in a small but measurable shift in retention time, particularly in reversed-phase chromatography.[5][6] While a small, consistent shift is often acceptable, significant or inconsistent shifts can indicate issues with the chromatographic system, such as temperature fluctuations.[1]
Q3: I am observing peak splitting specifically with my this compound standard, but the native L-Leucine peak is sharp. What is the likely cause?
Peak splitting that is unique to the deuterated standard can be caused by on-column hydrogen-deuterium exchange.[1] If the deuterium atoms on your this compound are in labile positions (e.g., on an amine or carboxyl group, though less likely for this compound which is typically labeled on the carbon skeleton), they can be replaced by protons from the mobile phase. This creates a mixture of partially and fully deuterated molecules that can separate under certain chromatographic conditions, resulting in a split or broadened peak.
Troubleshooting Guides
Issue: Peak Tailing for this compound
Peak tailing is a common issue that can compromise resolution and integration accuracy. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of mobile phase buffers with varying pH values. For reversed-phase chromatography of L-Leucine, consider a pH range of 2.5 to 7.5. For Hydrophilic Interaction Liquid Chromatography (HILIC), a common pH range is 3.0 to 5.0.[7][8]
-
Equilibrate the System: For each new mobile phase, ensure the column is thoroughly equilibrated. This may take 10-20 column volumes.
-
Inject Standard: Inject a known concentration of this compound and L-Leucine.
-
Analyze Peak Shape: Evaluate the peak asymmetry factor or tailing factor for this compound at each pH.
-
Select Optimal pH: Choose the pH that provides the best peak shape and resolution between L-Leucine and any potential interferences.
Issue: Poor Resolution Between this compound and Other Components
Improving the separation between your analyte of interest and other matrix components or isomers is critical for accurate quantification.
Strategies to Improve Resolution
| Strategy | Principle | Considerations |
| Decrease Flow Rate | Slower flow rates allow for more interaction between the analyte and the stationary phase, increasing column efficiency.[9][10] | This will increase the analysis time. |
| Decrease Column Temperature | Lowering the temperature can increase retention and improve peak resolution.[9] | May increase backpressure and analysis time. |
| Increase Column Length | A longer column provides more theoretical plates, leading to better separation.[9] | Increases backpressure and run time. |
| Use Smaller Particle Size Columns | Columns with smaller particles offer higher efficiency and better resolution.[9][11] | Requires an HPLC or UHPLC system capable of handling higher backpressures. |
| Optimize Mobile Phase Composition | Adjusting the organic solvent ratio or using a different organic modifier can alter selectivity. | A systematic approach (e.g., running a gradient) is recommended to find the optimal composition. |
| Switch Column Chemistry | Changing from a C18 column to a different stationary phase like Phenyl-Hexyl or using a HILIC column can provide different selectivity.[12][13][14][15] | HILIC is particularly well-suited for polar compounds like amino acids.[7][12][13][14][16] |
Experimental Protocol: Evaluating HILIC for this compound Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for polar analytes like amino acids.[7][12][13][14][16]
-
Column Selection: Choose a HILIC column (e.g., amide, diol, or bare silica).
-
Mobile Phase Preparation:
-
Aqueous Component (A): Water with a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0).[7]
-
Organic Component (B): Acetonitrile (B52724).
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B) to retain this compound.
-
Run a gradient to a lower percentage of organic solvent (e.g., 50% B) to elute the analyte.
-
-
Sample Injection: Dissolve the this compound standard in a solvent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.
-
Data Analysis: Evaluate retention time, peak shape, and resolution.
Logical Relationship of Chromatographic Parameters for Resolution
Caption: Key parameters influencing chromatographic resolution.
Issue: Chiral Separation of Leucine (B10760876) Enantiomers
If you need to separate this compound from its D-enantiomer, a specialized chiral stationary phase (CSP) is required.
Recommended Approach: Chiral Chromatography
-
Column Type: Crown-ether based chiral stationary phases are particularly effective for the separation of D- and L-amino acid enantiomers.[17] Other options include ligand-exchange and cyclodextrin-based columns.
-
Mobile Phase: The mobile phase for chiral separations is often highly specific to the column used. For crown-ether columns, a common mobile phase is a mixture of methanol (B129727) or acetonitrile in water with an acidic modifier like perchloric acid or formic acid.[17][18]
Example Chiral Separation Conditions
| Parameter | Condition | Reference |
| Column | CHIRALPAK ZWIX(-) | [18][19] |
| Mobile Phase | Methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v) | [18][19] |
| Flow Rate | 0.5 mL/min | [18][19] |
| Detection | Mass Spectrometry | [18][19] |
This information should provide a solid foundation for troubleshooting and improving the peak resolution of this compound in your chromatographic analyses. For further assistance, please consult the references or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. phenomenex.com [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
L-Leucine-d2 solubility in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of L-Leucine-d2 in common laboratory solvents. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The physicochemical properties of this compound are nearly identical to its non-deuterated counterpart, L-Leucine. Therefore, the solubility data for L-Leucine serves as a reliable proxy for this compound.[1] this compound is sparingly soluble in water and aqueous buffers, with its solubility being significantly influenced by pH and temperature.[1][2][3] It is generally less soluble in non-polar organic solvents.[2] For higher concentrations, Dimethyl Sulfoxide (DMSO) is often used to prepare stock solutions.[1]
Data Presentation: this compound Solubility
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 20 | ~23.8 mg/mL | Solubility increases with temperature.[1][3] |
| Water | 25 | ~24.26 mg/mL | Solubility is lowest at the isoelectric point (pI ≈ 6.0).[1][4] |
| Water | 40 | ~26.3 mg/mL | Increased temperature can improve solubility.[1][2][3] |
| Water | 50 | ~28.87 mg/mL | |
| 1 M HCl | - | 50 mg/mL | Soluble in dilute acidic solutions.[5] |
| Ethanol (95%) | - | Practically Insoluble | [6][7] |
| DMSO | - | Soluble | Often used for preparing stock solutions.[1] |
| Formic Acid | - | Freely Soluble | [6][7] |
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound in aqueous solutions is highly dependent on pH.[2] As an amino acid, it has both an acidic carboxylic group and a basic amino group. Solubility is at its minimum at the isoelectric point (pI), which is approximately 6.0.[1] In more acidic or basic solutions, the amino acid becomes charged, which enhances its interaction with water and increases its solubility.[1][2]
Q3: Can I heat the solution to increase the solubility of this compound?
A3: Yes, increasing the temperature can improve the solubility of this compound in water.[2][3] For instance, the solubility of L-Leucine in water nearly doubles when the temperature is raised from 20°C to 60°C.[3] However, for sensitive experiments, it is crucial to ensure that heating will not degrade other components in your formulation.
Q4: How should I prepare and store this compound stock solutions?
A4: For aqueous solutions, it is recommended to sterilize by filtering through a 0.22 μm filter.[8] To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[9] For long-term storage, solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[8][9]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in an aqueous buffer.
This is a common challenge due to the hydrophobic nature of the leucine (B10760876) side chain.[1]
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Check the solubility table to confirm that your target concentration is achievable in the selected solvent and conditions.
-
-
Possible Cause 2: The pH of the buffer is close to the isoelectric point (pI ≈ 6.0).
-
Possible Cause 3: Insufficient agitation or time.
Issue 2: The this compound solution appears cloudy or forms a precipitate over time.
-
Possible Cause 1: The solution is supersaturated.
-
Solution: This can occur if the solution was heated to dissolve the compound and then cooled. The solubility may have been exceeded at the lower temperature. Try gently warming the solution to redissolve the precipitate before use. For future preparations, consider using a lower concentration or a different solvent system.
-
-
Possible Cause 2: Change in pH.
-
Solution: If other components were added to the solution, the pH may have shifted towards the isoelectric point of this compound, causing it to precipitate. Measure the pH and adjust as necessary.
-
-
Possible Cause 3: Solvent evaporation.
-
Solution: Ensure your container is tightly sealed during storage to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.
-
Sonication (Optional): If the powder does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes.[10]
-
pH Adjustment (If necessary): If solubility is an issue, adjust the pH away from the isoelectric point (~6.0) using dilute HCl or NaOH.
-
Sterile Filtration: Filter the solution through a 0.22 μm sterile filter into a new sterile container.[8]
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term or -80°C for long-term storage.[9]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
correcting for natural isotope abundance in L-Leucine-d2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Leucine-d2 in stable isotope tracing experiments. Accurate correction for natural isotope abundance is critical for obtaining reliable data on metabolic flux and protein dynamics.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it a concern in this compound experiments?
A1: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, hydrogen contains a small amount of deuterium (B1214612) (²H or D), and oxygen and nitrogen also have naturally occurring heavy isotopes.[1][2] In this compound tracing studies, the goal is to measure the incorporation of the d2-labeled leucine (B10760876). However, the mass spectrometer also detects the heavy isotopes that are naturally present in unlabeled L-Leucine. This natural isotopic distribution can overlap with the signal from your d2-labeled tracer, leading to an overestimation of isotopic enrichment if not corrected.[1][3]
Q2: What are the consequences of failing to correct for natural isotope abundance?
A2: Neglecting to correct for natural isotope abundance can lead to significant misinterpretation of your data. The primary consequences are:
-
Overestimation of Isotopic Enrichment: The M+1 and M+2 peaks of the unlabeled L-Leucine will be incorrectly attributed to the incorporation of the d2 label, leading to artificially inflated enrichment values.
-
Inaccurate Quantification: In isotope dilution mass spectrometry, failing to correct for the contribution of natural isotopes in both the analyte and the internal standard can lead to inaccurate concentration measurements.
Q3: What software tools are available for natural isotope abundance correction?
A3: Several software tools are available to perform the complex calculations required for natural isotope abundance correction. Manual correction is not recommended for molecules as complex as L-Leucine due to the high probability of error.[5] Commonly used software includes:
-
IsoCor: A Python-based tool for correcting for natural isotope abundance and tracer impurity.[4]
-
IsoCorrectoR: An R-based package that can handle MS and MS/MS data and also corrects for tracer impurity.[4][6]
-
AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments (e.g., ¹³C and ²H).[7]
These tools typically require the chemical formula of the analyte (and any derivatization agents) and the measured mass isotopomer distribution as input.
Q4: My corrected data shows negative values for some isotopologues. What does this mean?
A4: Negative values in your corrected mass isotopomer distribution are not physically possible and indicate an error in the correction process or the raw data. Common causes include:
-
Incorrect Molecular Formula: The correction algorithm relies on the precise elemental composition of the molecule being analyzed. Ensure the formula for L-Leucine (C6H13NO2) and any derivatizing agents is correct.
-
Inaccurate Natural Abundance Values: While generally constant, slight variations in natural abundance can occur. However, significant deviations are more likely due to using incorrect values in the correction software.
-
Poor Quality Raw Data: High background noise, low signal intensity, or overlapping peaks in your mass spectrometry data can lead to inaccurate measurements of the raw mass isotopomer distribution, which in turn leads to errors in the correction.
Q5: What is the kinetic isotope effect (KIE) and should I be concerned about it with this compound?
A5: The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to slower enzymatic reactions.[8] For this compound, if the deuterated positions are involved in a rate-limiting step of a metabolic conversion, you might observe a slightly slower metabolism of the labeled leucine compared to the unlabeled version. While often small, it is a factor to be aware of, especially when calculating absolute metabolic fluxes.[8]
Troubleshooting Guides
This section addresses common problems encountered during this compound tracing experiments.
Problem: Overestimation of Isotopic Enrichment
| Possible Cause | Troubleshooting Steps |
| Failure to correct for natural isotope abundance. | This is the most common cause. The M+1 and M+2 peaks of unlabeled L-Leucine are being mistaken for d1 and d2 labeled species. Solution: Implement a natural isotope abundance correction workflow using appropriate software. |
| Co-eluting isobaric compounds. | A compound with the same nominal mass as a labeled isotopologue of L-Leucine may be co-eluting and interfering with the measurement. Solution: Improve chromatographic separation to resolve the interfering peak. If separation is not possible, a different fragment ion for quantification may be necessary. |
| Incorrectly defined mass isotopologues. | The software analyzing the mass spectrometry data may be incorrectly integrating the peaks for each isotopologue. Solution: Manually inspect the raw data to ensure that the peaks for M+0, M+1, M+2, etc., are being correctly identified and integrated. |
Problem: High Variability in Replicate Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation. | Variability in cell quenching, metabolite extraction, or derivatization can lead to inconsistent results. Solution: Standardize all sample preparation steps. Ensure rapid and complete quenching of metabolism. Use precise pipetting for all reagents. |
| Instrument instability. | Fluctuations in the mass spectrometer's performance can cause variability. Solution: Run a system suitability test before your sample analysis to ensure the instrument is performing optimally. Check for stable spray in electrospray ionization. |
| Low signal intensity. | If the signal for L-Leucine is weak, the signal-to-noise ratio will be low, leading to higher variability in peak integration. Solution: Optimize sample preparation to increase the concentration of L-Leucine. Adjust mass spectrometer parameters (e.g., injection volume, ionization source settings) to improve signal. |
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
This table provides the accepted natural abundance values for the stable isotopes of elements present in L-Leucine (C6H13NO2). These values are essential for accurate correction calculations.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Data sourced from IUPAC reports.[9]
Table 2: Example of Natural Isotope Abundance Correction for this compound
The following table illustrates the impact of natural isotope abundance correction on a hypothetical dataset for L-Leucine (C6H13NO2) with a 50% enrichment of the d2 isotopologue.
| Mass Isotopologue | Measured (Uncorrected) Abundance (%) | Corrected Abundance (%) |
| M+0 (Unlabeled) | 46.5 | 50.0 |
| M+1 | 3.5 | 0.0 |
| M+2 (d2-labeled) | 48.0 | 50.0 |
| M+3 | 1.5 | 0.0 |
| M+4 | 0.5 | 0.0 |
Note: The uncorrected data shows apparent M+1, M+3, and M+4 peaks due to the natural abundance of ¹³C, ¹⁵N, and ¹⁸O in both the unlabeled and d2-labeled L-Leucine. The correction process removes these contributions to reveal the true isotopic enrichment.
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound from Cell Culture
This protocol provides a general workflow for the analysis of this compound incorporation in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the growth medium with a medium containing a known concentration of this compound.
-
Incubate for a time course appropriate for the biological question.
-
Prepare parallel cultures with unlabeled L-Leucine as a control.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable chromatography column for amino acid analysis (e.g., a HILIC column).
-
Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for unlabeled L-Leucine and this compound, as well as their respective isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of L-Leucine.
-
Use appropriate software to correct the measured mass isotopomer distributions for natural isotope abundance.
-
Calculate the isotopic enrichment of this compound.
-
Visualizations
Caption: Workflow for this compound stable isotope tracing experiments.
Caption: The logic of natural isotope abundance correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural abundance - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: L-Leucine-d2 Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of L-Leucine-d2.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
A1: this compound is expected to follow the same primary degradation pathway as unlabeled L-Leucine. The deuterium (B1214612) label at the second carbon position serves as a tracer for metabolic studies and does not fundamentally alter its catabolism. The pathway begins with a reversible transamination to α-ketoisocaproate (α-KIC), primarily catalyzed by branched-chain aminotransferase (BCAT) in skeletal muscle, adipose tissue, and the liver.[1][2] Subsequently, α-KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[3] This is a key regulatory step in leucine (B10760876) metabolism. The resulting isovaleryl-CoA then enters further catabolic steps, ultimately yielding acetyl-CoA and acetoacetate, making leucine a ketogenic amino acid.[3]
Q2: Why is this compound used in metabolic studies?
A2: this compound is a stable isotope-labeled compound used as a tracer in metabolic research.[4] The deuterium atoms make the molecule heavier than its natural counterpart, allowing it to be distinguished and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This enables researchers to track the metabolic fate of exogenously administered leucine, and to precisely quantify its absorption, distribution, metabolism, and excretion (ADME) in complex biological systems.[6]
Q3: What are the key enzymes involved in L-Leucine degradation?
A3: The initial and key enzymes in L-leucine degradation are:
-
Branched-chain aminotransferase (BCAT): Catalyzes the reversible transamination of L-leucine to α-ketoisocaproate (α-KIC).[1][2]
-
Branched-chain α-ketoacid dehydrogenase (BCKDH) complex: Catalyzes the irreversible oxidative decarboxylation of α-KIC.[3]
Q4: How does the metabolism of L-Leucine differ from D-Leucine?
A4: The metabolic pathways of L-leucine and D-leucine are initiated by different, stereospecific enzymes. L-leucine is metabolized by BCAT, primarily in the muscle and liver.[1] In contrast, D-leucine is primarily metabolized by D-amino acid oxidase (DAO) in the kidneys and liver, which converts it to α-KIC.[1][6] Although both pathways converge at the formation of α-KIC, the initial enzymatic step and tissue localization differ significantly.[1]
Troubleshooting Guides
Issue 1: Low or no detection of this compound or its metabolites in plasma/tissue samples.
-
Possible Cause 1: Inefficient sample preparation. Protein precipitation is a critical step to remove interfering proteins before analysis. Incomplete precipitation can lead to signal suppression in mass spectrometry.
-
Troubleshooting Tip: Ensure thorough vortexing after adding the precipitation agent (e.g., sulfosalicylic acid or ice-cold methanol). Allow for sufficient incubation time at the recommended temperature (e.g., 4°C for 30 minutes for sulfosalicylic acid or -20°C for 20 minutes for methanol) to maximize protein removal.[6]
-
-
Possible Cause 2: Suboptimal LC-MS/MS parameters. Incorrect mass transitions (precursor and product ions) or ionization settings will lead to poor sensitivity.
-
Troubleshooting Tip: Optimize the multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites. For instance, a potential transition for a related compound, D-Leucine-d10, is m/z 142.1 → 96.1.[6] Use a suitable internal standard, such as a different deuterated variant of leucine (e.g., L-Leucine-d7), to normalize for extraction efficiency and matrix effects.[6]
-
-
Possible Cause 3: Inappropriate administration dose. The administered dose of this compound may be too low to be detected above the background noise.
-
Troubleshooting Tip: For in vivo studies in rats, a typical starting dose for pharmacokinetic studies is in the range of 1-5 mg/kg.[6] This may need to be optimized based on the specific experimental model and analytical sensitivity.
-
Issue 2: High variability in quantitative results between samples.
-
Possible Cause 1: Inconsistent sample collection and handling. Differences in the timing of sample collection or storage conditions can introduce variability.
-
Troubleshooting Tip: Standardize the protocol for sample collection, including the time points post-administration. Immediately after collection, process the samples (e.g., centrifuge blood to separate plasma) and store them at a consistent temperature, such as -80°C, until analysis.[1]
-
-
Possible Cause 2: Matrix effects in mass spectrometry. Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte, leading to signal enhancement or suppression.
-
Troubleshooting Tip: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Construct the calibration curve in the same matrix as the samples (e.g., blank plasma) to ensure accuracy.[6]
-
Quantitative Data
Table 1: Example LC-MS/MS Parameters for Deuterated Leucine Analysis
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| Precursor Ion (m/z) for D-Leucine-d10 | 142.1 | [6] |
| Product Ion (m/z) for D-Leucine-d10 | 96.1 | [6] |
| Internal Standard (example) | D/L-Leucine-d7 (m/z 139.2 → 93.0) | [6] |
| Calibration Range (for D-Leucine) | 0.001 - 1 µg/mL in plasma | [6] |
Table 2: Example Pharmacokinetic Parameters from a Study with Oral Leucine Metabolite (HMB)
| Analyte | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) |
| HMB (after HMB ingestion) | 408 ± 27 µM | 30 min |
| Leucine (after Leu ingestion) | Not specified, but plasma levels increased | Not specified |
Note: This data is for the leucine metabolite HMB and is provided as an illustrative example of pharmacokinetic data that can be obtained.
Experimental Protocols
Protocol 1: In Vivo Administration of Deuterated Leucine
This protocol is adapted from studies using deuterated leucine isotopes and should be optimized for this compound.
-
Preparation of Infusion Solution: Dissolve this compound in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration. A typical starting dose for pharmacokinetic studies in rats is 1-5 mg/kg.[6]
-
Sterilization: Ensure the solution is sterile by filtering it through a 0.22 µm filter.[6]
-
Animal Preparation: Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane).[6]
-
Administration: Administer the solution via the desired route (e.g., intravenous bolus or infusion).
-
Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., L-Leucine-d7).[6]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a triple quadrupole mass spectrometer with an ESI source.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Set the appropriate precursor and product ion m/z values for this compound and the internal standard.
-
Chromatography: Use a suitable C18 column with a gradient or isocratic mobile phase to achieve separation.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma and prepared using the same extraction method.
-
Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
dealing with L-Leucine-d2 racemization during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering L-Leucine-d2 racemization during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound racemization and why is it a concern in my experiments?
A1: Racemization is the process where a pure enantiomer, in this case, this compound, converts into a mixture of both its L- and D-isomers. This is a significant concern because the biological activity of these isomers can differ substantially. For instance, in drug development and metabolic studies, the presence of the D-isomer can lead to inaccurate quantification, misinterpretation of metabolic pathways, and potentially unforeseen toxicological effects.
Q2: How does the deuterium (B1214612) atom in this compound affect racemization?
A2: The deuterium atom at the alpha-carbon (the chiral center) of this compound significantly reduces the rate of racemization. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with the carbon than hydrogen. As racemization typically proceeds through the removal of this alpha-proton (or deuteron), more energy is required to break the C-D bond, thus slowing down the racemization process compared to non-deuterated L-Leucine.
Q3: What are the primary causes of this compound racemization during sample preparation?
A3: The main factors that can induce racemization of this compound during sample preparation include:
-
Harsh pH conditions: Both strongly acidic and, particularly, alkaline conditions can accelerate racemization.
-
Elevated temperatures: Higher temperatures, especially during steps like protein hydrolysis, significantly increase the rate of racemization.[1]
-
Prolonged exposure to certain reagents: Some reagents used in derivatization or other sample preparation steps can promote racemization.
-
Presence of certain metal ions: Some metal ions can catalyze the racemization process.
Troubleshooting Guide
Issue: I am observing a higher than expected D/L ratio for Leucine-d2 in my samples after analysis.
This common issue can often be traced back to the sample preparation workflow. Follow these steps to identify and mitigate the source of racemization.
Troubleshooting Workflow
References
Technical Support Center: Ensuring Complete Incorporation of L-Leucine-d2 in SILAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and accurate incorporation of L-Leucine-d2 in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete this compound incorporation in SILAC experiments?
A1: The most common reason for incomplete labeling is an insufficient number of cell doublings in the "heavy" SILAC medium. For most cell lines, a minimum of five to six cell doublings is necessary to ensure that the pre-existing "light" proteins are diluted out and replaced with newly synthesized proteins containing this compound.[1][2] For slow-growing cell lines, an even longer culture period may be required.
Q2: How does the serum used in cell culture affect this compound incorporation?
A2: Standard Fetal Bovine Serum (FBS) contains endogenous "light" L-Leucine, which competes with the "heavy" this compound in your SILAC medium, leading to incomplete labeling.[2] It is crucial to use dialyzed FBS (dFBS), from which small molecules like amino acids have been removed, to ensure the exclusive incorporation of the labeled amino acid.[2][3]
Q3: How can I verify the incorporation efficiency of this compound in my cells?
A3: Before conducting the main experiment, it is highly recommended to perform a quality control check.[2] This involves harvesting a small aliquot of cells cultured in the "heavy" medium, extracting the proteins, digesting them into peptides, and analyzing them by mass spectrometry (MS).[2][4] By examining the mass spectra of several abundant leucine-containing peptides, you can determine the ratio of the heavy to light forms. An incorporation efficiency of over 95% is generally considered acceptable for most SILAC experiments.[4][5]
Q4: Can the concentration of this compound in the medium impact labeling efficiency?
A4: Yes, using a suboptimal concentration of this compound can affect both cell health and labeling efficiency. The concentration of the heavy amino acid should be the same as the normal L-Leucine concentration in your standard "light" medium.[6] If you observe poor cell growth or consistently low labeling, you may need to optimize the this compound concentration for your specific cell line.
Q5: Are there any metabolic issues, like amino acid conversion, that I should be aware of when using this compound?
A5: While the metabolic conversion of arginine to proline is a known issue in SILAC experiments using heavy arginine, L-Leucine is an essential amino acid that is not readily synthesized or converted by most mammalian cell lines.[2] Therefore, metabolic conversion is not a common problem when using this compound. However, it is always good practice to be aware of the specific metabolic characteristics of your cell line.
Q6: Is there a difference in using this compound versus other deuterated forms like L-Leucine-d3 or L-Leucine-d10?
A6: The principles and troubleshooting for ensuring complete incorporation are the same for different deuterated forms of L-Leucine. The choice between this compound, -d3, or -d10 will result in a different mass shift in the mass spectrometer, but the biological incorporation process is identical. Published studies have shown successful and complete incorporation with various deuterated forms of leucine (B10760876).
Troubleshooting Guide: Incomplete this compound Incorporation
| Symptom | Possible Cause | Recommended Solution |
| Low heavy-to-light ratios for most peptides. | Insufficient cell doublings. | Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium. For slow-growing cells, extend the culture period. |
| Contamination with "light" L-Leucine from serum. | Use dialyzed Fetal Bovine Serum (dFBS) exclusively. | |
| Incorrect concentration of this compound. | Ensure the molar concentration of this compound in the heavy medium matches that of normal L-Leucine in the light medium. | |
| Heterogeneous labeling (presence of both light and heavy forms of the same peptide). | Contamination of the heavy medium with "light" L-Leucine. | Prepare fresh SILAC media and use dedicated sterile techniques and equipment. Ensure the use of dialyzed FBS. |
| Poor cell health affecting protein synthesis. | Monitor cell morphology and growth rate. Optimize cell culture conditions if necessary. | |
| Variability in labeling efficiency between experiments. | Inconsistent cell passage number. | Standardize the number of cell passages for all SILAC experiments. |
| Degradation of this compound in the medium. | Prepare fresh SILAC media and avoid prolonged storage. |
Detailed Experimental Protocol: SILAC Labeling with this compound
This protocol outlines the key steps for a standard SILAC experiment using this compound.
Materials:
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Standard cell culture reagents and consumables
-
Mass spectrometer for analysis
Procedure:
-
Media Preparation:
-
Light Medium: Prepare the Leucine-free medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (typically 10%). Add "light" L-Leucine to the final concentration required for your cell line.
-
Heavy Medium: Prepare the Leucine-free medium as above, supplementing with dFBS. Add "heavy" this compound to the same final concentration as the "light" L-Leucine.
-
-
Cell Adaptation and Labeling:
-
Split your cell line into two populations.
-
Culture one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for a minimum of five to six doublings to ensure complete incorporation of the respective amino acids.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, harvest a small number of cells from the "heavy" labeled population.
-
Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
Analyze the peptides by LC-MS/MS to confirm >95% incorporation of this compound.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply your experimental conditions (e.g., drug treatment vs. vehicle control) to the two cell populations.
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from each population to ensure accurate mixing.
-
-
Sample Mixing and Preparation:
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Process the protein lysate for mass spectrometry analysis (e.g., protein digestion, peptide cleanup).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use SILAC-aware software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Visualizations
Caption: Experimental workflow for a typical SILAC experiment using this compound.
References
Validation & Comparative
A Head-to-Head Comparison: L-Leucine-d2 vs. L-Leucine-13C for Protein Synthesis Studies
For researchers, scientists, and drug development professionals, the precise measurement of protein synthesis is critical for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are indispensable tools in these investigations, with L-Leucine-d2 and L-Leucine-13C being two common choices. This guide provides an objective, data-driven comparison of these two isotopic tracers to inform experimental design and ensure the accuracy and reliability of research findings.
The fundamental principle behind using stable isotope-labeled L-Leucine is to trace its incorporation into newly synthesized proteins. By measuring the enrichment of the labeled leucine (B10760876) in proteins over time, researchers can calculate the fractional synthetic rate (FSR) of those proteins. The choice between a deuterated (d2) and a carbon-13 (13C) labeled leucine, however, can significantly impact the experimental outcome and data interpretation.
Principle of the Matter: A Comparative Overview
The primary distinction between this compound and L-Leucine-13C lies in the potential for a "kinetic isotope effect" with deuterated tracers. The larger mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) compared to that between ¹³C and ¹²C can lead to slight differences in the biochemical handling of the labeled versus the unlabeled molecule. This can potentially influence enzymatic reactions and transport processes, introducing a bias in the measurement of protein synthesis.
For the highest level of accuracy and precision in quantitative bioanalysis, a 13C-labeled internal standard is often considered the superior choice when available.[1] Its ability to perfectly co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1] While a deuterated internal standard can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects.[1]
| Feature | This compound | L-Leucine-13C |
| Isotope Effect | Possible, due to the significant mass difference between deuterium and hydrogen, potentially affecting reaction rates. | Minimal to none, as the mass difference between ¹³C and ¹²C is smaller, leading to more similar physicochemical properties to the unlabeled molecule. |
| Analytical Accuracy | May be slightly lower due to potential chromatographic separation from the unlabeled analyte and kinetic isotope effects. | Generally higher, with better co-elution with the unlabeled analyte, leading to more accurate quantification.[1] |
| Isotopic Stability | Generally high, but deuterium atoms can be susceptible to back-exchange with hydrogen in some instances. | High, as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. |
| Cost-Effectiveness | Often more cost-effective to synthesize. | Synthesis can be more complex and costly. |
| Mass Shift | Provides a +2 Da mass shift. | Provides a +1 to +6 Da mass shift depending on the number of labeled carbons. |
Experimental Evidence: Insights from Comparative Studies
While direct head-to-head studies exclusively comparing this compound and L-Leucine-13C for protein synthesis are limited, research comparing deuterated and 13C-labeled tracers for other amino acids provides valuable insights. For instance, a study comparing endogenously introduced d9-leucine with infused 13C6-phenylalanine for measuring muscle protein synthesis found that blood d9-leucine enrichment provided a closer estimate of the muscle fluid amino acid enrichment.[2][3] This suggests that the choice of tracer and the experimental design can influence the accuracy of the precursor pool enrichment, a critical factor in calculating FSR.
The study reported that the blood-to-muscle fluid amino acid enrichment ratio was lower for d9-leucine compared to 13C6-phenylalanine, both in the basal state and during amino acid infusion.[2]
| Tracer | Basal Blood-to-Muscle Fluid Enrichment Ratio | Amino Acid Infusion Blood-to-Muscle Fluid Enrichment Ratio |
| d9-Leucine | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 13C6-Phenylalanine | 2.5 ± 0.1 | 1.2 ± 0.1 |
Data adapted from a study comparing d9-leucine and 13C6-phenylalanine.[2]
These findings highlight the importance of carefully considering the tracer and the precursor pool when designing protein synthesis studies.
Key Signaling Pathway: The Role of Leucine in mTOR Activation
L-Leucine is not just a building block for proteins; it is also a critical signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of protein synthesis.[1] Understanding this pathway is crucial for interpreting the results of protein synthesis studies using leucine tracers.
Experimental Protocols: Measuring Protein Synthesis
Two common methods for measuring muscle protein synthesis using stable isotope-labeled leucine are the primed constant infusion and the flooding dose techniques.
Primed Constant Infusion with L-[1-13C]-Leucine
This method involves a priming dose of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady state of tracer enrichment in the precursor pool.
References
- 1. benchchem.com [benchchem.com]
- 2. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Leucine-d2 and L-Leucine-15N as Metabolic Tracers
In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating the intricate dynamics of biochemical pathways. Among these, isotopically labeled L-leucine is frequently employed to study protein synthesis and amino acid metabolism due to its essential role in these processes. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled leucine (B10760876) tracers: L-Leucine-d2 and L-Leucine-15N. By examining their respective properties, applications, and analytical considerations, researchers, scientists, and drug development professionals can make informed decisions when selecting the appropriate tracer for their experimental needs.
Core Principles of L-Leucine Tracers
Stable isotope tracers, such as this compound (deuterium-labeled) and L-Leucine-15N (nitrogen-15 labeled), contain a heavier, non-radioactive isotope of an element naturally present in the molecule. When introduced into a biological system, these labeled molecules participate in metabolic processes alongside their unlabeled counterparts. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms, allowing for the quantification of metabolic fluxes and the tracing of atomic fates through various pathways.
This compound incorporates deuterium (B1214612) (²H), a stable isotope of hydrogen. The increased mass due to the deuterium label allows for its detection and quantification. Deuterium-labeled tracers are particularly useful for their safety in human studies and the relatively low natural abundance of deuterium, which provides a clean background for analysis.[1]
L-Leucine-15N contains a stable isotope of nitrogen, ¹⁵N. This tracer is invaluable for directly investigating nitrogen metabolism, including amino acid transamination, synthesis, and incorporation into proteins.[2]
Quantitative Data Comparison
The selection of a metabolic tracer is often guided by specific quantitative parameters that can influence experimental design and data interpretation. The following table summarizes key quantitative data for this compound and L-Leucine-15N.
| Feature | This compound | L-Leucine-15N |
| Isotopic Label | Deuterium (²H) | Nitrogen-15 (¹⁵N) |
| Mass Shift (vs. unlabeled) | +2 Da | +1 Da |
| Primary Application | Protein synthesis, amino acid kinetics | Nitrogen flux, protein turnover, transamination |
| Potential for Kinetic Isotope Effect (KIE) | Possible, depending on the position of the label.[3] | Generally considered negligible for nitrogen. |
| Metabolic Scrambling | Less common for the carbon skeleton. | The ¹⁵N label can be transferred to other amino acids via transamination.[4][5] |
| Common Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | GC-MS, LC-MS/MS, Isotope Ratio Mass Spectrometry (IRMS) |
| Considerations for Precursor Pool Enrichment | Intracellular conversion of some deuterated leucines (e.g., d10 to d9) can provide a more accurate precursor pool representation.[5] | The choice of precursor pool (e.g., plasma vs. intracellular) is critical and can be a source of error. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized methodologies for conducting a protein synthesis study using either this compound or L-Leucine-15N.
Experimental Protocol for Measuring Muscle Protein Synthesis with this compound
-
Subject Preparation: Subjects should be fasted overnight to achieve a post-absorptive baseline state.
-
Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and a contralateral hand vein, which may be heated to obtain arterialized blood samples.
-
Tracer Infusion: Administer a primed, continuous intravenous infusion of this compound. The priming dose helps to rapidly achieve isotopic steady state in the plasma.
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma this compound enrichment.
-
Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the tissue in liquid nitrogen.
-
Sample Processing:
-
Plasma: Deproteinize plasma samples and prepare them for analysis of this compound enrichment.
-
Muscle Tissue: Homogenize the muscle tissue, precipitate proteins, and hydrolyze the protein pellet to release constituent amino acids. Isolate the amino acids from the hydrolysate.
-
-
Analytical Measurement: Determine the enrichment of this compound in the plasma (precursor pool) and in the protein-bound leucine from the muscle biopsies using GC-MS or LC-MS/MS.
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/hour) = [(E_p2 - E_p1) / (E_a * t)] * 100
-
Where:
-
E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at the start and end of the infusion, respectively.
-
E_a is the average enrichment of this compound in the precursor pool (plasma or intracellular).
-
t is the duration of the infusion in hours.
-
-
Experimental Protocol for Measuring Protein Turnover with L-Leucine-15N
-
Subject Preparation and Catheterization: Follow the same procedures as for the this compound protocol.
-
Tracer Infusion: Initiate a primed, continuous intravenous infusion of L-Leucine-15N.
-
Sample Collection: Collect blood and muscle biopsy samples at timed intervals as described in the this compound protocol.
-
Sample Processing:
-
Plasma: Prepare plasma samples for the analysis of L-Leucine-15N enrichment and the enrichment of other amino acids to assess for label scrambling.
-
Muscle Tissue: Process muscle biopsies to isolate protein-bound amino acids.
-
-
Analytical Measurement: Use GC-MS or LC-MS/MS to determine the ¹⁵N enrichment in leucine and other amino acids in both plasma and muscle protein hydrolysates.
-
Data Analysis: Calculate the FSR using the formula described above. Additionally, the ¹⁵N enrichment in other amino acids can be used to assess the extent of nitrogen flux and transamination.
Mandatory Visualizations
References
- 1. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trioctanoin infusion increases in vivo leucine oxidation: a lesson in isotope modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d2 as an Internal Standard for Amino Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is critical for advancing research in areas ranging from metabolic disorders to oncology. In liquid chromatography-mass spectrometry (LC-MS) based amino acid analysis, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of L-Leucine-d2 against other common internal standards, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process, from sample preparation to detection, to compensate for any variability. Here, we compare the performance of this compound, a deuterated SIL internal standard, with two common alternatives: ¹³C-labeled L-Leucine and a non-isotope-labeled structural analog, Norvaline.
Table 1: Comparison of Key Validation Parameters for Different Internal Standards
| Validation Parameter | This compound (Deuterated SIL-IS) | ¹³C-labeled L-Leucine (¹³C SIL-IS) | Norvaline (Structural Analog) |
| Linearity (r²) | >0.995 | >0.998 | >0.990 |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Within ±15% |
| Precision (%RSD) | <10% | <5% | <15% |
| Matrix Effect (%CV) | <15% | <10% | Can be significant (>20%) |
| Co-elution with Analyte | May exhibit slight chromatographic shift | Perfect co-elution | Separated chromatographically |
This data is representative of typical performance characteristics for each class of internal standard in well-validated LC-MS/MS methods.
As the data indicates, while this compound provides high accuracy and precision, ¹³C-labeled internal standards often exhibit slightly better performance due to perfect co-elution with the analyte, which allows for the most effective compensation of matrix effects.[1] Deuterated standards like this compound can sometimes show a slight chromatographic shift due to the "isotope effect," where the C-D bond is slightly stronger than the C-H bond.[2] However, this shift is usually minimal and manageable with modern chromatographic systems. Non-deuterated structural analogs like Norvaline are a more cost-effective option but are more susceptible to differential matrix effects and variations in extraction recovery, leading to lower accuracy and precision.[1]
Experimental Protocols
Below are detailed methodologies for the quantification of amino acids in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for removing proteins from plasma samples.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL this compound working solution to each tube.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC autosampler vial for injection.
LC-MS/MS Analysis
This section outlines the conditions for chromatographic separation and mass spectrometric detection.
Table 2: LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 95:5 Acetonitrile:Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Gradient Elution | 0-2 min: 95% B; 2-8 min: 95-50% B; 8-8.1 min: 50-95% B; 8.1-12 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Exemplary MRM Transitions for Selected Amino Acids and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Leucine | 132.1 | 86.1 |
| This compound (IS) | 134.1 | 88.1 |
| L-Alanine | 90.1 | 44.1 |
| L-Valine | 118.1 | 72.1 |
| L-Phenylalanine | 166.1 | 120.1 |
| L-Methionine | 150.1 | 104.1 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key biological pathway where amino acid analysis is crucial.
References
Distinguishing L-Leucine-d2 from Isobaric Isoleucine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate differentiation of structurally similar molecules is paramount. This guide provides a comprehensive comparison of analytical techniques to distinguish L-Leucine-d2 from its isobaric isomer, isoleucine. While sharing the same nominal mass, their distinct structural properties and the isotopic labeling of this compound allow for their effective separation and identification using modern analytical methods.
The Challenge of Isobaric Compounds
L-Leucine and isoleucine are constitutional isomers with the same chemical formula (C₆H₁₃NO₂) and, consequently, the same molecular weight. This makes their differentiation by standard mass spectrometry challenging. The introduction of two deuterium (B1214612) atoms in this compound adds another layer of complexity, as it remains isobaric with underivatized isoleucine at the nominal mass level, although high-resolution mass spectrometry can distinguish them. This guide explores chromatographic and mass spectrometric techniques, along with Nuclear Magnetic Resonance (NMR) spectroscopy, to overcome these challenges.
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and isoleucine across various analytical platforms.
Chromatographic Separation
Deuterated compounds often exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, typically eluting earlier from a reversed-phase column.
| Parameter | This compound (Expected) | Isoleucine | Method |
| Retention Time (min) | Slightly < 7.8 | ~7.8 | UPLC with AccQ•Tag Ultra C18 |
| Resolution (Rs) | - | >1.5 (from Leucine) | UPLC |
Note: The retention time for this compound is an expected value based on the general observation that deuterated compounds elute slightly earlier than their non-deuterated analogs under reversed-phase conditions.
Mass Spectrometry
High-resolution mass spectrometry can differentiate this compound and isoleucine based on their exact mass. Furthermore, tandem mass spectrometry (MS/MS) techniques produce characteristic fragment ions that allow for unambiguous identification.
| Parameter | This compound | Isoleucine | Method |
| Monoisotopic Mass (Da) | 133.1072 | 131.0946 | High-Resolution MS |
| Precursor Ion [M+H]⁺ (m/z) | 134.1145 | 132.1021 | MS |
| Characteristic Fragment Ions (m/z) | Loss of C₃H₅D₂ (45 Da) | Loss of C₂H₅ (29 Da) and C₃H₇ (43 Da) | EAD/ETD-HCD/CID |
| Diagnostic w-ion (from z-ion) | z - 45 | z - 29 | EAD/ETD-HCD |
Note: The fragmentation of this compound is predicted based on the known fragmentation of leucine (B10760876), with a +2 Da shift in the neutral loss corresponding to the deuterated side chain.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can distinguish this compound and isoleucine based on their unique chemical shifts arising from their different molecular structures. The deuterium substitution in this compound will lead to the absence of signals at the corresponding positions in the ¹H NMR spectrum and altered splitting patterns.
| Nucleus | This compound (Expected Chemical Shift, ppm) | Isoleucine (Chemical Shift, ppm) |
| α-H | 3.72 (reduced intensity/absent) | 3.61 |
| β-H | 1.70 | 1.93 |
| γ-H | 1.70 | 1.45, 1.19 |
| δ-CH₃ | 0.95 | 0.93 |
| γ-CH₃ | - | 1.02 |
| α-C | ~53 | ~60 |
| β-C | ~42 | ~38 |
| γ-C | ~25 | ~26, ~16 |
| δ-C | ~23, ~22 | ~12 |
Note: The chemical shifts for this compound are based on the known shifts for L-Leucine, with the understanding that the signals for the deuterated positions will be absent in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum may show altered splitting.
Experimental Protocols
Ultra-Performance Liquid Chromatography (UPLC)
This protocol describes the separation of leucine and isoleucine using UPLC with pre-column derivatization, which can be adapted for this compound.
1. Sample Preparation:
-
Prepare a standard solution of the amino acids in a suitable solvent (e.g., 0.1 N HCl).
-
For derivatization, mix 10 µL of the sample with 70 µL of borate (B1201080) buffer.
-
Add 20 µL of AccQ•Tag™ Ultra derivatizing reagent solution.
-
Vortex the mixture and heat at 55 °C for 10 minutes.[1]
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class System
-
Column: AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: AccQ•Tag Ultra Eluent A
-
Mobile Phase B: AccQ•Tag Ultra Eluent B
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 49 °C
-
Detection: UV at 260 nm
-
Gradient: A detailed gradient table should be followed as per the manufacturer's instructions.
Tandem Mass Spectrometry (MS/MS) for Isobaric Differentiation
Electron-based dissociation methods are particularly effective for distinguishing leucine and isoleucine.
1. Sample Introduction:
-
Infuse the sample directly or introduce it via an LC system.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Acquire a full scan to identify the precursor ion of interest (m/z 134.1 for this compound [M+H]⁺ and m/z 132.1 for isoleucine [M+H]⁺).
-
MS/MS Fragmentation:
-
Electron Activated Dissociation (EAD) or Electron Transfer Dissociation (ETD): Isolate the precursor ion and subject it to fragmentation. This will induce cleavage of the amino acid side chain.
-
Collision-Induced Dissociation (CID): While less specific for side-chain fragmentation, it can still provide some differentiating fragments.
-
-
Data Analysis: Analyze the resulting MS/MS spectrum for the presence of diagnostic fragment ions. For this compound, a characteristic neutral loss of the deuterated isobutyl group (C₃H₅D₂) would be expected. For isoleucine, characteristic losses of an ethyl group (C₂H₅) and a propyl group (C₃H₇) from the side chain are observed.
Mandatory Visualizations
Caption: Experimental workflow for distinguishing this compound from isoleucine.
Caption: Simplified L-Leucine-activated mTOR signaling pathway.
References
A Comparative Guide to the Quantification of L-Leucine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of L-Leucine-d2, a stable isotope-labeled amino acid crucial for metabolic research and drug development. We will delve into the performance of prominent techniques, offering supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific applications.
Method Performance Comparison
The selection of an analytical method for this compound quantification is critical for generating reliable and reproducible data. The two most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of their key validation parameters.
| Validation Parameter | LC-MS/MS for Leucine Isotopes[1][2] | GC-MS for Amino Acids (including Leucine)[1] |
| Linearity Range | 0.001 - 1000 µg/mL | Typically 1 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | ~0.001 µg/mL | ~0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% | Generally within ±15-20% |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% | Intra-day: <15%, Inter-day: <20% |
| Sample Preparation | Often direct injection after protein precipitation or solid-phase extraction (SPE) | Derivatization required |
| Throughput | High | Moderate |
| Matrix Effect | Can be significant, often compensated with a surrogate matrix and stable isotope-labeled internal standards.[1] | Addressed through derivatization and the use of internal standards.[1] |
A third, less common, but valuable technique is Nuclear Magnetic Resonance (NMR) spectroscopy. While it offers the advantage of being non-destructive and providing structural information, its sensitivity is generally lower than that of mass spectrometry-based methods.
| Validation Parameter | Quantitative NMR (qNMR) for Amino Acids |
| Linearity Range | Dependent on the specific nucleus and instrument, but generally in the µg/mL to mg/mL range. |
| Lower Limit of Quantification (LLOQ) | Typically in the µg/mL range. |
| Accuracy (% Bias) | Generally within ±10%. |
| Precision (%RSD) | Typically <5%. |
| Sample Preparation | Minimal, often just dissolution in a deuterated solvent with an internal standard. |
| Throughput | Low to moderate. |
| Matrix Effect | Less susceptible to matrix effects compared to MS, but buffer components can interfere. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible quantification of this compound.
LC-MS/MS Method for this compound Quantification
This method allows for the direct, sensitive, and specific quantification of this compound in biological matrices like human plasma.[1][2]
-
Sample Preparation:
-
A 100 µL aliquot of the plasma sample is used.
-
For calibration standards and quality control samples, a surrogate matrix like phosphate-buffered saline can be utilized.[1][2]
-
Extraction of this compound is performed using solid-phase extraction (SPE) with a cation exchange cartridge.[1][2]
-
The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic Separation:
-
A chiral column, such as a CHIRALPAK ZWIX(-), is used for the enantiomeric separation of D- and L-Leucine.[1][2]
-
An isocratic mobile phase is typically employed, consisting of a mixture like methanol/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v).[1][2]
-
The flow rate is maintained at a constant rate, for example, 0.5 mL/min.[1][2]
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., L-Leucine-d10) are monitored.
-
GC-MS Method for this compound Quantification
This method requires derivatization to increase the volatility of the amino acid for gas chromatography.[1]
-
Sample Preparation and Derivatization:
-
An aliquot of the sample is deproteinized, often with an acid like perchloric acid.
-
The supernatant is then dried.
-
A two-step derivatization process is common:
-
Oximation: To protect the keto group.
-
Silylation: Using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.
-
-
The derivatized sample is extracted into an organic solvent (e.g., toluene) for injection.[1]
-
-
GC-MS Analysis:
-
Mass Spectrometric Detection:
Visualizing the Workflow and a Key Biological Pathway
Diagrams are powerful tools for understanding complex analytical workflows and biological processes.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
References
A Comparative Analysis of Deuterated Leucine Isotopologues (d3, d7, d10) for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) stands as a robust and widely adopted technique for the accurate determination of relative protein abundance and turnover. Among the various stable isotope-labeled amino acids, deuterated leucine (B10760876) isotopologues—specifically d3, d7, and d10-leucine—have emerged as valuable tools. The choice of a specific isotopologue can significantly impact experimental design, mass spectrometry analysis, and data interpretation. This guide provides a comprehensive comparative analysis of d3, d7, and d10-deuterated leucine, supported by experimental principles and data to inform the selection of the most appropriate isotopologue for your research needs.
Performance Comparison of Deuterated Leucine Isotopologues
The selection of a deuterated leucine isotopologue is primarily dictated by the desired mass shift for mass spectrometry analysis and the specific requirements of the experimental system. While direct, head-to-head comparative studies are limited, the performance characteristics can be extrapolated from their individual applications and the principles of mass spectrometry.
| Parameter | L-Leucine-d3 | L-Leucine-d7 | L-Leucine-d10 |
| Mass Shift (Da) | +3 | +7 | +10 |
| Typical Applications | Quantitative proteomics (SILAC), Protein turnover studies.[1][2] | Protein turnover studies in whole organisms.[1] | Quantitative proteomics (SILAC), Metabolomics, Protein turnover studies.[3][4] |
| Resolution in MS | Provides a clear mass shift, easily resolvable in most modern mass spectrometers.[2] | Offers a larger mass shift, beneficial for avoiding spectral overlap.[1] | Provides the largest mass shift, ideal for high-resolution mass spectrometry and minimizing isotopic envelope overlap.[3][5] |
| Incorporation Efficiency | High, with complete incorporation typically achieved after five cell doublings in SILAC experiments.[2] | Effective for in vivo labeling through diet.[1] | High incorporation efficiency reported in systems capable of in vivo conversion from D- to L-isomers.[3] |
| Potential Issues | Minimal, though a smaller mass shift might be a limitation in complex spectra. | Limited published data on its use in cell culture-based SILAC. | The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[3] |
| Chromatographic Shift | Deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled counterpart.[6] | Expected to have a more pronounced chromatographic shift than d3-leucine due to a higher degree of deuteration.[7] | The highest degree of deuteration may lead to the most significant chromatographic shift.[7] |
Experimental Protocols
The following sections detail generalized experimental protocols for using deuterated leucine in SILAC-based protein turnover and quantitative proteomics studies.
I. SILAC Labeling for Quantitative Proteomics
This protocol outlines the steps for comparing protein abundance between two cell populations.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
"Light" population: Grow in a medium containing natural L-leucine.
-
"Heavy" population: Grow in a medium where the natural L-leucine is replaced with the desired deuterated leucine isotopologue (d3, d7, or d10).
-
Ensure complete incorporation of the "heavy" amino acid by passaging the cells for at least five doublings.[2]
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations while the other serves as a control.
3. Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification and Mixing:
-
Determine the protein concentration of the lysates from both populations.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
5. Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using an enzyme such as trypsin.
6. Peptide Fractionation and Desalting:
-
(Optional) Fractionate the peptide mixture to reduce complexity.
-
Desalt the peptides using a C18 column.
7. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
The mass difference between the deuterated and non-deuterated peptide pairs allows for their relative quantification.
8. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs.
-
These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.
II. Dynamic SILAC (Pulse-Chase) for Protein Turnover Analysis
This protocol is designed to measure the rates of protein synthesis and degradation.
1. Pulse Phase (Labeling):
-
Culture cells in a "heavy" medium containing the deuterated leucine isotopologue until the proteome is fully labeled.
2. Chase Phase (Switch to Light Medium):
-
Replace the "heavy" medium with a "light" medium containing natural L-leucine.
-
Collect cell samples at various time points after the medium switch.
3. Sample Preparation and LC-MS/MS Analysis:
-
Prepare protein lysates from each time point.
-
Digest the proteins and analyze the resulting peptides by LC-MS/MS as described in the previous protocol.
4. Data Analysis:
-
Quantify the ratio of "heavy" to "light" peptides for each protein at each time point.
-
The rate of decrease in the abundance of the "heavy" labeled protein over time corresponds to its degradation rate.
-
Conversely, to measure the synthesis rate, a "pulse" experiment can be performed where cells are switched from "light" to "heavy" medium, and the rate of incorporation of the "heavy" label is monitored.[4]
Visualizing Workflows and Pathways
SILAC Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using deuterated leucine.
Caption: General workflow for a SILAC experiment using deuterated leucine.
mTOR Signaling Pathway in Protein Synthesis
Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis. SILAC-based quantitative proteomics is a powerful tool to study the downstream effects of mTOR activation on the proteome.
Caption: Simplified mTOR signaling pathway activated by leucine.
Data Analysis Workflow for Protein Turnover
The following diagram outlines the logical steps involved in analyzing data from a dynamic SILAC experiment to determine protein turnover rates.
References
- 1. Application Note 29 â Determining Protein Turnover in Fish with D7-Leucine [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope labelling in vivo as an aid to protein identification in peptide mass fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Kinetic Isotope Effect of L-Leucine-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled amino acids is a cornerstone for in vivo studies of protein metabolism. L-leucine, an essential amino acid, plays a crucial role in muscle protein synthesis, making its labeled counterparts invaluable tracers.[1] This guide provides a comparative analysis of L-Leucine-d2 as a tracer for in vivo protein synthesis studies, with a focus on its kinetic isotope effect (KIE). Due to a lack of direct quantitative data on the KIE of this compound in the scientific literature, this guide draws comparisons from studies utilizing other deuterated leucine (B10760876) isotopes (e.g., L-Leucine-d3, L-Leucine-d9, L-Leucine-d10) and the widely used L-[1-¹³C]leucine.
The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered.[2] This is due to the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond. In the context of metabolism, this can influence the rate of enzymatic reactions involving the deuterated molecule. While the KIE for ¹³C-labeled compounds is generally negligible due to the small mass difference, the 100% mass increase from hydrogen to deuterium can result in a significant KIE.[2]
Comparison of L-Leucine Tracers for In Vivo Protein Synthesis Studies
The choice of a stable isotope tracer for in vivo studies of protein synthesis is critical and can influence the interpretation of results. While L-[1-¹³C]leucine has been a gold standard, deuterated leucine tracers are increasingly utilized. The following table summarizes key characteristics and findings related to different leucine tracers.
| Tracer | Key Characteristics & Findings | References |
| This compound | Direct comparative data on its in vivo kinetic isotope effect for protein synthesis is limited in the reviewed literature. Its utility is inferred from studies on other deuterated leucine isotopes. | |
| L-Leucine-d3 | Used in conjunction with L-[1-¹³C]leucine in dual-tracer studies to simultaneously assess different aspects of leucine metabolism. | [3] |
| L-Leucine-d9/d10 | L-Leucine-d10 is metabolized to L-Leucine-d9. The use of blood d9-leucine enrichment provides a closer estimate of the true precursor enrichment in the muscle fluid compared to blood enrichment of other tracers like ¹³C-phenylalanine. This is a significant advantage for accurately calculating muscle protein synthesis rates.[4][5] | [4][5] |
| L-[1-¹³C]leucine | Widely used and well-validated tracer for measuring protein synthesis.[6] The kinetic isotope effect is considered negligible.[2] It is often used as a benchmark for comparison with other tracers. | [2][6] |
Experimental Protocols
Accurate assessment of in vivo protein synthesis requires rigorous experimental design. Below are detailed methodologies adapted from literature for key experiments using stable isotope tracers.
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using this compound (Adapted from L-[1-¹³C]leucine protocols)
Objective: To determine the fractional synthetic rate (FSR) of muscle protein using a deuterated leucine tracer.
Methodology:
-
Subject Preparation: Human or animal subjects are typically studied in a post-absorptive state (overnight fast) to establish a baseline.
-
Tracer Administration: A primed, continuous intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve isotopic equilibrium in the precursor pool.
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period to measure the isotopic enrichment of this compound in the plasma, which serves as a surrogate for the precursor pool enrichment.
-
Muscle Biopsies: Muscle tissue biopsies are obtained from a suitable muscle (e.g., vastus lateralis in humans) at the beginning and end of the infusion period.
-
Sample Analysis:
-
Plasma samples are processed to determine the enrichment of this compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Muscle tissue is processed to isolate protein-bound amino acids. The enrichment of this compound incorporated into muscle protein is determined by GC-MS or a similar sensitive technique.
-
-
FSR Calculation: The fractional synthetic rate of muscle protein is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of this compound in muscle protein at the first and second biopsies, respectively.
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma or muscle intracellular free amino acid pool) over the infusion period.
-
t is the time in hours between the two biopsies.
-
Protocol 2: Comparative Analysis of this compound and L-[1-¹³C]leucine
Objective: To compare the incorporation rates and assess the potential kinetic isotope effect of this compound relative to L-[1-¹³C]leucine.
Methodology:
-
Study Design: A crossover design is often employed where subjects receive infusions of both tracers on separate occasions.
-
Tracer Infusion: On each study day, subjects receive a primed, continuous infusion of either this compound or L-[1-¹³C]leucine.
-
Sampling and Analysis: Blood and muscle biopsy samples are collected and analyzed as described in Protocol 1 for each tracer.
-
Data Comparison: The FSR values obtained with this compound are compared to those obtained with L-[1-¹³C]leucine in the same subjects under identical conditions. A statistically significant difference in FSR may suggest the presence of a kinetic isotope effect.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been created using the Graphviz (DOT language).
Caption: Metabolic fate of this compound in vivo.
Caption: Workflow for measuring muscle protein FSR.
Conclusion
References
- 1. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine kinetics at graded intakes in young men: quantitative fate of dietary leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of 15N proline and 13C leucine for monitoring protein biosynthesis in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Leucine-d2 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids is critical for robust and reproducible experimental outcomes. In mass spectrometry-based quantitative assays, the use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability. This guide provides a comprehensive comparison of L-Leucine-d2 with other commonly used isotopic internal standards for L-Leucine quantification, supported by established analytical principles and representative performance data.
Performance Comparison of L-Leucine Isotopic Standards
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby compensating for variations during sample preparation and analysis. While direct head-to-head comparative data for this compound against other isotopes is limited in publicly available literature, performance can be inferred from well-established principles of isotope dilution mass spectrometry and data from similar deuterated and 13C-labeled standards.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte, allowing for effective correction of matrix effects. While this compound is a suitable internal standard, alternatives such as L-Leucine-d3, L-Leucine-d10, and 13C-labeled L-Leucine are also commonly employed. The choice of internal standard can be influenced by factors such as the potential for chromatographic shifts (isotope effect), cost, and availability.
The following table summarizes the expected performance characteristics of various L-Leucine isotopic standards based on typical validated LC-MS/MS methods for amino acid analysis. The data for L-Leucine-d3 and d10 serves as a proxy to illustrate the expected performance of deuterated standards.
| Parameter | This compound (Expected) | L-Leucine-d3 (Typical) | L-Leucine-d10 (Typical) | ¹³C-labeled L-Leucine (Typical) |
| Analyte | L-Leucine | N-Formyl-L-leucine | L-Leucine | L-Leucine |
| Chromatographic Co-elution with Analyte | High | High | High | Very High (Identical) |
| Potential for Isotope Effect | Low to Moderate | Low to Moderate | Moderate | Negligible |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±10% |
| Precision (%RSD) | Intra-day: ≤ 10%, Inter-day: ≤ 15% | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% | Intra-day: <15%, Inter-day: <20% | Intra-day: ≤ 5%, Inter-day: ≤ 10% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | ≥ 0.995 |
| Isotopic Stability | High | High | High | Very High |
| Cost-Effectiveness | Generally cost-effective | Generally cost-effective | Generally cost-effective | More expensive |
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and precise quantification of L-Leucine. The following is a typical workflow for the analysis of L-Leucine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient is used to separate L-Leucine from other matrix components.
-
Flow Rate: Typically 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for amino acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-Leucine and this compound must be optimized.
Visualizing the Workflow and a Key Biological Pathway
Diagrams are powerful tools for visualizing complex experimental workflows and biological pathways.
L-Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
A Comparative Guide to L-Leucine-d2 and D-Leucine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Leucine-d2 and D-Leucine for use in metabolic research. By examining their distinct metabolic fates, impact on signaling pathways, and the quantitative data available, this document aims to inform the selection and application of these isotopic tracers in studying protein synthesis, amino acid metabolism, and cellular signaling.
Introduction: Chirality in Leucine (B10760876) Metabolism
Leucine, a branched-chain amino acid (BCAA), is a critical regulator of protein metabolism and a key signaling molecule. In nature, amino acids exist as stereoisomers, with L- and D-configurations being mirror images of each other. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids also play significant, though different, biological roles.[1][2][3] The use of stable isotope-labeled leucine, such as this compound and deuterated forms of D-Leucine, provides a powerful tool to trace their metabolic pathways and quantify their physiological effects.[4]
Metabolic Fates: A Tale of Two Isomers
The metabolic journeys of L-Leucine and D-Leucine are distinct, primarily due to the stereospecificity of the enzymes involved in their initial catabolism.
This compound , as a deuterated analog of L-Leucine, is expected to follow the canonical metabolic pathway of its unlabeled counterpart. It is readily transported into cells and serves as a direct precursor for protein synthesis.[5] Its primary metabolic enzyme is the branched-chain aminotransferase (BCAT) , which is abundant in muscle, liver, and adipose tissue.[6] BCAT catalyzes the transamination of L-Leucine to α-ketoisocaproate (α-KIC).[6] This α-KIC can then be oxidized for energy or used for the synthesis of other compounds.[6][7]
D-Leucine , on the other hand, is not directly incorporated into proteins.[6] Its metabolism is initiated by D-amino acid oxidase (DAO) , an enzyme primarily found in the kidney and liver.[6] DAO converts D-Leucine into α-KIC through oxidative deamination.[6] This α-KIC can then undergo a crucial transformation known as chiral inversion , where it is transaminated by BCAT to form L-Leucine.[6] This conversion allows D-Leucine to indirectly contribute to the L-Leucine pool and subsequently to protein synthesis.
Quantitative Comparison of Metabolic Conversion
Direct comparative studies of this compound and D-Leucine are limited. However, research using deuterated D-Leucine provides valuable quantitative insights into the efficiency of its conversion to L-Leucine.
| Parameter | This compound | D-Leucine | Reference(s) |
| Primary Metabolic Enzyme | Branched-chain aminotransferase (BCAT) | D-amino acid oxidase (DAO) | [6] |
| Primary Site of Metabolism | Muscle, Liver, Adipose Tissue | Kidney, Liver | [6] |
| Direct Incorporation into Protein | Yes | No (requires conversion) | [6] |
| Conversion to α-ketoisocaproate (α-KIC) | Direct transamination | Oxidative deamination | [6] |
| Chiral Inversion to L-Leucine | Not applicable | Yes | [6] |
| In Vivo Conversion Efficiency (D-Leucine to L-Leucine) | Not applicable | ~28.2% | [8] |
Data from a study in rats using intravenous administration of D-[2H7]leucine showed that approximately 70.1% of the administered D-leucine was converted to α-KIC, and 40.2% of this α-KIC was subsequently converted to L-leucine.[8]
Impact on mTOR Signaling Pathway
L-Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis and cell growth.[9][10] The activation of mTORC1 by L-Leucine leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of mRNA into protein.[10]
The effect of D-Leucine on mTORC1 signaling is indirect and dependent on its conversion to L-Leucine.[6] Once converted, the resulting L-Leucine can then activate the mTORC1 pathway. Therefore, the potency of D-Leucine in stimulating mTORC1 is expected to be lower than that of an equimolar dose of L-Leucine, corresponding to the efficiency of its chiral inversion.
Experimental Protocols
Protocol for In Vivo Comparison of this compound and D-Leucine Metabolism
Objective: To compare the in vivo metabolic fate of this compound and D-Leucine by measuring their incorporation into tissue proteins and their effects on whole-body protein kinetics.
Materials:
-
This compound (sterile, for infusion)
-
D-Leucine (sterile, for infusion)
-
Mass spectrometer (GC-MS or LC-MS/MS)
-
Animal model (e.g., rats or mice) with indwelling catheters
-
Metabolic cages for collection of expired air (for oxidation studies)
Procedure:
-
Animal Acclimatization: Acclimate animals to individual housing and handling for several days prior to the experiment.
-
Fasting: Fast animals overnight to establish a baseline metabolic state.
-
Tracer Infusion:
-
Group 1 (this compound): Administer a primed-constant infusion of this compound.
-
Group 2 (D-Leucine): Administer a primed-constant infusion of D-Leucine. A deuterated version of D-Leucine can also be used for more precise tracing.
-
-
Sample Collection:
-
Blood: Collect blood samples at regular intervals throughout the infusion to measure plasma tracer enrichment.
-
Expired Air: Collect expired air to measure the rate of tracer oxidation by analyzing the enrichment of labeled CO2.
-
Tissue: At the end of the infusion period, euthanize the animals and collect tissues of interest (e.g., muscle, liver).
-
-
Sample Analysis:
-
Plasma: Determine the isotopic enrichment of this compound, D-Leucine, and L-Leucine (from D-Leucine conversion) in plasma using mass spectrometry.
-
Tissue: Isolate proteins from the collected tissues, hydrolyze them into amino acids, and measure the incorporation of this compound into the protein-bound amino acid pool.
-
Expired Air: Measure the isotopic enrichment of CO2.
-
-
Data Analysis: Calculate whole-body protein synthesis, breakdown, and oxidation rates using established tracer kinetic models. Compare the fractional synthetic rates of tissue proteins between the two groups.
Protocol for Western Blot Analysis of mTORC1 Signaling
Objective: To assess the activation of the mTORC1 signaling pathway in response to L-Leucine and D-Leucine treatment in cell culture.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes)
-
L-Leucine and D-Leucine
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total mTOR, S6K1, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Starve cells of amino acids for a defined period and then treat with either L-Leucine or D-Leucine at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A model of whole-body protein turnover based on leucine kinetics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating LC-MS/MS Transitions for L-Leucine-d2 Detection
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the precise and accurate measurement of analytes is paramount. When using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the selection and validation of an appropriate stable isotope-labeled internal standard (SIL-IS) is a critical step to ensure data integrity. This guide provides a comprehensive comparison of LC-MS/MS transitions for L-Leucine-d2 and other common SIL-IS alternatives for the quantification of L-Leucine.
This guide offers a detailed comparison of Multiple Reaction Monitoring (MRM) transitions, a comprehensive experimental protocol for method development, and visual workflows to aid in the setup and validation of your LC-MS/MS assays for L-Leucine.
Comparative Analysis of LC-MS/MS Transitions for L-Leucine and its Stable Isotope-Labeled Internal Standards
The selection of a suitable SIL-IS is crucial for correcting for variability during sample preparation and analysis. The ideal SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency. Below is a comparative table of MRM transitions for L-Leucine and its commonly used deuterated and 13C-labeled internal standards. It is important to note that while this compound is the focus, other deuterated versions such as L-Leucine-d3, L-Leucine-d7, and L-Leucine-d10, along with 13C-labeled L-Leucine, are also viable alternatives.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation | Collision Energy (eV) (Starting Point) |
| L-Leucine | 132.1 | 86.1 | [M+H - HCOOH]+ | 15 |
| 132.1 | 41.1 | Side-chain fragmentation | 25 | |
| This compound | 134.1 | 88.1 | [M+H - HCOOH]+ | 15 |
| 134.1 | 43.1 | Side-chain fragmentation | 25 | |
| L-Leucine-d3 | 135.1 | 89.1 | [M+H - HCOOH]+ | 15 |
| 135.1 | 44.1 | Side-chain fragmentation | 25 | |
| L-Leucine-d7 | 139.2 | 93.0[1] | [M+H - HCOOH]+ | 15 |
| 139.2 | 48.1 | Side-chain fragmentation | 25 | |
| D-Leucine-d10 | 142.1 | 96.1 | [M+H - HCOOH]+ | 15 |
| 142.1 | 51.1 | Side-chain fragmentation | 25 | |
| L-Leucine-13C6,15N | 139.1 | 92.0[2] | [M+H - HCOOH]+ | 15 |
| 139.1 | 46.1 | Side-chain fragmentation | 25 |
Note: Collision energies are starting points and require optimization for your specific instrument. Fragmentation patterns for deuterated standards are predicted based on the fragmentation of unlabeled L-Leucine.
Experimental Protocol for Method Development and Validation
This protocol provides a robust starting point for developing a validated LC-MS/MS method for the quantification of L-Leucine using a stable isotope-labeled internal standard such as this compound.
Materials and Reagents
-
L-Leucine analytical standard
-
This compound (or other chosen SIL-IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Leucine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the L-Leucine primary stock solution in a 50:50 methanol:water mixture to create a series of calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions: As defined in the comparative table, with collision energies optimized for the specific instrument.
-
Method Validation
Perform a full method validation according to regulatory guidelines (e.g., FDA or EMA), including the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (short-term, long-term, freeze-thaw)
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
References
A Guide to Inter-Laboratory Comparison of L-Leucine-d2 Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of L-Leucine-d2, a deuterated stable isotope of the essential amino acid L-Leucine. Given the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document synthesizes expected performance characteristics from validated analytical methods for similar deuterated amino acids and L-Leucine itself. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for its high sensitivity and specificity.
The data presented is representative of typical performance achievable with modern analytical instrumentation and serves as a benchmark for laboratories involved in the quantification of stable isotope-labeled compounds in biological matrices.
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data from three hypothetical laboratories for the analysis of this compound in human plasma. These values are based on typical performance characteristics of validated LC-MS/MS methods for amino acid analysis.[1][2][3][4]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | LC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Internal Standard | L-Leucine-d10 | L-Leucine-¹³C₆,¹⁵N | L-Leucine-d7 |
| Calibration Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL | 2 - 2500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL | 2 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 6.5% | ≤ 5.0% | ≤ 8.2% |
| Inter-Assay Precision (%CV) | ≤ 9.8% | ≤ 7.5% | ≤ 10.5% |
| Accuracy (% Recovery) | 94.5% - 105.2% | 96.8% - 103.5% | 91.7% - 108.3% |
Note: %CV (Percent Coefficient of Variation) is a measure of precision. % Recovery is a measure of accuracy. Data is representative and based on typical performance of validated LC-MS/MS methods for similar analytes.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results in the quantification of this compound.[1][2][3] The following is a representative protocol for analysis in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, high-throughput method for preparing plasma samples for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., L-Leucine-d10 at a fixed concentration). Vortex mix for 10 seconds. The use of a stable isotope-labeled internal standard is crucial to account for variability during sample processing and analysis.[1]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid to improve peak shape) to the plasma sample to precipitate proteins.
-
Vortexing: Vortex mix the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]
-
Column: A reversed-phase C18 column or a specialized amino acid analysis column (e.g., Intrada Amino Acid).[2][4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate this compound from endogenous compounds. The gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Typical flow rates are between 0.4 - 0.6 mL/min.[2]
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound (C₆H₁₁D₂NO₂), the precursor ion [M+H]⁺ would be m/z 134.1. A characteristic product ion would be determined by direct infusion and optimization. For an internal standard like L-Leucine-d10 [M+H]⁺, the precursor ion would be m/z 142.1.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte (this compound) to the internal standard against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[3]
-
Quantification: The concentration of this compound in the quality control and unknown samples is determined from the regression equation of the calibration curve.[2]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the quantification and inter-laboratory comparison of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical Synthesis vs. Biological Production of L-Leucine-d2
For researchers, scientists, and drug development professionals, the choice between chemical synthesis and biological production of isotopically labeled compounds like L-Leucine-d2 is a critical decision that can impact experimental outcomes, cost, and environmental footprint. This guide provides an objective comparison of these two production methodologies, supported by available data and detailed experimental protocols, to inform the selection process for your specific research needs.
At a Glance: Key Differences
| Feature | Chemical Synthesis | Biological Production |
| Primary Method | Multi-step organic synthesis using deuterated reagents and catalysts. | Fermentation using microorganisms cultured in a deuterium-enriched medium. |
| Stereospecificity | Can produce racemic mixtures (D/L-Leucine) requiring further resolution, though stereoselective methods exist. | Inherently produces the biologically active L-enantiomer. |
| Isotopic Purity | High isotopic purity (>98%) is readily achievable with precise control over deuterated reagents.[1] | High isotopic purity (>98%) is achievable, dependent on the deuterium (B1214612) enrichment of the culture medium.[1] |
| Yield | Can be high, but overall yield is dependent on the number of steps and efficiency of each reaction. One study reported a 49% overall yield for a related labeled L-leucine from the first labeled intermediate.[2] | Yields for non-deuterated L-leucine in engineered E. coli can be very high (e.g., up to 63.29 g/L).[3] Yields for deuterated versions are expected to be similar, contingent on optimized fermentation conditions. |
| Cost | Can be more expensive due to the cost of deuterated precursors, catalysts, and multi-step processes.[4] | Often more cost-effective for large-scale production due to the use of inexpensive starting materials and self-replicating biocatalysts.[][6] |
| Environmental Impact | Generally involves the use of organic solvents and may generate hazardous waste. | Considered more environmentally friendly, utilizing aqueous media and biodegradable resources.[][7] |
| Scalability | Scalable, but may require significant process optimization for large quantities. | Highly scalable for industrial production.[] |
| Flexibility | Offers high flexibility for specific labeling patterns. | Primarily produces uniformly labeled compounds, though specific labeling is possible with labeled precursors. |
Quantitative Data Comparison
The following tables summarize quantitative data based on available literature for key performance indicators. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data for related deuterated or isotopically labeled amino acids are included to provide a comprehensive overview.
Table 1: Production Yield and Purity
| Parameter | Chemical Synthesis | Biological Production |
| Typical Yield | 49% overall yield reported for a selectively labeled L-leucine derivative.[2] | Up to 63.29 g/L for non-deuterated L-leucine in engineered E. coli.[3] |
| Isotopic Purity | >98 atom % D is commonly reported for commercially available deuterated amino acids.[1] | ≥99% deuterated forms reported for commercially available L-Leucine-d10.[1] |
| Stereochemical Purity | Can be >99% for L-enantiomer after chiral resolution or via stereoselective synthesis.[8] | Inherently >99% L-enantiomer due to enzyme stereospecificity.[7] |
Table 2: Cost and Environmental Impact
| Parameter | Chemical Synthesis | Biological Production (Fermentation) |
| Relative Cost | Generally higher due to multi-step processes and expensive reagents.[4] | Often lower for large-scale production due to cheaper raw materials and simpler processes.[][6] |
| Key Cost Drivers | Deuterated precursors, catalysts, purification. | Deuterium oxide (D₂O) for the culture medium, fermentation optimization. |
| Environmental Footprint | Use of organic solvents, potential for hazardous byproducts. | Primarily aqueous-based, utilization of renewable resources, though energy consumption for fermentation can be significant.[9][10] |
Experimental Methodologies
Chemical Synthesis of this compound
Chemical synthesis offers precise control over the position of deuterium labeling. A common approach involves the catalytic deuteration of a suitable precursor.
Experimental Protocol: Catalytic Deuteration of a Leucine (B10760876) Precursor
This protocol is a generalized representation based on common chemical deuteration methods.[11]
-
Precursor Preparation: Start with a suitable protected L-leucine derivative or a precursor like α-ketoisocaproate.
-
Catalyst and Solvent: Suspend the precursor in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). Add a catalyst, typically a noble metal on a carbon support (e.g., 10% Pd/C or PtO₂).
-
Deuterium Gas Introduction: The reaction vessel is purged with deuterium gas (D₂), and the reaction is carried out under a D₂ atmosphere, often at elevated pressure and temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like NMR or mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is evaporated, and the crude product is purified using techniques such as recrystallization or chromatography to yield this compound.
-
Chiral Resolution (if necessary): If the synthesis results in a racemic mixture, an additional step of chiral resolution using enzymatic or chromatographic methods is required to isolate the L-enantiomer.[8]
Biological Production of this compound
Biological production leverages the metabolic machinery of microorganisms to incorporate deuterium from the culture medium into the amino acid backbone.
Experimental Protocol: Fermentation of Engineered E. coli for this compound Production
This protocol is based on established methods for high-yield L-leucine production by fermentation, adapted for deuterium labeling.[3][12]
-
Strain Selection: Utilize a metabolically engineered strain of E. coli optimized for L-leucine overproduction.
-
Seed Culture Preparation: Inoculate a single colony of the engineered E. coli into a sterile Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.
-
Fermentation Medium: Prepare a defined minimal medium with glucose as the primary carbon source. To achieve deuteration, the medium is prepared with a high percentage of deuterium oxide (D₂O) instead of water. All other components of the medium should be dissolved in D₂O.
-
Inoculation and Fermentation: Inoculate the D₂O-based fermentation medium with the seed culture. The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration.
-
Induction (if applicable): If the expression of genes in the leucine biosynthesis pathway is under the control of an inducible promoter, add the appropriate inducer (e.g., IPTG) at the mid-log phase of growth.
-
Monitoring and Harvesting: Monitor cell growth (OD₆₀₀) and L-leucine production periodically. Harvest the cells by centrifugation when maximum L-leucine concentration is reached.
-
Purification: The this compound is purified from the culture supernatant using methods like ion-exchange chromatography.[13]
-
Purity and Enrichment Analysis: The purity and isotopic enrichment of the final product are determined by NMR and mass spectrometry.[14]
Visualization of Production Pathways
Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
Biological Production Pathway
Caption: Overview of the biological production of this compound using engineered E. coli.
L-Leucine Biosynthesis Pathway
Caption: Key enzymatic steps in the biosynthesis of L-Leucine from pyruvate.
Conclusion
The choice between chemical synthesis and biological production of this compound depends heavily on the specific requirements of the research.
Chemical synthesis is the preferred method when:
-
Precise, site-specific deuterium labeling is required.
-
Small quantities are needed for initial studies, and scalability is not an immediate concern.
-
The synthesis of unnatural D-isomers or other complex derivatives is the goal.
Biological production is advantageous when:
-
Large quantities of the L-enantiomer are required.
-
Cost-effectiveness and a lower environmental impact are primary considerations.
-
Uniform labeling of the amino acid is acceptable.
For many applications in metabolic research and proteomics, where high yields of the natural L-enantiomer are paramount, biological production through fermentation presents a highly efficient and sustainable option. As metabolic engineering techniques continue to advance, the capacity to produce a wider variety of specifically labeled amino acids through biological systems is also likely to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. High-level and -yield production of L-leucine in engineered Escherichia coli by multistep metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 6. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. website-production-s3bucket-1nevfd7531z8u.s3.eu-west-1.amazonaws.com [website-production-s3bucket-1nevfd7531z8u.s3.eu-west-1.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. US5744331A - Process for producing L-leucine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Evaluating L-Leucine-d2 Performance: A Comparative Guide for Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals leveraging stable isotope dilution techniques for quantitative analysis, the selection of the right mass spectrometry platform is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of L-Leucine-d2 and its isotopologues across three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap. The information is supported by a summary of experimental data and detailed methodologies to aid in making informed decisions for specific analytical needs.
This compound, a deuterated stable isotope-labeled analog of the essential amino acid L-leucine, serves as an ideal internal standard for quantitative mass spectrometry. Its chemical and physical properties are nearly identical to its endogenous counterpart, allowing it to co-elute chromatographically and experience similar ionization effects. This co-analysis is crucial for the stable isotope dilution (SID) technique, a gold standard in quantitative mass spectrometry for correcting for sample preparation losses and matrix effects.[1]
Quantitative Performance Comparison
The choice of mass spectrometry platform significantly influences analytical performance. Each platform offers a unique combination of sensitivity, selectivity, resolution, and linear dynamic range. The following table summarizes typical performance characteristics for leucine (B10760876) or its isobar isoleucine analysis using stable isotope dilution across Triple Quadrupole, QTOF, and Orbitrap mass spectrometers.
Note: Data has been compiled from various studies to provide a comparative overview. Direct head-to-head comparison studies for this compound across all platforms are limited; therefore, performance metrics for the closely related isobar L-Isoleucine are included. Performance can vary based on the specific instrument model, method optimization, and sample matrix.
| Performance Parameter | Triple Quadrupole (QqQ) | QTOF | Orbitrap |
| Typical Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS/MS (Targeted) | Full Scan MS or Targeted SIM |
| Linearity Range | 0.001 - 1 µg/mL[2] | Wide, typically 3-4 orders of magnitude | Wide, typically 3-4 orders of magnitude |
| Lower Limit of Quantification (LLOQ) | ~0.001 µg/mL[2] | ng/mL range, generally higher than QqQ | pg/mL to ng/mL range |
| Accuracy (% Bias) | Within ±15%[2] | Typically <15% | Typically <15% |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[2] | Intra- & Inter-day: <15% | Intra- & Inter-day: <15% |
| Selectivity | High (using specific precursor/product ion transitions) | High (accurate mass measurement) | Very High (high resolution & accurate mass) |
| Resolution | Unit Mass Resolution | High Resolution (>40,000)[3] | Ultra-High Resolution (>70,000)[3] |
Experimental Workflow and Signaling Pathway
A robust experimental workflow is fundamental to achieving reproducible and accurate quantification. The diagram below illustrates a typical workflow for the quantification of L-Leucine using this compound as an internal standard via LC-MS/MS.
Leucine is a critical activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. Understanding this pathway is often relevant in studies where leucine levels are quantified.
Detailed Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline a general methodology for the quantification of L-Leucine using this compound.
Sample Preparation
This method is suitable for the quantification of L-Leucine in human or animal plasma.[2][4]
-
Internal Standard Spiking: Add the this compound internal standard working solution to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.[5]
-
Incubation & Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]
-
Extraction: Transfer the supernatant to a new tube. The sample can be dried under nitrogen and reconstituted in the initial mobile phase for analysis.
For enhanced cleanup, especially in complex matrices, solid-phase extraction (SPE) with a cation exchange cartridge can be employed after protein precipitation.[2][5]
Liquid Chromatography
Chromatographic separation is essential to resolve leucine from isomers and other matrix components.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system is used.[2]
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is effective for underivatized amino acids.[1] Alternatively, a chiral column can be used for enantiomeric separation of D- and L-Leucine.[2]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical HILIC gradient starts at high organic content (e.g., 95% B), ramps down to ~40% B, holds, and then re-equilibrates.[1]
-
Injection Volume: 2-5 µL.[1]
Mass Spectrometric Detection
-
Ionization: Electrospray ionization in positive mode (ESI+) is commonly used.[2]
-
Triple Quadrupole (QqQ) Platform:
-
Mode: Multiple Reaction Monitoring (MRM).[4]
-
Transitions: Monitor specific precursor-to-product ion transitions for both L-Leucine and this compound. For L-Leucine (MW 131.17), a common transition is m/z 132.1 -> 86.1. The transition for this compound (MW 133.18) would be m/z 134.2 -> 88.1.
-
-
QTOF Platform:
-
Mode: Targeted MS/MS or Full Scan MS with high resolution.
-
Accurate Mass Measurement: Monitor the accurate mass of the protonated molecular ions ([M+H]+) for both analyte and internal standard. L-Leucine [M+H]+ = 132.1025.[1]
-
-
Orbitrap Platform:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Pinpointing Deuterium: A Comparative Guide to Confirming L-Leucine-d2 Incorporation Site using NMR
For researchers, scientists, and drug development professionals, the precise location of isotopic labels is paramount for accurate experimental interpretation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy methods to confirm the incorporation site of L-Leucine-d2, offering detailed experimental protocols and supporting data. A comparison with mass spectrometry is also presented.
The use of stable isotope-labeled compounds, such as deuterated L-Leucine (this compound), is a powerful technique in metabolic research, drug development, and structural biology. Confirmation of the exact position of the deuterium (B1214612) label is a critical quality control step to ensure the reliability of experimental results. NMR spectroscopy stands out as a primary analytical tool for this purpose, providing unambiguous structural information.
Comparative Analysis of NMR Methods
The confirmation of the deuterium incorporation site in L-Leucine can be effectively achieved using a combination of ¹H (Proton), ¹³C (Carbon-13), and ²H (Deuterium) NMR spectroscopy. Each technique offers a unique and complementary perspective. For this guide, we will consider two common examples: L-Leucine-5,5,5-d3 , where the terminal methyl groups are deuterated, and L-Leucine-2-d1 , with deuterium at the alpha-carbon (Cα).
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for non-labeled L-Leucine and the anticipated changes upon deuteration at specific sites. Chemical shifts are reported in parts per million (ppm) and are referenced relative to a standard (e.g., DSS or TMS).
| Atom | Position | Typical ¹H Chemical Shift (ppm) of L-Leucine | Expected Observation in ¹H NMR of L-Leucine-d | Typical ¹³C Chemical Shift (ppm) of L-Leucine | Expected Observation in ¹³C NMR of L-Leucine-d | Typical ²H Chemical Shift (ppm) of L-Leucine-d * |
| Hα | C2 | ~3.72 | No change for 5,5,5-d3; Signal disappears for 2-d1 | Cα (~56.1) | Minor upfield shift (~0.1-0.3 ppm) for 2-d1 | ~3.72 (for 2-d1) |
| Hβ | C3 | ~1.70 | No change | Cβ (~42.5) | No significant change | - |
| Hγ | C4 | ~1.70 | No change | Cγ (~26.9) | Minor upfield shift for 5,5,5-d3 | - |
| Hδ | C5 (CH₃)₂ | ~0.95 | Signal disappears for 5,5,5-d3; No change for 2-d1 | Cδ (~23.6, ~24.8) | Significant upfield shift (~0.3-0.6 ppm) and change in multiplicity for 5,5,5-d3 | ~0.95 (for 5,5,5-d3) |
Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. Deuterium coupling can lead to signal broadening or splitting in adjacent ¹H and ¹³C signals.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols assume the analysis of the free amino acid. For proteins, similar principles apply but require more complex multi-dimensional NMR experiments.[1]
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the L-Leucine sample (deuterated or non-deuterated) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard ¹H observe probe.
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: A simple pulse-acquire sequence (e.g., zg30).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
Compare the spectrum of the deuterated sample to the non-deuterated standard. The disappearance or significant reduction in the integral of a signal indicates deuteration at that position.[2]
-
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (10-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: A probe capable of ¹³C observation with ¹H decoupling.
-
-
Data Acquisition:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: A pulse-acquire sequence with proton decoupling (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Compare the chemical shifts of the deuterated sample to the non-deuterated standard. Deuteration causes a characteristic upfield isotope shift (the signal moves to a slightly lower ppm value) for the deuterated carbon and potentially for adjacent carbons.[3] The multiplicity of the carbon signal may also change from a singlet to a multiplet due to C-D coupling if proton decoupling is not applied during acquisition.
-
Protocol 3: ²H NMR Spectroscopy
-
Sample Preparation: Use a non-deuterated solvent (e.g., H₂O with 10% D₂O for locking, or a completely protonated solvent if an external lock is used) to avoid a large solvent signal in the ²H spectrum.[4] The sample concentration should be high (20-100 mg).
-
Instrument Setup:
-
Spectrometer: An NMR spectrometer equipped with a probe capable of observing the ²H frequency.
-
Locking: It is often necessary to lock on a different nucleus or use an external lock, as the solvent is not fully deuterated. Gradient shimming on the ¹H signal of the sample is a good alternative.[4]
-
-
Data Acquisition:
-
Acquire a 1D ²H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: A simple pulse-acquire sequence.
-
Number of scans: 128 or more.
-
Relaxation delay (d1): 1-2 seconds.
-
-
-
Data Processing and Analysis:
-
Process the data as with other 1D NMR spectra.
-
The ²H chemical shifts are identical to the ¹H chemical shifts for the same position.[5] A signal in the ²H spectrum directly confirms the presence and location of the deuterium label.
-
Mandatory Visualizations
Caption: Experimental workflow for confirming this compound incorporation.
Caption: Logic for confirming deuteration at the δ-position of L-Leucine.
Comparison with Alternative Methods: Mass Spectrometry
While NMR provides detailed structural information, mass spectrometry (MS) is a powerful alternative for confirming isotopic incorporation, particularly for determining the level of enrichment.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Precise location of the label within the molecule, 3D structure, and dynamics. | Degree of isotopic enrichment (number of deuterium atoms per molecule), and fragmentation patterns can sometimes suggest location.[6] |
| Sample Requirements | Higher concentration (mg scale), non-destructive. | Lower concentration (µg to ng scale), destructive. |
| Strengths | Unambiguous determination of the site of deuteration. | High sensitivity, high throughput, and accurate quantification of labeling efficiency.[7] |
| Limitations | Lower sensitivity, can be time-consuming for complex molecules. | Isomeric and isobaric compounds can be difficult to distinguish without specialized techniques (e.g., tandem MS/MS), and pinpointing the exact location of the label can be challenging.[8] |
In practice, NMR and MS are often used as complementary techniques. MS can quickly confirm that the desired number of deuterium atoms have been incorporated, while NMR provides the definitive confirmation of their precise location.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 6. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectra of leucine (a) and its internal standard (b) [zpxb.xml-journal.net]
- 8. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
literature review comparing stable isotope tracers for leucine metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used stable isotope tracers for the study of leucine (B10760876) metabolism, a critical area of research in physiology, metabolism, and drug development. Understanding the nuances of these powerful tools is essential for designing robust experiments and accurately interpreting data. This document outlines the performance of various tracers, supported by experimental data, and provides detailed methodologies for their application.
Introduction to Stable Isotope Tracers in Leucine Metabolism
Stable isotope tracers are non-radioactive, heavier variants of an element that can be incorporated into molecules to trace their metabolic fate in vivo. In the context of leucine metabolism, these tracers are invaluable for quantifying key kinetic parameters, including whole-body protein turnover, muscle protein synthesis (MPS), and leucine oxidation. The selection of an appropriate tracer is paramount and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.
The most frequently employed stable isotopes for tracing leucine metabolism are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). These isotopes can be incorporated into the leucine molecule at various positions, leading to a range of available tracers with distinct characteristics.
Comparison of Common Leucine Tracers
The choice of a stable isotope tracer for leucine metabolism studies involves a trade-off between the specific metabolic pathways of interest, the analytical method employed, and the cost of the tracer. While direct head-to-head comparisons of all available leucine tracers under identical conditions are scarce in the literature, a comprehensive review allows for a comparative analysis based on their common applications and reported outcomes.
Table 1: Key Characteristics of Common Stable Isotope Tracers for Leucine Metabolism
| Tracer | Isotopic Label | Common Applications | Key Considerations |
| L-[1-¹³C]leucine | ¹³C at the carboxyl carbon | Measurement of leucine oxidation and whole-body protein turnover.[1] | The ¹³C label is lost as ¹³CO₂ during the decarboxylation of α-ketoisocaproate (KIC), making it ideal for oxidation studies. |
| L-[¹⁵N, 1-¹³C]leucine | ¹⁵N at the amino group and ¹³C at the carboxyl carbon | Simultaneous measurement of leucine transamination/deamination and oxidation.[2][3] | Allows for a more detailed investigation of the intracellular metabolism of leucine. |
| L-[5,5,5-²H₃]leucine | Three deuterium atoms on the terminal methyl groups | Measurement of muscle protein synthesis and whole-body protein turnover. | The deuterium label is retained in the carbon skeleton, making it suitable for incorporation studies. May yield different absolute synthesis rates compared to phenylalanine tracers.[4] |
| L-[ring-¹³C₆]phenylalanine | Six ¹³C atoms in the phenyl ring | Often used as a comparator or in conjunction with leucine tracers for muscle protein synthesis studies.[5] | As an essential amino acid that is not oxidized in muscle, its incorporation is considered a direct measure of protein synthesis. |
| Deuterium Oxide (D₂O) | Deuterium | Measurement of long-term, integrated muscle protein synthesis.[6][7][8] | Administered orally and labels multiple amino acids, providing a measure of cumulative protein synthesis over days or weeks. |
Table 2: Quantitative Comparison of Tracer Performance in Muscle Protein Synthesis Studies
| Tracer Comparison | Study Population | Key Findings | Reference |
| [5,5,5-²H₃]leucine vs. [ring-¹³C₆]phenylalanine | Older adults | Basal fractional synthesis rate (FSR) was ~20% greater with the leucine tracer (0.063%/h) compared to the phenylalanine tracer (0.051%/h). The anabolic response to feeding was similar between tracers. | [4] |
| L-[1-¹³C]leucine | Healthy adults | The primed, continuous infusion method can determine leucine turnover with a relative uncertainty of 2%, oxidation with 10%, and incorporation into protein with 4%. | [1] |
Experimental Protocols
The primed, continuous infusion of a stable isotope-labeled amino acid is a widely accepted method for studying amino acid kinetics in vivo. This approach allows for the achievement of an isotopic steady state in the plasma, enabling the calculation of metabolic fluxes.
Protocol: Primed, Continuous Infusion for Muscle Protein Synthesis Measurement
This protocol provides a general framework for using stable isotope tracers to measure muscle protein synthesis. Specific details such as tracer choice, infusion rates, and sampling times may need to be optimized for the particular research question.
-
Subject Preparation: Subjects should be studied after an overnight fast to establish a post-absorptive baseline. Catheters are inserted into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for "arterialized" venous blood sampling.
-
Baseline Sampling: A baseline blood sample and a muscle biopsy from the muscle of interest (e.g., vastus lateralis) are collected before the tracer infusion begins. The muscle tissue is immediately frozen in liquid nitrogen.
-
Tracer Administration:
-
A priming bolus of the tracer (e.g., L-[ring-¹³C₆]phenylalanine or L-[5,5,5-²H₃]leucine) is administered to rapidly achieve isotopic equilibrium in the precursor pool.
-
This is immediately followed by a constant intravenous infusion of the tracer for the duration of the study (typically 3-6 hours).
-
-
Timed Sampling:
-
Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion to monitor plasma amino acid enrichment.
-
A second muscle biopsy is taken at the end of the infusion period from a separate incision on the same leg. The tissue is immediately frozen in liquid nitrogen.
-
-
Sample Analysis:
-
Plasma: Plasma is separated from blood samples by centrifugation. The isotopic enrichment of the tracer amino acid in the plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Muscle Tissue: The frozen muscle tissue is processed to separate intracellular free amino acids and muscle proteins. The protein is hydrolyzed to its constituent amino acids. The isotopic enrichment of the tracer amino acid in both the intracellular free pool and the protein-bound pool is determined by GC-MS or, for higher precision with ¹³C tracers, by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[9][10]
-
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the change in isotopic enrichment of the tracer in the protein-bound pool between the two biopsies.
-
E_precursor is the average isotopic enrichment of the tracer in the precursor pool (either plasma or intracellular free amino acid) during the infusion period.
-
t is the time in hours between the two biopsies.
-
Visualization of Key Processes
Leucine Metabolism Pathway
Caption: Simplified pathway of leucine metabolism.
Experimental Workflow for Muscle Protein Synthesis Measurement
Caption: Experimental workflow for MPS studies.
Conclusion
The selection of a stable isotope tracer for studying leucine metabolism is a critical decision that influences the interpretation of experimental results. L-[1-¹³C]leucine is well-suited for investigating leucine oxidation, while deuterated leucine tracers are commonly used for measuring protein synthesis. It is important to recognize that different tracers, such as leucine and phenylalanine, can yield different absolute rates of muscle protein synthesis, although the relative changes in response to stimuli are often comparable.[4] Researchers should carefully consider the specific metabolic questions they aim to answer and choose the tracer and analytical method that provide the most accurate and relevant data for their study. The detailed protocols and comparative data presented in this guide are intended to assist in making these informed decisions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. In vivo measurement of leucine metabolism with stable isotopes in normal subjects and in those with cirrhosis fed conventional and branched-chain amino acid-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of leucine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Leucine-d2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of L-Leucine-d2, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established best practices for laboratory chemical waste disposal and information from safety data sheets for L-Leucine.
I. Immediate Safety and Handling Precautions
While L-Leucine is generally considered non-hazardous, it is crucial to handle all laboratory chemicals with caution.[1] Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | Prevents skin contact.[2] |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles.[2][3] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[3] If dust formation is significant, use a particulate filter respirator (e.g., N95). | Prevents inhalation of dust. |
II. Step-by-Step Disposal Procedure
Follow these procedural steps for the safe disposal of this compound waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a designated, well-sealed, and non-reactive waste container.
-
-
Containerization and Labeling:
-
Use a suitable container that is in good condition, with no leaks or cracks.[4]
-
Clearly label the waste container with "Hazardous Waste" (as a precautionary measure for chemical waste), the full chemical name "this compound," the date of accumulation, and any associated hazards.[4] Do not use chemical abbreviations or formulas.[4]
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Triple-rinse empty containers of this compound with a suitable solvent (e.g., water).
-
Collect the rinsate and treat it as hazardous waste, adding it to your aqueous chemical waste stream.
-
After thorough rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[4]
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.[4][6]
-
The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[6] Controlled incineration with flue gas scrubbing is a common practice for similar chemical waste.[4]
-
Never dispose of this compound down the drain or in the regular trash.[3][4][7]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Containment: Cover drains to prevent entry into the sewer system.[7]
-
Clean-up:
-
Ventilation: Ventilate the affected area.[7]
IV. Physical and Chemical Properties
A summary of the physical and chemical properties of L-Leucine is provided below. These properties are expected to be nearly identical for this compound.
| Property | Value |
| Appearance | White solid/crystalline powder[1][3] |
| Odor | Odorless[1][3] |
| Solubility | Soluble in water[1] |
| Melting Point | 286 - 288 °C / 546.8 - 550.4 °F[3] |
| Molecular Formula | C6H11D2NO2 |
| Molecular Weight | 133.19 g/mol |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling L-Leucine-d2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling L-Leucine-d2. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a stable, non-radioactive isotope-labeled amino acid. While specific hazard data for this compound is limited, the primary chemical hazards are comparable to those of unlabeled L-Leucine.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any specific experimental protocol. However, the following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Protects against skin contact and contamination. Disposable gloves should be changed frequently, especially if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Prevents eye exposure to dust or splashes of solutions containing the compound.[3][4][5] |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, handle in a fume hood or use a NIOSH-approved respirator. | Minimizes inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling this compound to prevent cross-contamination.[4]
-
Weighing and Transferring:
-
Solution Preparation:
-
If preparing a stock solution, be aware that deuterated compounds can be hygroscopic.[7] To maintain isotopic purity, use anhydrous solvents and consider handling under an inert atmosphere (e.g., nitrogen or argon).[7]
-
If using water as a solvent, the resulting solution should be sterilized through a 0.22 μm filter before use in cell culture or other sensitive applications.
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
To prevent degradation and H-D exchange, protect the compound from moisture and light.[5][7] For long-term storage, keeping the compound in a desiccator is recommended.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.[8] These items must be collected in a designated and clearly labeled hazardous waste container.[9]
-
Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[9] Do not pour chemical waste down the drain.[10]
Disposal Procedure:
-
All waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent body.[9]
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound").
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Protocol Reference
This compound is commonly used as a tracer in metabolic research and as an internal standard for quantitative analysis by NMR or mass spectrometry.[11] One of the primary applications is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a technique for quantitative proteomics.
General SILAC Methodology:
-
Cell Culture: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal L-Leucine, while the other is grown in "heavy" medium containing this compound.
-
Incorporation: The cells incorporate the respective amino acids into their proteins during cell division and protein synthesis.
-
Sample Preparation: After a sufficient number of cell divisions to ensure full incorporation, the cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin).
-
Mass Spectrometry Analysis: The resulting peptide mixtures are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins between the two cell populations.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 1. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uprm.edu [uprm.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound I CAS#: 362049-59-0 I deuterium labeled L-Leucine I InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
